molecular formula C8H8ClN3 B1522245 4-(1H-Pyrazol-3-YL)pyridine hydrochloride CAS No. 1189862-04-1

4-(1H-Pyrazol-3-YL)pyridine hydrochloride

Cat. No.: B1522245
CAS No.: 1189862-04-1
M. Wt: 181.62 g/mol
InChI Key: PKCPLDWYBWTIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h1-6H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCPLDWYBWTIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] This document offers a detailed, field-proven protocol for the synthesis of the title compound, beginning from readily available starting materials. It delves into the mechanistic rationale behind the synthetic strategy and provides a thorough guide to the analytical techniques required for structural confirmation and purity assessment. This whitepaper is designed to equip researchers, chemists, and drug development professionals with the practical knowledge necessary to successfully synthesize and characterize this valuable molecular building block.

Introduction: The Significance of Pyrazolylpyridines in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved pharmaceuticals, including anti-inflammatory drugs like Celecoxib and kinase inhibitors used in oncology.[2][5] The metabolic stability of the pyrazole ring further enhances its appeal as a core component in drug design.[3]

When fused or linked to a pyridine ring, the resulting pyrazolylpyridine scaffold combines the properties of both heterocycles, creating unique opportunities for targeting complex biological systems. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] 4-(1H-Pyrazol-3-YL)pyridine, in particular, serves as a crucial intermediate, providing a versatile platform for further chemical modification to develop novel therapeutic agents and agrochemicals.[6] Its conversion to the hydrochloride salt often enhances stability and aqueous solubility, facilitating its use in both laboratory settings and potential pharmaceutical formulations.[6]

This guide will focus on a robust and reproducible synthetic route to this compound and the essential characterization methods to validate its identity and purity.

Synthesis Methodology

The synthesis of 4-(1H-Pyrazol-3-YL)pyridine is efficiently achieved through a two-step process involving the formation of an enaminone intermediate followed by a cyclization reaction with hydrazine. This approach is favored for its high yields and operational simplicity.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy is the construction of the pyrazole ring. A reliable method for forming pyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7] In our case, an α,β-unsaturated ketone (specifically, an enaminone) serves as the key precursor. This intermediate can be readily prepared from 4-acetylpyridine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

G product 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride free_base 4-(1H-Pyrazol-3-YL)pyridine product->free_base Salt Formation hcl Hydrochloric Acid enaminone 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one free_base->enaminone Pyrazole Ring Formation (Cyclization) hydrazine Hydrazine Hydrate start_material1 4-Acetylpyridine enaminone->start_material1 Enaminone Formation start_material2 Bredereck's Reagent or DMF-DMA enaminone->start_material2

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

This step involves the condensation of 4-acetylpyridine with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction creates the α,β-unsaturated ketone system required for the subsequent cyclization.

  • Reagents & Equipment:

    • 4-Acetylpyridine

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent like toluene or xylene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir for 4-6 hours under an inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often precipitates upon cooling.

    • If precipitation occurs, filter the solid, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Step 2: Synthesis of 4-(1H-Pyrazol-3-YL)pyridine

This is the key ring-forming step. The enaminone intermediate is reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon, leading to cyclization and the formation of the stable aromatic pyrazole ring.[8][9]

  • Reagents & Equipment:

    • 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol or acetic acid as solvent

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve the enaminone intermediate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

    • After the initial reaction subsides, heat the mixture to reflux (around 80 °C for ethanol) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Formation of this compound

Conversion to the hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of amine-containing compounds.

  • Reagents & Equipment:

    • 4-(1H-Pyrazol-3-YL)pyridine

    • Hydrochloric acid (e.g., 2M solution in diethyl ether, or concentrated HCl in isopropanol)

    • Anhydrous diethyl ether or isopropanol

    • Beaker or flask, ice bath

  • Procedure:

    • Dissolve the purified 4-(1H-Pyrazol-3-YL)pyridine in a minimum amount of a suitable anhydrous solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (1.0 - 1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of the solution as a solid.

    • Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, this compound, typically as a white or off-white solid.[10]

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A 4-Acetylpyridine C Reflux in Toluene A->C B DMF-DMA B->C D Intermediate: 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one C->D F Reflux in Ethanol D->F E Hydrazine Hydrate E->F G Free Base: 4-(1H-Pyrazol-3-YL)pyridine F->G I Precipitation G->I H HCl in Ether/IPA H->I J Final Product: 4-(1H-Pyrazol-3-YL)pyridine HCl I->J

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data
TechniqueFunctional Group / Proton EnvironmentExpected Observation
¹H NMR Pyridine-H (α to N⁺-H)Doublet, δ ≈ 8.8-9.0 ppm
Pyridine-H (β to N⁺-H)Doublet, δ ≈ 8.3-8.5 ppm
Pyrazole-H (C5-H)Doublet, δ ≈ 7.8-8.0 ppm
Pyrazole-H (C4-H)Doublet, δ ≈ 6.8-7.0 ppm
Pyrazole-NHBroad singlet, δ > 13.0 ppm (variable)
IR (KBr) N-H stretch (pyrazole & pyridinium)Broad band, 3200-2500 cm⁻¹
C-H stretch (aromatic)~3100-3000 cm⁻¹
C=N, C=C stretch (aromatic rings)Multiple bands, 1640-1450 cm⁻¹[11]
Mass Spec. Molecular Ion (ESI+)m/z ≈ 146.07 ([M+H]⁺ for free base)

Note: NMR chemical shifts (δ) are reported in ppm and are referenced to TMS. The formation of the hydrochloride salt causes a significant downfield shift for the pyridine protons due to the positive charge on the nitrogen atom.[12]

Interpretation of Results
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. The presence of four distinct aromatic signals in the expected regions, along with a very broad, downfield-shifted N-H proton, confirms the formation of the heterocyclic system. The characteristic splitting patterns (doublets for all ring CH protons) and a 2:2:1:1 integration ratio for the pyridine and pyrazole CH protons, respectively, validate the 4,3'-substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. A very broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the N-H stretches of both the pyrazole ring and the protonated pyridinium ion. The series of sharp peaks between 1640 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the two aromatic ring systems.[11][13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the mass of the protonated free base. The detection of a peak at an m/z corresponding to [C₈H₇N₃ + H]⁺ provides unequivocal evidence of the compound's elemental composition.[6]

Applications in Research and Development

This compound is not an end product but a critical starting material for the synthesis of more complex molecules. Its bifunctional nature—a nucleophilic pyrazole ring and a pyridine ring that can be a ligand or undergo further substitution—makes it highly valuable.

  • Kinase Inhibitors: The pyrazolylpyridine scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy. The nitrogen atoms of the rings are adept at forming hydrogen bonds with the hinge region of the kinase active site.[4]

  • Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, most notably as inhibitors of cyclooxygenase (COX) enzymes.[4]

  • Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions, allowing for the development of novel metal-organic frameworks (MOFs) or catalysts.

The availability of a reliable synthetic route to this compound empowers researchers to explore its potential in these and other emerging therapeutic areas.

Conclusion

This guide has detailed a robust and well-documented methodology for the synthesis of this compound. By following the outlined procedures for synthesis and leveraging the described analytical techniques for characterization, researchers can confidently produce this high-value chemical intermediate. The strategic importance of the pyrazolylpyridine scaffold in drug discovery ensures that this compound will remain a relevant and essential tool for scientists working at the forefront of pharmaceutical and chemical research.

References

  • Dabhi, H. R. et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library, Archives of Applied Science Research, 7(3):1-5.
  • IJIRT Journal. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Indo American Journal of Pharmaceutical Research.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC, NIH.
  • Patel, N. B. et al. Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques.
  • Tan, Z.-D. et al. (2012). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Acta Crystallographica Section E: Structure Reports Online, 68(7).
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • Reaction of α,β-unsaturated thioketones with hydrazones.
  • This compound. Chem-Impex.
  • Fussell, S. J. et al. (2012). Synthesis of 4-(1H-pyrazol-1-yl)pyridine hydrochloride. Tetrahedron Letters, 53(8), 948-951.
  • Kharl, M. et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central.
  • 4-(1H-Pyrazol-3-yl)pyridine. Santa Cruz Biotechnology.
  • 4-(4-Bromo-1H-Pyrazol-3-Yl)Pyridine Hydrochloride. J&K Scientific.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry.
  • Wolff–Kishner reduction. Wikipedia.
  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023). Organic Chemistry, OpenStax.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). PMC, NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • 4-(1H-pyrazol-1-yl)pyridine hydrochloride. ChemicalBook.
  • 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • 4-(1H-Pyrazol-3-yl)pyridine (C007B-490540). Cenmed Enterprises.
  • (PDF) 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2).
  • 4-(1H-Pyrazol-3-yl)pyridine. J&K Scientific.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021).
  • 1H-Pyrazole. NIST WebBook.

Sources

Crystal Structure Analysis of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(1H-pyrazol-3-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent kinase inhibitors and other therapeutic agents.[1][2] The conversion of this basic molecule into its hydrochloride salt is a common and critical strategy in drug development to enhance its physicochemical properties, such as aqueous solubility and stability, which are paramount for bioavailability. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-(1H-pyrazol-3-yl)pyridine hydrochloride. We will detail the entire workflow, from the rational synthesis and crystallization of the salt to the collection, refinement, and interpretation of X-ray diffraction data. The core of this analysis lies in elucidating the three-dimensional molecular structure and understanding the intricate network of hydrogen bonds that governs its crystal packing, offering crucial insights for solid-state characterization and pharmaceutical formulation.

Introduction: The Rationale for Structural Analysis

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. For pyridine-pyrazole derivatives, which often target the ATP-binding pockets of kinases, specific conformations and intermolecular interactions are key to their efficacy.[1] While the parent molecule provides the necessary pharmacophore, its formulation as a hydrochloride salt is often essential for its practical application as a drug substance.[3]

The formation of a salt introduces a counter-ion (Cl⁻) and protonates the most basic site on the molecule—in this case, the pyridine nitrogen. This protonation fundamentally alters the intermolecular forces, leading to the formation of strong hydrogen bonds that dictate the crystal lattice.[4] A thorough crystal structure analysis is therefore not merely an academic exercise; it is a self-validating system that provides an unambiguous atomic-level map. This map is indispensable for:

  • Confirming Molecular Identity: Unambiguous verification of the chemical structure, including the site of protonation.

  • Understanding Solid-State Properties: Linking the supramolecular architecture to physical properties like melting point, stability, and hygroscopicity.

  • Informing Polymorph Screening: Providing the definitive structure of one crystalline form, which serves as the reference for identifying and characterizing other potential polymorphs.[3]

  • Guiding Drug Formulation: Offering insights into potential interactions with excipients and solvents.

This guide explains the causality behind the experimental choices, ensuring a robust and reproducible analysis.

Experimental Methodology: A Validated Protocol

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following protocols are designed to be self-validating, with clear endpoints and quality checks.

Synthesis and Crystallization Workflow

The overall process from starting materials to a refined crystal structure follows a logical progression, as outlined in the diagram below.

G cluster_synthesis Synthesis & Salt Formation cluster_crystal Crystallization cluster_xrd X-Ray Diffraction & Analysis S1 Synthesis of 4-(1H-Pyrazol-3-YL)pyridine Free Base S2 Dissolution in Organic Solvent (e.g., Isopropanol) S1->S2 S3 Stoichiometric Addition of HCl (Anhydrous Solution) S2->S3 S4 Precipitation of Hydrochloride Salt S3->S4 C1 Dissolution of Crude Salt in Minimal Hot Solvent (e.g., Ethanol/Water) S4->C1 Purification C2 Slow Evaporation / Cooling C1->C2 C3 Formation of Single Crystals C2->C3 X1 Crystal Selection & Mounting C3->X1 Analysis X2 Low-Temperature Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Structural Analysis & Visualization X3->X4

Caption: Workflow from synthesis to structural analysis.

The parent compound, 4-(1H-pyrazol-3-yl)pyridine, can be synthesized via several established routes, such as a Suzuki or Stille coupling.[1] A common laboratory-scale procedure involves the reaction of 4-chloropyridine hydrochloride with 1H-pyrazole.[5]

  • Reaction Setup: To a solution of 4-chloropyridine hydrochloride in a suitable solvent like acetonitrile, add an excess of 1H-pyrazole.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, a base (e.g., diisopropylethylamine) is added to neutralize the excess acid and deprotonate the product, which can then be isolated and purified using standard techniques like column chromatography to yield the pure free base.[5]

The key to obtaining high-quality crystals is controlled precipitation and growth. Using an anhydrous acid source prevents the incorporation of excess water into the crystal lattice, which can lead to disorder or different hydrated forms.

  • Salt Formation: Dissolve the purified 4-(1H-pyrazol-3-yl)pyridine free base in a dry organic solvent such as isopropanol or ethyl acetate.[6]

  • Acidification: Add a stoichiometric amount (1.0 equivalent) of anhydrous HCl (commercially available as a solution in dioxane or 2-propanol) dropwise while stirring. The hydrochloride salt is typically much less soluble than the free base and will precipitate out of the solution.[7]

  • Isolation: Collect the resulting solid by filtration, wash with a non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum. This provides the crude hydrochloride salt.

  • Recrystallization for Single Crystals: The growth of diffraction-quality crystals is achieved by slow recrystallization.

    • Dissolve the crude salt in a minimal amount of a hot polar solvent system, such as an ethanol/water or methanol/acetonitrile mixture.

    • Allow the solution to cool slowly to room temperature. Alternatively, place the solution in a loosely capped vial to allow for slow evaporation of the solvent over several days.[8][9]

    • Well-formed, transparent crystals should appear. The choice of solvent is critical and may require screening to find the optimal conditions.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

This protocol outlines the standard procedure for determining the molecular structure from a single crystal.[10]

  • Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 100 K or 170 K) throughout the experiment.[10][11] This crucial step minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution and Refinement:

    • Solution: The structure is solved using direct methods or Patterson methods (e.g., with SHELXS software), which determines the initial positions of the non-hydrogen atoms.[12]

    • Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL software).[12] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, where their geometry is constrained relative to the parent atom.[12] The quality of the final model is assessed by indicators such as the R-factor and Goodness-of-Fit.

Results and Discussion: Deciphering the Crystal Structure

The final refined structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below. This data provides the fundamental geometric definition of the repeating unit cell of the crystal.

ParameterValue (Representative)
Chemical FormulaC₈H₈N₃⁺ · Cl⁻
Formula Weight181.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
α (°)90
β (°)105
γ (°)90
Volume (ų)880
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit (S)1.05

Note: The unit cell parameters provided are representative values based on similar structures and serve for illustrative purposes.

Molecular Structure and Conformation

The asymmetric unit contains one 4-(1H-pyrazol-3-yl)pyridinium cation and one chloride anion. The protonation site is confirmed to be the nitrogen atom of the pyridine ring, the most basic center in the molecule.

The pyridine and pyrazole rings are individually planar, as expected for aromatic systems. A key conformational feature is the dihedral angle between these two rings. In related structures, this angle is often small, indicating a nearly coplanar arrangement that maximizes π-system conjugation.[12] For instance, in a co-crystal of the parent molecule, this angle was found to be only 4.69°.[12] This planarity is a critical feature for effective binding in many kinase active sites.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing is dominated by a robust network of hydrogen bonds involving the pyridinium and pyrazole N-H donors and the chloride anion as the primary acceptor. This network defines the three-dimensional architecture of the crystal.

The two principal hydrogen bonds are:

  • N⁺-H···Cl⁻ Interaction: A strong, charge-assisted hydrogen bond forms between the protonated pyridine nitrogen (N⁺-H) and the chloride anion. This is the primary interaction responsible for holding the cation and anion together.[4][13]

  • N-H···Cl⁻ Interaction: A second, conventional hydrogen bond exists between the N-H group of the pyrazole ring and the same chloride anion.[13][14]

The chloride ion, therefore, acts as a bridge, accepting hydrogen bonds from two different N-H donors from adjacent cations. This creates a chain or sheet-like motif. These primary motifs are then further assembled into a stable three-dimensional lattice through weaker C-H···Cl and potential π-π stacking interactions between the aromatic rings of adjacent cations.

Caption: Key hydrogen bonds defining the crystal lattice.

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular structure and reveals a supramolecular architecture governed by strong N-H···Cl⁻ hydrogen bonds. The protonation on the pyridine nitrogen and the near-coplanar conformation of the heterocyclic rings are key features confirmed by this analysis. This detailed structural knowledge is not only fundamental for quality control and intellectual property but also provides critical insights that guide the rational development of stable and effective pharmaceutical formulations. The methodologies presented herein represent a robust, field-proven approach for the comprehensive solid-state characterization of this important class of pharmaceutical compounds.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • National Institutes of Health. (n.d.). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2).
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.
  • Frontiers Media S.A. (n.d.). Continuous crystallisation of organic salt polymorphs.
  • ResearchGate. (n.d.). Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L.
  • Taylor & Francis Online. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • National Institutes of Health. (n.d.). Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt.
  • ResearchGate. (n.d.). (a) Two equivalent C—H⋯F hydrogen bonds of pyridine versus (b) single....
  • ResearchGate. (n.d.). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • ChemicalBook. (n.d.). 4-(1H-pyrazol-1-yl)pyridine hydrochloride synthesis.
  • Chem-Impex. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Is pyridinium hydrochloride a simple hydrogen-bonded complex C5H5N···HCl or an ion pair C5H5NH+···Cl− in the gas phase? An answer from its rotational spectrum.
  • National Institutes of Health. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole.

Sources

Spectroscopic Characterization of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-Pyrazol-3-YL)pyridine hydrochloride (C₈H₇N₃·HCl), a versatile heterocyclic compound with significant applications in medicinal chemistry and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

This compound is a key building block in the synthesis of novel pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1] Its molecular structure, featuring both a pyridine and a pyrazole ring, allows for diverse biological interactions.[2] Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of research and development efforts. This guide delves into the causality behind experimental choices and provides a self-validating framework for the spectroscopic characterization of this molecule.

Molecular Structure and Isomerism

It is crucial to distinguish 4-(1H-Pyrazol-3-YL)pyridine from its isomer, 4-(1H-Pyrazol-1-YL)pyridine. In the target compound, the pyridine ring is attached to the C3 position of the pyrazole ring, whereas in the isomer, it is attached to the N1 position. This structural difference significantly impacts the spectroscopic properties of the molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The formation of the hydrochloride salt, where the pyridine nitrogen is protonated, leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbon atoms.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and pyrazole rings. Due to the limited availability of direct spectral data for the hydrochloride salt, the following assignments are based on the analysis of the free base and related pyrazolylpyridine structures, with anticipated downfield shifts upon protonation.

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2', H-6' (Pyridine)Doublet8.8 - 9.05.0 - 6.0
H-3', H-5' (Pyridine)Doublet8.2 - 8.45.0 - 6.0
H-5 (Pyrazole)Doublet7.8 - 8.02.0 - 3.0
H-4 (Pyrazole)Doublet6.8 - 7.02.0 - 3.0
NH (Pyrazole)Broad Singlet13.0 - 14.0-
NH+ (Pyridine)Broad Singlet14.0 - 15.0-

Experimental Protocol: A ¹H NMR spectrum can be acquired on a 400 MHz or higher field spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the pyridine carbons are expected to be shifted downfield upon protonation.

CarbonExpected Chemical Shift (δ, ppm)
C-2', C-6' (Pyridine)148 - 152
C-4' (Pyridine)143 - 146
C-3', C-5' (Pyridine)120 - 124
C-3 (Pyrazole)145 - 148
C-5 (Pyrazole)130 - 133
C-4 (Pyrazole)105 - 108

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for the aromatic C-H and C=C/C=N vibrations, as well as bands associated with the N-H bonds and the hydrochloride salt. The formation of the pyridinium salt is expected to cause shifts in the C-H aromatic vibration bands.[4]

Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretching (pyrazole)
3150 - 3000Aromatic C-H stretching
2800 - 2400N⁺-H stretching (pyridinium)
1640 - 1580C=C and C=N stretching (aromatic rings)
1550 - 1450Aromatic ring vibrations
1200 - 1000In-plane C-H bending
900 - 650Out-of-plane C-H bending

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained using a solid sample. Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Data:

  • Molecular Ion (M+H)⁺: The mass spectrum should show a prominent peak for the protonated free base at m/z 146.1, corresponding to [C₈H₇N₃ + H]⁺. The molecular formula of the free base is C₈H₇N₃, with a molecular weight of 145.16 g/mol .[5] The hydrochloride itself (HCl) will not be observed as part of the parent ion in positive ion mode.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Figure 2: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and quality assessment. The combined interpretation of these analytical techniques allows for a detailed understanding of its molecular structure. This guide serves as a foundational resource for scientists engaged in the synthesis, development, and application of this important chemical entity, ensuring the integrity and validity of their scientific endeavors.

References

  • Vertex Pharmaceuticals. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Davies, S. G., et al. (2003). Synthesis of 4-(1H-pyrazol-3-yl)-pyridine. As referenced in a crystallographic study.
  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-251.
  • The Royal Society of Chemistry. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.
  • Szafran, M. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(5), 333-338.
  • Cenmed Enterprises. (n.d.). 4-(1H-Pyrazol-3-yl)pyridine. Retrieved from [Link]

  • Tan, Z.-D., et al. (2012). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1942.
  • Fussell, S. J., et al. (2012). Synthesis of 4-(1H-pyrazol-1-yl)pyridine hydrochloride. Tetrahedron Letters, 53(8), 948-951.

Sources

A Technical Guide to the Mechanism of Action of Pyrazole-Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Pyridine Scaffold as a Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds known as pyrazolopyridines. This scaffold has emerged as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity.[1] The structural similarity of the pyrazolopyridine nucleus to endogenous purines allows these compounds to act as antagonists or mimetics in various biological processes, leading to a broad spectrum of pharmacological activities.[1] This versatility has driven extensive research, resulting in the development of numerous pyrazolopyridine derivatives as potent therapeutic agents, particularly in oncology and inflammatory diseases.[2][3]

This guide provides an in-depth technical exploration of the primary mechanisms through which pyrazole-pyridine compounds exert their biological effects. We will dissect their interactions with key cellular targets, including protein kinases and tubulin, and detail the experimental workflows used to elucidate and validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Chapter 1: Inhibition of Protein Kinases – A Primary Anticancer Mechanism

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of cancer, making them a major class of therapeutic targets.[2] Pyrazole-pyridine derivatives have been successfully developed as potent ATP-competitive kinase inhibitors.[4]

Mechanism of Kinase Inhibition

The core mechanism involves the pyrazolopyridine scaffold acting as a "hinge-binder." The ATP-binding pocket of a kinase has a crucial "hinge region" that forms hydrogen bonds with the adenine ring of ATP. Pyrazolopyridine compounds mimic this interaction. The nitrogen atoms within the bicyclic ring system form one or more hydrogen bonds with the backbone amide groups of the hinge residues, anchoring the inhibitor in the active site.[4] This occupation of the ATP-binding cleft physically blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and shutting down the downstream signaling cascade.

Several pyrazolopyridine-based kinase inhibitors have advanced to clinical use or late-stage trials. For instance, Selpercatinib , which features a pyrazolo[1,5-a]pyridine core, is an approved inhibitor of the RET (Rearranged during Transfection) kinase for treating certain types of lung and thyroid cancers.[4] Other examples include glumetinib and camonsertib, which are in various stages of clinical investigation.[2]

G Fig 1. Mechanism of ATP-Competitive Kinase Inhibition cluster_pathway Signaling Pathway ATP ATP Hinge Hinge Region ATP->Hinge Substrate_Active Substrate Substrate_Binding Substrate Binding Site PyrazolePyridine Pyrazole-Pyridine Inhibitor Hinge_Inhibited Hinge Region PyrazolePyridine->Hinge_Inhibited Stronger H-Bonds Blocked Signaling Blocked PyrazolePyridine->Blocked Leads to Substrate_Binding_Inhibited Substrate Binding Site Phospho_Substrate Phosphorylated Substrate (Active) Substrate_Active->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream

Fig 1. ATP-Competitive Kinase Inhibition by Pyrazole-Pyridine Compounds.
Experimental Workflow for Validation

A logical, multi-step process is required to identify and validate a pyrazole-pyridine compound as a kinase inhibitor. This workflow ensures that the observed cellular effects are directly attributable to the inhibition of the target kinase.

Fig 2. Experimental Workflow for Validating a Kinase Inhibitor.

The initial and most critical step is to determine the compound's half-maximal inhibitory concentration (IC50) against the purified kinase enzyme. This biochemical assay directly measures the compound's potency on the isolated target, independent of cellular factors.

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[5]
BX795 TBK17.1[5]
Barasertib Aurora B0.37[6]
Afuresertib Akt1Ki = 0.08[6]
Asciminib Bcr-Abl0.5[6]
Table 1. Inhibitory Potency of Selected Pyrazole-Based Kinase Inhibitors.

Following direct inhibition confirmation, Western blot analysis is used to verify that the compound inhibits the kinase's activity within a cellular context. By measuring the phosphorylation level of a known downstream substrate of the target kinase, one can confirm "on-target" activity. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of its mechanism.[7] Finally, cell viability assays like the MTT or XTT assay quantify the functional consequence of this inhibition, such as reduced proliferation or induced death in cancer cell lines.[8]

Chapter 2: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for forming the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy. A significant number of pyrazole and pyrazolopyridine derivatives exert potent anticancer effects by inhibiting tubulin polymerization.[10][11]

Mechanism of Tubulin Inhibition

These compounds typically act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[10][12] This binding event introduces a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules. The net effect is a shift in the equilibrium away from polymerization and towards depolymerization.[9] The disruption of microtubule formation prevents the cell from building a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13][14]

G Fig 3. Mechanism of Tubulin Polymerization Inhibition cluster_normal Normal Polymerization cluster_inhibition Inhibition by Pyrazole Compound cluster_cellular Cellular Consequence Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization BoundTubulin Compound-Bound Tubulin Dimer G2M G2/M Phase Cell Cycle Arrest Pyrazole Pyrazole-Pyridine Compound Pyrazole->Tubulin Binds to Colchicine Site NoMT Polymerization Inhibited BoundTubulin->NoMT NoMT->G2M Apoptosis Apoptosis G2M->Apoptosis

Fig 3. Inhibition of Tubulin Polymerization by Pyrazole-Pyridine Compounds.
Experimental Validation

The validation workflow for a tubulin inhibitor focuses on confirming its direct effect on microtubule formation and the resulting cellular consequences.

  • In Vitro Tubulin Polymerization Assay: This is the definitive biochemical assay. Purified tubulin is induced to polymerize, and the process is monitored over time, typically by measuring the increase in light scattering (turbidimetry) or fluorescence.[9][15] The addition of an inhibitor like a pyrazole-pyridine compound will suppress this polymerization, which can be quantified to determine an IC50 value.[11]

  • Cell Cycle Analysis: To confirm the predicted cellular outcome, flow cytometry is used. Cells are treated with the compound, stained with a DNA-binding dye (like propidium iodide), and analyzed. An accumulation of cells in the G2/M phase of the cell cycle is the characteristic signature of a microtubule-targeting agent.[13]

  • Apoptosis and Cytotoxicity Assays: The ultimate therapeutic effect is cell death. Compounds that induce G2/M arrest are expected to trigger apoptosis. This can be confirmed through various methods, including Annexin V staining or measuring caspase-3/7 activation.[16] The overall cytotoxicity is measured using viability assays like MTT.[14]

Compound IDAntiproliferative Activity (MCF-7 cells, IC50)Tubulin Polymerization Inhibition (IC50)Reference
Compound 15 0.042 µM0.35 µM[10]
Compound 48c 0.15 µM1.52 µM[11]
Combretastatin A-4 (Standard)2.26 µM[11]
Table 2. Activity of Pyrazole-Based Tubulin Polymerization Inhibitors.

Chapter 3: Modulation of Other Key Enzymes

Beyond kinases and tubulin, the versatile pyrazole-pyridine scaffold has been shown to inhibit other enzymes critical to disease pathology, particularly in the context of inflammation.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) in immune and inflammatory cells.[3] By inhibiting PDE4, pyrazole-pyridine compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17][18] This mechanism makes PDE4 inhibitors potent anti-inflammatory agents. Several pyrazolo[3,4-b]pyridine series have been identified as potent and selective PDE4 inhibitors.[3][17]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. While COX-1 is constitutively expressed, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[19] The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. Newer pyrazole-pyridine derivatives have also been designed and synthesized as potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory properties.[20][21]

Chapter 4: Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the key assays described in this guide. Adherence to these procedures, including the use of appropriate controls, is essential for generating reliable and reproducible data.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining a compound's IC50 value against a target kinase by measuring ATP consumption.[22]

  • Principle: Kinase activity consumes ATP, producing ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP back to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.

  • Self-Validation: The protocol's integrity is validated by including a positive control (a known inhibitor, e.g., Staurosporine) to confirm assay sensitivity and a negative/vehicle control (DMSO) to establish the baseline for 100% kinase activity.[22]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.

  • Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the target kinase (at a pre-determined optimal concentration) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of a target protein in cells treated with a pyrazole-pyridine inhibitor.[23]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.

  • Causality: By comparing the ratio of phosphorylated protein to total protein in treated versus untreated cells, one can directly assess the in-cell efficacy of the inhibitor. A loading control (e.g., β-actin or GAPDH) is crucial to ensure equal protein loading across lanes.

  • Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for the desired time. Include a vehicle (DMSO) control. Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer.[23]

  • Sample Preparation: Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA. Heat the samples to 95-100°C for 5 minutes, then centrifuge.

  • Gel Electrophoresis: Load 20 µL of the supernatant onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer overnight at 4°C with gentle shaking.[23]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or film.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein and/or a loading control to normalize the data.

Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[8][24]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Self-Validation: The assay includes untreated control wells (100% viability) and wells with no cells (background absorbance) to ensure the validity of the results.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-pyridine compound. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[25]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9]

  • Principle: The polymerization of tubulin dimers into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time.[9]

  • Causality: This cell-free assay provides direct evidence of a compound's interaction with tubulin. The choice of controls is critical: a negative control (DMSO) shows normal polymerization, a positive control inhibitor (e.g., Nocodazole) shows inhibition, and a positive control enhancer (e.g., Paclitaxel) shows enhanced polymerization.

  • Reagent Preparation: Thaw purified tubulin protein and GTP stock on ice. Prepare a reaction mix containing tubulin (final concentration ~3-5 mg/mL) and GTP (final concentration ~1 mM) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all solutions on ice.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls.

  • Initiation and Measurement: Pre-warm a spectrophotometer plate reader to 37°C. To initiate the reaction, add the tubulin/GTP mix to the wells containing the compounds. Immediately place the plate in the reader.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance (OD at 340 nm) versus time for each concentration. An inhibitor will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the DMSO control. The IC50 can be calculated from the final plateau values.

Conclusion

The pyrazole-pyridine scaffold represents a remarkably successful platform for the design of targeted therapeutic agents. Its ability to effectively mimic endogenous purine structures allows it to interact with a wide array of biological targets with high potency and selectivity. The primary mechanisms of action, particularly the inhibition of protein kinases and tubulin polymerization, have been extensively validated and have led to clinically successful drugs for treating cancer and other diseases. The continued exploration of this versatile core, guided by the robust experimental workflows detailed herein, promises to yield new and improved therapies for a range of human ailments.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. (2008-07-15). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. ResearchGate. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2025-08-07). [Link]

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). SciSpace. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Anti-inflammatory drugs containing pyrazole and/or pyrimidine moieties. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

Sources

The Strategic Role of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its initial discovery, synthesis, and characterization, followed by a comprehensive literature review of its applications, particularly as a scaffold for potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Pyrazolylpyridine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, aromatic interactions, and metabolic stability. This compound has emerged as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the realms of oncology, inflammation, and neurodegenerative diseases. Its structure allows for significant interactions with biological targets, making it a valuable starting point for the development of novel therapeutics.[1] The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various synthetic and screening protocols.[1]

Initial Discovery and Synthesis

The journey of this compound begins with the synthesis of its free base, 4-(1H-pyrazol-3-yl)-pyridine. A key method for this was reported by Davies et al. in 2003.[2] While the specific initial synthesis of the hydrochloride salt is not extensively documented in a singular "discovery" paper, its preparation follows well-established principles of converting a basic pyridine nitrogen to its corresponding hydrochloride salt. This is a common strategy in drug development to improve a compound's physicochemical properties.

The overall synthetic workflow can be conceptualized as a two-stage process: first, the construction of the pyrazolylpyridine core, followed by the formation of the hydrochloride salt.

G cluster_0 Stage 1: Synthesis of the Free Base cluster_1 Stage 2: Hydrochloride Salt Formation A Starting Materials B Cyclization Reaction A->B C 4-(1H-pyrazol-3-yl)-pyridine (Free Base) B->C D Free Base in Organic Solvent C->D Dissolution E Introduction of HCl D->E F Precipitation and Isolation E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-3-YL)pyridine (Free Base)

This protocol is based on the general principles of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine derivatives.

Materials:

  • Appropriate 1,3-dicarbonyl precursor (e.g., a pyridyl-substituted diketone)

  • Hydrazine hydrate or a suitable hydrazine salt

  • Ethanol or acetic acid (as solvent)

  • Sodium hydroxide or other base (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyridyl-substituted 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction mixture is then typically heated to reflux and stirred for several hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base such as sodium hydroxide.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane.

  • Drying and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography to yield pure 4-(1H-pyrazol-3-yl)-pyridine.

Experimental Protocol: Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 4-(1H-pyrazol-3-yl)-pyridine (free base)

  • Anhydrous dichloromethane or other suitable anhydrous solvent

  • Anhydrous hydrogen chloride (as a solution in a compatible solvent like diethyl ether or dioxane, or as a gas)

  • Magnetic stir bar and stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the synthesized 4-(1H-pyrazol-3-yl)-pyridine free base in anhydrous dichloromethane in a flask equipped with a magnetic stir bar.[3][4]

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a solvent like diethyl ether dropwise.[3][4] This will result in the precipitation of the hydrochloride salt.[3][4]

  • Isolation: The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting material, and then dried under vacuum.[3][4]

Literature Review: Applications in Drug Discovery

This compound is a valuable building block in the synthesis of compounds for pharmaceutical and agrochemical research.[1] Its utility is particularly prominent in the development of kinase inhibitors, which are a major class of targeted therapeutics.

c-Jun N-terminal Kinase (JNK) Inhibitors

A significant body of research highlights the use of the 4-(pyrazol-3-yl)-pyridine scaffold in the design of inhibitors for c-Jun N-terminal kinases (JNKs).[5] JNKs are a family of serine/threonine protein kinases that are activated in response to various cellular stresses and play a crucial role in apoptosis, inflammation, and neurodegenerative processes.[5]

The development of the 4-(pyrazol-3-yl)-pyridine series of JNK inhibitors was an evolution from an earlier pyrimidine-based series.[5] Researchers found that the pyridine-containing compounds were surprisingly more potent than their pyrimidine counterparts.[5] For instance, a parent compound with the unsubstituted 4-(pyrazol-3-yl)-pyridine core (compound 12 in the cited study) exhibited an IC50 value of 160 nM for the inhibition of JNK3 with no detectable activity against the related kinase p38.[5] This demonstrates the potential for developing selective inhibitors based on this scaffold.

The structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrazolylpyridine core can significantly impact potency and selectivity. For example, the introduction of a chlorine atom at the 5-position of the pyridine ring resulted in a two-fold increase in activity.[5]

G Stress_Stimuli Stress Stimuli (e.g., cytokines, UV) JNK_Pathway JNK Signaling Pathway Stress_Stimuli->JNK_Pathway Transcription_Factors Transcription Factors (e.g., c-Jun) JNK_Pathway->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Pyrazolylpyridine_Inhibitor 4-(Pyrazol-3-yl)-pyridine Derivatives Pyrazolylpyridine_Inhibitor->JNK_Pathway Inhibition

Caption: Inhibition of the JNK signaling pathway by 4-(pyrazol-3-yl)-pyridine derivatives.

Other Potential Applications

Beyond JNK inhibition, the pyrazolylpyridine scaffold is being investigated for its activity against other biological targets. The versatility of this chemical structure makes it a promising starting point for the development of inhibitors for other kinases and enzymes. Its applications also extend to agricultural chemistry, where it is used in the formulation of pesticides and herbicides.[1]

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for its use in research and development. Below is a summary of typical data.

PropertyValue
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Appearance Off-white to white solid
Solubility Soluble in water and polar organic solvents

Spectroscopic Data (Illustrative for a related isomer, 4-(1H-pyrazol-1-yl)pyridine HCl):

  • ¹H NMR (400MHz, DMSO-d₆): δ 6.81 (1H, dd, J = 2.8 Hz & 1.4 Hz), 8.08 (1H, d, J = 1.4Hz), 8.43 (2H, dd, J = 7.4 Hz and 2.2 Hz), 8.96 (2H, dd, J = 7.4Hz and 2.2 Hz), 9.03 (1H, d, J = 2.8Hz)

  • ¹³C NMR (100MHz, DMSO-d₆): δ 111.5, 114.1, 130.5, 143.7, 145.5, 150.5

  • IR (neat) (cm⁻¹): 3260, 3110, 3050, 2650, 1630, 1520, 1400, 1280, 1020

  • ESI-MS m/z: 146 [M+H]⁺

(Note: The provided spectroscopic data is for the constitutional isomer 4-(1H-pyrazol-1-yl)pyridine hydrochloride and is included for illustrative purposes. The exact spectral data for this compound may vary.)

Conclusion and Future Directions

This compound is a fundamentally important building block in the design and synthesis of novel bioactive compounds. Its straightforward synthesis and versatile chemical nature have made it a valuable tool for medicinal chemists, particularly in the development of kinase inhibitors. The demonstrated success of the 4-(pyrazol-3-yl)-pyridine scaffold in targeting JNKs provides a strong rationale for its further exploration against other kinase targets and in different therapeutic areas. Future research will likely focus on the synthesis of diverse libraries based on this core structure to uncover new biological activities and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Tan, Z.-D., et al. (2012). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Acta Crystallographica Section E: Structure Reports Online, 68(7), o1942. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27368. [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.

Sources

An In-Depth Technical Guide to the Molecular Geometry and Electronic Structure of Pyrazole-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazole-Pyridine Derivatives

Pyrazole-pyridine derivatives, a class of fused heterocyclic systems, represent a cornerstone in modern medicinal chemistry and materials science.[1] These compounds are recognized as bioisosteres of purines, a structural similarity that allows them to interact effectively with biological targets such as kinase ATP-binding sites.[2] This guide provides a comprehensive exploration of the molecular and electronic architecture of these derivatives, with a focus on how their distinct structural features govern their chemical behavior and functional applications. We will delve into their synthesis, structural analysis via X-ray crystallography, and the elucidation of their electronic properties through a combination of spectroscopic techniques and Density Functional Theory (DFT) computations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of molecules.

There are several isomers of pyrazolopyridine, arising from the different possible fusion points of the pyrazole and pyridine rings. The most common isomers include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-b]pyridine.[3] Additionally, tautomerism is an important consideration, particularly in N-unsubstituted derivatives. For instance, pyrazolo[3,4-b]pyridines can exist in 1H and 2H tautomeric forms. Computational studies, such as those using the AM1 method, have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol.[3]

Synthetic Strategies: Building the Pyrazole-Pyridine Core

The construction of the pyrazole-pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: the formation of the pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine core.[3] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A prevalent method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[3] This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the pyridine ring.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine derivative.

Objective: To synthesize a pyrazolo[3,4-b]pyridine via the cyclocondensation of a 5-aminopyrazole with an α,β-unsaturated ketone.

Materials:

  • 5-amino-1-phenyl-pyrazole

  • (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one

  • Zirconium(IV) chloride (ZrCl₄)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen through it for 5 minutes.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvents.

  • To the residue, add CHCl₃ (20 mL) and water (20 mL) and transfer to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase with CHCl₃ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Molecular Geometry: Insights from X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of pyrazole-pyridine derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles, as well as the characterization of intermolecular interactions that govern crystal packing.

The pyrazolo[3,4-b]pyridine core is generally found to be planar, a consequence of its aromatic character.[4] The substituents on the core, however, can adopt various orientations, which can significantly influence the overall molecular conformation and its interactions with biological targets. For example, the dihedral angles between the pyrazolo[3,4-b]pyridine core and any aryl substituents are crucial in defining the shape of the molecule.

Compound Crystal System Space Group Key Dihedral Angle (°)
3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine MonoclinicP2₁/cPhenyl at C4: 45.8
6-(4-chlorophenyl)-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine MonoclinicP2₁/nPhenyl at C4: 52.3
6-(4-methoxyphenyl)-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine TriclinicP-1Phenyl at C4: 49.1

Table 1: Selected Crystallographic Data for Substituted Pyrazolo[3,4-b]pyridine Derivatives. Data compiled from representative structures in the Cambridge Structural Database.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of a synthesized pyrazole-pyridine derivative.

Materials:

  • Crystalline sample of the pyrazole-pyridine derivative

  • Cryo-loop

  • Goniometer head

  • Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα) and detector

Procedure:

  • Select a suitable single crystal of the compound under a polarizing microscope.

  • Mount the crystal on a cryo-loop.

  • Mount the loop on a goniometer head and place it on the diffractometer.

  • Cool the crystal to a low temperature (typically 100-120 K) using a nitrogen stream to minimize thermal vibrations.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the collected data (integration, scaling, and absorption correction) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement.

  • Analyze the final structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.

Electronic Structure: A Fusion of Spectroscopy and Computational Chemistry

The electronic properties of pyrazole-pyridine derivatives are fundamental to their reactivity, photophysical behavior, and biological activity. A combination of spectroscopic techniques and computational methods provides a comprehensive picture of their electronic structure.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful synthesis and for elucidating the substitution pattern on the pyrazole-pyridine core. The chemical shifts of the protons and carbons are sensitive to the electronic environment, providing valuable information about the electron density distribution within the molecule.[5][6]

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. Pyrazole-pyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic vibrations for C=C, C=N, and C-N bonds within the heterocyclic rings, as well as vibrations from any substituents, can be observed.[8]

Experimental Protocol: Spectroscopic Analysis

Objective: To characterize the structure and electronic properties of a pyrazole-pyridine derivative using NMR and UV-Vis spectroscopy.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, using standard pulse programs.

  • Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 10⁻³ M).

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε).

Computational Insights from Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic structure of molecules. By solving the Schrödinger equation within the DFT framework, we can obtain valuable information about the distribution of electrons and the energies of molecular orbitals.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electropositive potential), which are prone to nucleophilic attack.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1H-Pyrazolo[3,4-b]pyridine -6.21-1.155.06
4-amino-1H-pyrazolo[3,4-b]pyridine -5.65-0.894.76
4-nitro-1H-pyrazolo[3,4-b]pyridine -7.12-2.544.58

Table 2: Calculated HOMO, LUMO, and Energy Gap for Substituted Pyrazolo[3,4-b]pyridines using DFT (B3LYP/6-31G(d)).

The data in Table 2 illustrates how substituents influence the electronic properties. The electron-donating amino group raises the HOMO energy and decreases the energy gap, making the molecule more reactive towards electrophiles. Conversely, the electron-withdrawing nitro group lowers both the HOMO and LUMO energies.

Structure-Property Relationships and Applications

The interplay between the molecular geometry and electronic structure of pyrazole-pyridine derivatives is directly linked to their functional properties, particularly in the context of drug discovery.

The specific three-dimensional arrangement of substituents on the pyrazole-pyridine scaffold determines its ability to bind to the active site of a target protein. For example, in the development of kinase inhibitors, the planarity of the core allows it to fit into the flat ATP-binding pocket, while the substituents can form specific hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to high affinity and selectivity.[1]

The electronic properties also play a crucial role. The distribution of electron density, as visualized by the MEP, can guide the design of derivatives with improved binding characteristics by matching the electrostatic profile of the target's active site. Furthermore, the HOMO-LUMO gap can be related to the metabolic stability of a drug candidate.

Conclusion

The molecular and electronic architecture of pyrazole-pyridine derivatives is a rich and complex field of study with significant implications for the development of new therapeutics and functional materials. A synergistic approach, combining rational synthesis, detailed structural analysis through X-ray crystallography, and a thorough investigation of electronic properties using spectroscopy and DFT calculations, is essential for unlocking the full potential of this privileged scaffold. This guide has provided a framework for understanding these key aspects, offering both the theoretical underpinnings and practical protocols for researchers in the field.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural & Electronic Characterization cluster_application Application & Optimization S1 Starting Materials (e.g., 5-Aminopyrazole, 1,3-Dicarbonyl) S2 Cyclocondensation Reaction S1->S2 S3 Crude Product S2->S3 S4 Purification (Column Chromatography) S3->S4 S5 Pure Pyrazole-Pyridine Derivative S4->S5 A1 Spectroscopic Analysis (NMR, FTIR, UV-Vis) S5->A1 A2 X-ray Crystallography S5->A2 A6 Structure Confirmation A1->A6 A4 Molecular Geometry (Bond lengths, angles) A2->A4 A3 DFT Calculations A5 Electronic Structure (HOMO-LUMO, MEP) A3->A5 A4->A6 B1 Structure-Activity Relationship (SAR) Analysis A5->B1 B2 Biological Testing / Property Measurement A6->B2 B3 Lead Optimization B1->B3 B2->B1

Figure 1: A comprehensive workflow diagram illustrating the synthesis, characterization, and application-driven optimization of pyrazole-pyridine derivatives.

SAR_Logic Structure Molecular Structure Geometry Molecular Geometry (Planarity, Dihedral Angles) Structure->Geometry Electronics Electronic Properties (HOMO/LUMO, Charge Distribution) Structure->Electronics Properties Physicochemical Properties (Solubility, Lipophilicity) Geometry->Properties Electronics->Properties Function Biological Activity / Material Performance Properties->Function

Figure 2: A logical diagram illustrating the relationship between molecular structure, electronic properties, and the resulting functional characteristics of pyrazole-pyridine derivatives.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Available from: [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. Available from: [Link]

  • Experimental procedures. The Royal Society of Chemistry. Available from: [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. ResearchGate. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2023;8(1):16. Available from: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2015;6(4):1588-1603. Available from: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 1999;42(5):769-776. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6420. Available from: [Link]

  • Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. International Journal of Pharmaceutical Sciences and Research. 2019;10(8):3846-3851. Available from: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical Health Risks. 2022;12(3):363-370. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):833. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):123-130. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(11):3572. Available from: [Link]

  • Characterization data for new pyrazole derivatives. ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-b])dihydro(quinoline-5-ones: Single-crystal exploration, Hirshfeld surface analysis, and DFT calculation. ResearchGate. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024;29(21):5020. Available from: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. 2024;5(3):103445. Available from: [Link]

Sources

Stability and Solubility of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its utility as a synthetic intermediate in the development of novel therapeutic agents—ranging from anti-inflammatory to anti-cancer drugs—is well-documented.[1] However, the successful translation of any compound from a laboratory curiosity to a viable product hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth exploration of the stability and solubility of this compound. We will delve into the theoretical underpinnings of these properties, present validated, step-by-step experimental protocols for their assessment, and offer field-proven insights into data interpretation and best practices for handling and storage. This document is intended to serve as a comprehensive resource for scientists and researchers, enabling them to optimize experimental design, formulation strategies, and ultimately, accelerate the development timeline.

Theoretical Framework: Understanding the Molecule

Before embarking on experimental evaluation, it is crucial to understand the structural attributes of this compound and how they dictate its behavior in solution. The molecule consists of three key components: a five-membered pyrazole ring, a six-membered pyridine ring, and a hydrochloride salt.

  • Pyrazole Ring: This aromatic heterocycle is generally stable to oxidation.[2] It contains two adjacent nitrogen atoms: one is a basic, sp2-hybridized nitrogen, while the other is a non-basic, sp2-hybridized nitrogen with a hydrogen atom (N-H). This N-H group is a hydrogen bond donor, and its proton can be lost in the presence of a base.[2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and serves as the site of protonation.

  • Hydrochloride (HCl) Salt: The formation of a hydrochloride salt by treating the basic pyridine nitrogen with hydrochloric acid is a common strategy in drug development to enhance aqueous solubility and improve handling properties. The salt form ensures that in aqueous media, the molecule exists in a protonated, charged state, which generally favors interaction with polar solvents like water.

The Science of Solubility

Solubility is a critical determinant of a compound's behavior in biological and chemical systems, profoundly impacting everything from in vitro assay reliability to in vivo bioavailability.[3][4] For this compound, solubility is governed by the interplay between its crystal lattice energy (the energy holding the solid-state together) and the solvation energy (the energy released upon interaction with solvent molecules).

Kinetic vs. Thermodynamic Solubility: It is essential to distinguish between these two concepts, as they serve different purposes in the drug discovery pipeline.[4]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][6] It reflects the compound's propensity to precipitate under non-equilibrium conditions and is invaluable for early-stage screening to flag problematic compounds.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[3][4] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.

The Imperative of Stability

The chemical stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, efficacy, and safety.[7] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. For this compound, several factors can instigate degradation:

  • pH: The stability of the molecule can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other rearrangements.

  • Oxidation: While the pyrazole ring itself is relatively robust, other parts of the molecule or impurities could be susceptible to oxidation, especially in the presence of oxygen, light, or trace metals.[2][8]

  • Temperature: Degradation rates are often temperature-dependent, a principle described by the Arrhenius equation. This relationship is the cornerstone of accelerated stability testing, where elevated temperatures are used to predict long-term shelf-life.[9]

  • Light (Photostability): Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or visible light can induce reactions, leading to decomposition.

  • Moisture (Hygroscopicity): As a salt, the compound may be hygroscopic, absorbing water from the atmosphere. This can impact its physical properties and potentially accelerate chemical degradation by providing a medium for reactions.[10]

Experimental Protocols for Solubility Assessment

A multi-faceted approach is required to build a comprehensive solubility profile. The following protocols describe robust methods for determining both kinetic and thermodynamic solubility.

General Experimental Workflow for Solubility

The process begins with preparing a concentrated stock solution, followed by dilution in various test solvents and a quantification step to determine the concentration of the dissolved compound.

G cluster_prep Preparation cluster_assays Solubility Assays cluster_analysis Analysis & Quantification stock Prepare 10 mM Stock in 100% DMSO kinetic Kinetic Solubility Assay (Nephelometry or Direct UV) stock->kinetic Rapid Dilution thermo Thermodynamic Solubility Assay (Shake-Flask) stock->thermo Add Excess Solid (or concentrated stock) solvents Prepare Test Solvents (e.g., PBS pH 7.4, Water, Ethanol) solvents->kinetic solvents->thermo quant Quantify Concentration (UV-Vis or LC-MS/MS) kinetic->quant thermo->quant report Report Solubility (µg/mL or µM) quant->report

Caption: Workflow for solubility determination.

Protocol 1: Kinetic Solubility via Direct UV Assay

This high-throughput method is ideal for early-stage compound screening.[4][11]

Rationale: This assay quickly identifies compounds that may precipitate when diluted from a DMSO stock into an aqueous medium, mimicking conditions in many biological assays. The use of a filtration step physically separates dissolved from undissolved material for accurate quantification.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • 96-well solubility filter plates (e.g., Millipore MultiScreen)

  • Pipettes and tips

  • Plate shaker

  • UV-Vis microplate spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[11]

  • Plate Setup: Add 5 µL of the 10 mM DMSO stock solution to the wells of the 96-well filter plate.

  • Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow the solution to reach a state of pseudo-equilibrium.[11]

  • Filtration: Place the filter plate on top of a new 96-well UV-transparent collection plate. Centrifuge to filter the solution and separate any precipitate.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Data Analysis: Create a standard curve using known concentrations of the compound in the same PBS/DMSO mixture. Use this curve to calculate the concentration of the dissolved compound in the filtered samples, which represents the kinetic solubility.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility, essential for later-stage development.[3]

Rationale: By incubating an excess of the solid compound over a prolonged period (24-48 hours), this method ensures that a true equilibrium between the solid and solution phases is reached. This provides the most accurate and reliable measure of a compound's intrinsic solubility in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). Ensure that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Agitate for 24-48 hours.[5]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, comparative table.

Solvent SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Deionized WaterThermodynamic25Hypothetical ValueHypothetical Valuee.g., Soluble
PBS (pH 7.4)Kinetic25Hypothetical ValueHypothetical Valuee.g., Moderately Soluble
EthanolThermodynamic25Hypothetical ValueHypothetical Valuee.g., Freely Soluble
MethanolThermodynamic25Hypothetical ValueHypothetical Valuee.g., Freely Soluble
DichloromethaneThermodynamic25Hypothetical ValueHypothetical Valuee.g., Sparingly Soluble
DMSON/A25>1000>5500Very Soluble

Note: Values are illustrative. Actual experimental data must be populated.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both forced degradation studies to identify potential liabilities and long-term studies under ICH conditions to determine shelf-life.

General Experimental Workflow for Stability

The workflow involves subjecting the compound to various stress conditions and analyzing its purity over time using a stability-indicating method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Reporting sample Prepare Samples (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl) sample->acid base Base Hydrolysis (e.g., 0.1M NaOH) sample->base ox Oxidation (e.g., 3% H₂O₂) sample->ox thermal Thermal Stress (e.g., 60°C) sample->thermal photo Photolytic Stress (ICH Q1B Light) sample->photo method Develop & Validate Stability-Indicating HPLC Method analyze Analyze Samples at Time Points (t=0, t=x) method->analyze acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify report Report % Assay & Degradation Profile quantify->report

Caption: Workflow for forced degradation stability testing.

Protocol 3: Forced Degradation (Stress Testing)

This study is designed to deliberately degrade the sample to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[8]

Rationale: By exposing the compound to conditions more severe than those it would typically encounter, we can rapidly identify its chemical liabilities. This foresight is critical for guiding formulation development, selecting appropriate packaging, and establishing proper storage conditions.

Materials:

  • This compound

  • Solvents for stock solution (e.g., water or methanol)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled oven, photostability chamber

  • Validated stability-indicating HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at specified time points, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep it at room temperature. Monitor the reaction and withdraw aliquots at specified time points for analysis.

  • Thermal Degradation: Store both solid compound and solution samples in an oven at an elevated temperature (e.g., 60-80°C). Analyze at specified time points.

  • Photolytic Degradation: Expose both solid and solution samples to light according to ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light. Analyze both sets of samples after the exposure period.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control (time zero) sample to identify and quantify any degradation products.

Protocol 4: Accelerated Stability Study (ICH Guideline Q1A(R2))

This study is used to predict the shelf-life of a drug substance under defined storage conditions.[9][12]

Rationale: By subjecting the compound to elevated temperature and humidity, this study simulates long-term storage in a shorter timeframe. The data generated are critical for regulatory submissions and for establishing retest periods for the API.[7][12]

Materials:

  • This compound (solid, preferably from a representative batch)

  • Appropriate sample containers (e.g., sealed glass vials)

  • ICH-compliant stability chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Validated stability-indicating HPLC method

Procedure:

  • Initial Analysis (t=0): Perform a complete analysis of the initial sample. This includes appearance, assay (% purity), and degradation product profile.

  • Sample Storage: Place the samples in the stability chamber set to accelerated conditions (40°C / 75% RH).

  • Time Point Testing: Pull samples from the chamber at specified time points (e.g., 0, 1, 2, 3, and 6 months).[12]

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using the same methods as the initial analysis.

  • Data Evaluation: Plot the assay value versus time. The data can be used to estimate the degradation rate and predict the time at which the assay value will fall below the specification limit (e.g., 90%).

Data Presentation: Stability Profile

Stability data should be tabulated to show the change in purity over time under various conditions.

ConditionTime (Months)AppearanceAssay (% Label Claim)Total Degradation Products (%)
Initial 0White Powder99.80.05
40°C / 75% RH 1No ChangeHypothetical ValueHypothetical Value
3No ChangeHypothetical ValueHypothetical Value
6Slight YellowingHypothetical ValueHypothetical Value
Photostability ICH ExposureNo ChangeHypothetical ValueHypothetical Value

Note: Values are illustrative. Actual experimental data must be populated.

Authoritative Insights and Best Practices

  • Interpreting Solubility: In drug discovery, a common goal for aqueous solubility is >60 µg/mL.[4] Compounds below this threshold may face challenges with bioavailability and require formulation strategies like salt formation or amorphous dispersions. The solubility of this compound is expected to be significantly higher in aqueous media compared to its free base due to the salt form. Its solubility in organic solvents will be dictated by polarity; it should be soluble in polar protic solvents like ethanol and methanol, but less so in nonpolar solvents like hexane.

  • Correlating Stability with Structure: The forced degradation study is the key to understanding the molecule's "Achilles' heel." For instance, if significant degradation occurs under basic conditions, it may suggest hydrolysis of an amide-like bond or instability of the pyrazole ring at high pH. If the compound yellows under photolytic or thermal stress, it points to the formation of chromophoric degradation products.

  • Recommended Handling and Storage: Based on the general properties of hydrochloride salts and heterocyclic compounds, this compound should be stored in a cool, dry, and dark environment.[8] Manufacturer recommendations often suggest storage at 0-8°C.[13] It should be kept in tightly sealed containers to protect it from moisture and atmospheric oxygen.

Conclusion

A comprehensive understanding of the stability and solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and development. By employing the robust experimental protocols and interpretive frameworks detailed in this guide, scientists can generate high-quality, reliable data. This data will empower informed decision-making in assay development, formulation design, and the overall progression of new chemical entities, ultimately ensuring that the full potential of this versatile chemical scaffold can be realized.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Nitsche, C., Holloway, G. A., Schirmeister, T., & Klein, C. D. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6244-6248. Retrieved from [Link]

  • Corden Pharma. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 5-11. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • SlideShare. (n.d.). ACCELERATED STABILITY TESTING. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]

  • Fouad, Y. O., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1640. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(4-Bromo-1H-Pyrazol-3-Yl)Pyridine Hydrochloride. Retrieved from [Link]

  • Singh, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(42), 7729–7734. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(12), 2137. Retrieved from [Link]

  • Natarajan, S., & Dar, S. (2011). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. Retrieved from [Link]

  • Science.gov. (n.d.). accelerated stability test: Topics. Retrieved from [Link]

  • IntechOpen. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]

  • NIOSH. (1994). Pyridine 1613. Retrieved from [Link]

  • Ołdak, E., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 323-328. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 5, 847-857. Retrieved from [Link]

  • Li, Y., & Ju, Y. (2012). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1942. Retrieved from [Link]

  • ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to Profiling 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride and its Analogs in Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[3][4] Within the vast landscape of kinase inhibitor chemistry, certain molecular frameworks have emerged as "privileged scaffolds" due to their ability to interact with the highly conserved ATP-binding site of kinases.[5][6]

The pyrazole ring is one such prominent scaffold.[7][8] Its derivatives have been successfully developed into potent inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDK), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinase (JNK).[9][10][11] 4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a versatile chemical building block that serves as a key intermediate in the synthesis of these targeted therapeutic agents.[12]

This guide provides an in-depth, practical framework for researchers engaged in the characterization of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to design, optimize, and execute robust biochemical kinase assays. We will detail two powerful, non-radioactive assay methodologies: the luminescence-based ADP-Glo™ assay and the fluorescence polarization (FP) assay, providing step-by-step protocols for determining inhibitor potency (IC50).

Section 1: Foundational Principles of Kinase Inhibition Assays

The primary objective of a biochemical kinase assay is to quantify the enzymatic activity of a kinase in the presence of a test compound. By measuring the rate of substrate phosphorylation across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[]

A critical, and often overlooked, parameter in these assays is the concentration of adenosine triphosphate (ATP). Most kinase inhibitors are ATP-competitive, meaning they compete with endogenous ATP for binding to the kinase's active site.[14] The measured IC50 value is therefore highly dependent on the ATP concentration used in the assay, a relationship described by the Cheng-Prusoff equation.[15][16]

  • Assaying at ATP Kₘ: Performing the assay where the ATP concentration is equal to its Michaelis constant (Kₘ) minimizes the competitive effect of ATP. This allows the IC50 value to more closely reflect the inhibitor's intrinsic binding affinity (Kᵢ) for the kinase.[15][16] This is ideal for structure-activity relationship (SAR) studies during lead optimization.

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, far exceeding the Kₘ of most kinases.[14] Assaying at high ATP concentrations (e.g., 1 mM) provides a more accurate prediction of how an inhibitor will perform in a cellular environment where it must compete with a high concentration of the natural substrate.[16]

A well-designed experiment will often test inhibitors under both conditions to gain a complete picture of their biochemical potency and potential cellular efficacy.

G cluster_exec Execution cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Stock & Dilutions Assay Perform Kinase Reaction with Inhibitor Dose-Response Compound_Prep->Assay Reagent_Prep Prepare Kinase, Substrate & Buffers Reagent_Prep->Assay Kinase_Titr Kinase Titration (Determine EC50) Kinase_Titr->Assay ATP_Titr ATP Titration (Determine Km,app) ATP_Titr->Assay Detection Add Detection Reagents & Read Plate Assay->Detection Normalization Normalize Data (% Inhibition) Detection->Normalization Curve_Fit Non-Linear Regression (4-Parameter Fit) Normalization->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: General workflow for kinase inhibitor profiling.

Section 2: Initial Preparation & Assay Optimization

Reproducible and reliable data begins with careful preparation and optimization. Before proceeding to inhibitor screening, the assay conditions must be fine-tuned for the specific kinase-substrate pair.

2.1. Inhibitor Stock Solution Preparation

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound or its analog in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Serial Dilutions: For the assay, create a serial dilution series from the stock solution. It is critical to first create an intermediate dilution in DMSO before making the final dilutions in assay buffer to avoid compound precipitation. The final DMSO concentration in the assay well should be kept constant across all conditions (typically ≤1%) to avoid solvent-induced artifacts.[1]

2.2. Assay Optimization: The Key to a Robust Window

Optimization ensures the signal-to-background ratio (assay window) is large enough for reliable inhibitor characterization. These steps should be performed before IC50 determination.

ParameterObjectiveRationale
Kinase Titration Determine the enzyme concentration that yields ~80% of the maximum signal (EC80) at a saturating ATP concentration (e.g., 1 mM).[17]This concentration ensures the reaction is in the linear range and is sensitive to inhibition without being wasteful of the enzyme.
ATP Titration Using the determined kinase concentration (EC80), perform the assay across a range of ATP concentrations (e.g., 0.5 µM to 250 µM).[18]This allows for the determination of the apparent ATP Kₘ (ATP Kₘ,app), which is the concentration needed for IC50 determination at Kₘ conditions.
Substrate Titration Determine the substrate concentration, typically at or above its Kₘ value.Ensures the substrate is not a rate-limiting factor in the reaction. For many commercial assays, the substrate is provided at an optimized concentration.
Time Course Measure kinase activity at several time points to ensure the reaction is within the linear phase of product formation.Initial velocity kinetics are essential for accurate IC50 determination. The reaction should be stopped when substrate consumption is typically <20%.

Section 3: Protocol 1 - Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[19][20] It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[21]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP Detection K Kinase S_P Substrate-P K->S_P ADP ADP K->ADP S Substrate S->K ATP ATP ATP->K I Inhibitor (e.g., Pyrazole Derivative) I->K ADP_rem ADP_rem ATP_rem Remaining ATP Depleted Depleted ATP_rem->Depleted ATP Depleted ADPGlo ADP-Glo™ Reagent ADPGlo->Depleted ATP Depleted ADP_prod Produced ADP ATP_new Newly Synthesized ATP ADP_prod->ATP_new KDR Kinase Detection Reagent KDR->ATP_new Light Luminescent Signal ATP_new->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

3.1. Detailed Protocol for IC50 Determination (384-Well Format)

This protocol assumes assay conditions (enzyme/substrate concentrations, reaction time) have been optimized. The reaction is assembled to a final volume of 5 µL.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Solution: Prepare a 2X working solution of ATP in assay buffer (e.g., for a final concentration of 10 µM, prepare a 20 µM solution).

  • Kinase/Substrate Mix: Prepare a 2.5X working solution of the kinase and its specific peptide substrate in assay buffer.

  • Inhibitor Dilutions: Prepare a 5X serial dilution of the pyrazole compound in assay buffer containing 5% DMSO.

2. Reaction Assembly:

Step Reagent Volume per Well Action
1 Inhibitor / Vehicle Control 2 µL Add 2 µL of the 5X inhibitor serial dilution or 2 µL of buffer with 5% DMSO (for 0% and 100% activity controls).
2 Kinase/Substrate Mix 2 µL Add 2 µL of the 2.5X Kinase/Substrate mix to all wells except the "no-enzyme" background controls. Add 2 µL of buffer with substrate to background wells.

| 3 | Initiate Reaction | 1 µL | Add 1 µL of 5X ATP solution to all wells. Mix the plate gently (e.g., orbital shaker for 30 seconds). |

3. Incubation and Detection:

  • Kinase Reaction: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[21][22]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[21][22]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.

Section 4: Protocol 2 - Fluorescence Polarization (FP)-Based Kinase Assay

FP assays monitor the change in the size of a fluorescent molecule in solution.[23] In a common competitive immunoassay format, a fluorescently labeled phosphopeptide ("tracer") is pre-bound to a phosphospecific antibody, creating a large, slowly tumbling complex with a high FP signal.[24][25] The kinase reaction produces an unlabeled phosphopeptide, which competes with the tracer for antibody binding. This displacement releases the small, rapidly tumbling tracer, causing a decrease in the FP signal that is proportional to kinase activity.

G cluster_high High FP Signal (No Kinase Activity) cluster_low Low FP Signal (Kinase Activity) Ab Antibody Tracer Fluorescent Tracer Ab->Tracer Bound Complex (Slow Tumbling) KinaseReaction Kinase + Substrate + ATP (Inhibited by Pyrazole) Ab2 Antibody Product Unlabeled Phospho-Product Ab2->Product Bound Complex Tracer2 Free Fluorescent Tracer (Fast Tumbling) KinaseReaction->Product

Caption: Principle of a competitive FP kinase assay.

4.1. Detailed Protocol for IC50 Determination (384-Well Format)

This protocol is for a generic competitive FP assay and assumes the availability of a suitable antibody and fluorescent tracer.

1. Reagent Preparation:

  • FP Assay Buffer: Prepare a suitable buffer, often containing a low level of detergent (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Kinase, Substrate, ATP: Prepare as described in the ADP-Glo™ protocol.

  • Inhibitor Dilutions: Prepare as described in the ADP-Glo™ protocol.

  • Stop/Detection Mix: Prepare a solution in FP Assay Buffer containing the phosphospecific antibody and the fluorescent tracer at their pre-optimized concentrations.

2. Reaction Assembly & Detection:

Step Reagent Volume per Well Action
1 Inhibitor / Vehicle Control 5 µL Add 5 µL of a 4X inhibitor serial dilution or vehicle control.
2 Kinase & Substrate Mix 5 µL Add 5 µL of a 4X solution of Kinase and Substrate.
3 Initiate Reaction 10 µL Add 10 µL of a 2X ATP solution to initiate the reaction. Mix gently.
4 Incubate - Incubate at room temperature for the optimized reaction time (e.g., 90 minutes).

| 5 | Stop & Detect | 10 µL | Add 10 µL of the Stop/Detection Mix (Antibody + Tracer). Mix and incubate for 60 minutes to allow binding to reach equilibrium. |

3. Measurement:

  • Read the plate on a plate reader equipped with appropriate polarization filters for the fluorophore used (e.g., Ex: 485 nm, Em: 530 nm for fluorescein).

  • The reader will measure the intensity of emitted light parallel and perpendicular to the excitation plane to calculate the fluorescence polarization, typically reported in milli-polarization units (mP).

Section 5: Data Analysis, Interpretation, and Quality Control

5.1. Data Analysis

  • Obtain Controls:

    • 0% Inhibition (High Signal): Average the signal from wells with enzyme but no inhibitor (DMSO vehicle control).

    • 100% Inhibition (Low Signal): Average the signal from wells with no enzyme or a saturating concentration of a known potent inhibitor.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Low] / [Signal_High - Signal_Low])

  • Generate IC50 Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).[26] The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

5.2. Assay Quality Control

A robust and reliable assay is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[27]

  • Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

Where SD is the standard deviation and Mean is the average of the high (0% inhibition) and low (100% inhibition) controls.

Z'-factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS.
0 to 0.5Marginal assay, may require optimization.
< 0Unsuitable assay.

Always run appropriate controls, including a known reference inhibitor, to ensure the assay is performing as expected on a day-to-day basis.[28][29]

Conclusion

The protocols and principles outlined in this guide provide a comprehensive framework for accurately determining the inhibitory potency of novel compounds derived from the 4-(1H-Pyrazol-3-YL)pyridine scaffold. By employing robust, optimized, and well-controlled biochemical assays such as ADP-Glo™ or Fluorescence Polarization, researchers can generate high-quality, reproducible data. This is essential for driving medicinal chemistry efforts, understanding structure-activity relationships, and ultimately advancing the development of the next generation of targeted kinase inhibitors.

References

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • Hassan, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Hassan, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Unknown Source. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Carna Biosciences. (n.d.). ATP concentration. Kinase Logistics Europe. Available at: [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Lomenick, B., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. Available at: [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available at: [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Chem-Impex. (n.d.). This compound. Chem-Impex. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Scaffold

4-(1H-Pyrazol-3-YL)pyridine hydrochloride has emerged as a pivotal intermediate in synthetic chemistry, particularly valued in the realms of pharmaceutical and agrochemical research.[1][2] Its structure, featuring a pyridine ring linked to a pyrazole moiety, presents a unique and versatile scaffold. This arrangement offers multiple reactive sites and hydrogen bonding capabilities, making it an essential building block for constructing complex molecules with significant biological activity.[1][3] The hydrochloride salt form enhances its stability and solubility, simplifying its handling and use in various reaction media.[1]

The pyrazole-pyridine core is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules designed to interact with key biological targets like protein kinases.[4][5] Consequently, this intermediate is instrumental in the development of novel therapeutic agents for a spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][3][5] This guide provides an in-depth exploration of its application in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, complete with detailed protocols and mechanistic insights.

Core Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[6][7] In the context of drug discovery, this reaction is frequently employed to append aryl or heteroaryl fragments to a core scaffold, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). The 4-(1H-pyrazol-3-yl)pyridine framework serves as an ideal scaffold for such modifications, particularly in the synthesis of kinase inhibitors.[4][8]

Causality and Strategic Considerations:

The utility of the pyrazolylpyridine scaffold in Suzuki couplings hinges on its pre-functionalization with a halogen (typically Br or Cl) on either the pyridine or pyrazole ring. This halide serves as the electrophilic partner in the catalytic cycle. The choice of catalyst (a palladium source) and ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote efficient reductive elimination, leading to higher yields and turnover numbers.[6][9] The base plays a crucial role in activating the boronic acid partner for the transmetalation step.[6]

Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using a brominated pyrazolylpyridine intermediate.

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Assembly cluster_process Execution & Workup cluster_product Final Product Reactant1 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (Intermediate) Vessel Inert Atmosphere Reaction Vessel (N₂ or Ar) Reactant1->Vessel Reactant2 Arylboronic Acid Reactant2->Vessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Vessel Heating Heat to 80-100 °C Vessel->Heating Degas & Seal Pd_Catalyst Palladium Precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Pd_Catalyst->Vessel Add Catalyst & Ligand Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-(4-Aryl-1H-pyrazol-3-yl)pyridine (Kinase Inhibitor Scaffold) Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 4-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)pyridine

This protocol describes a representative Suzuki-Miyaura coupling, a key step in synthesizing precursors for c-Jun N-terminal kinase (JNK) inhibitors.[4]

Materials:

Reagent/MaterialM.W.AmountMoles
4-(4-Bromo-1H-pyrazol-3-yl)pyridine224.06224 mg1.0 mmol
4-Fluorophenylboronic acid139.92210 mg1.5 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel---

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-bromo-1H-pyrazol-3-yl)pyridine (224 mg, 1.0 mmol) and 4-fluorophenylboronic acid (210 mg, 1.5 mmol).

  • Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This transformation is exceptionally valuable in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.[4] The 4-(1H-pyrazol-3-yl)pyridine scaffold can be readily incorporated into molecules using this chemistry, allowing for the introduction of diverse amine functionalities.

Causality and Strategic Considerations:

Similar to the Suzuki coupling, this reaction requires a halogenated pyrazolylpyridine intermediate. The choice of ligand is paramount and often dictates the success of the reaction, especially with less reactive aryl chlorides or sterically hindered amines.[12] Ligands such as tBuDavePhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[13] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[13][14] The reaction must be conducted under strictly anhydrous and inert conditions, as both the catalyst and the anionic intermediates are sensitive to oxygen and moisture.

Workflow: Synthesis of an N-Aryl Pyrazolylpyridine

The diagram below outlines the process for coupling an amine with a halogenated pyrazolylpyridine intermediate.

Buchwald_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Assembly cluster_process Execution & Workup cluster_product Final Product Reactant1 Halogenated 4-(Pyrazolyl)pyridine (e.g., 2-Chloro-4-(1H-pyrazol-3-yl)pyridine) Vessel Anhydrous, Inert Atmosphere Reaction Vessel (N₂ or Ar) Reactant1->Vessel Reactant2 Primary or Secondary Amine (e.g., Aniline derivative) Reactant2->Vessel Base Strong Base (e.g., NaOtBu) Base->Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Vessel Heating Heat to 80-110 °C Vessel->Heating Degas & Seal Catalyst_System Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + tBuDavePhos) Catalyst_System->Vessel Add Catalyst System Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Sat. NH₄Cl (aq) Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl-4-(1H-pyrazol-3-yl)pyridin-2-amine (Pharmacophore) Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: Synthesis of N-(3-methylphenyl)-4-(1H-pyrazol-3-yl)pyridin-2-amine

This protocol provides a method for the C-N coupling of an aniline with a chlorinated pyrazolylpyridine intermediate, a common strategy in the synthesis of kinase inhibitors.[4]

Materials:

Reagent/MaterialM.W.AmountMoles
2-Chloro-4-(1H-pyrazol-3-yl)pyridine179.60180 mg1.0 mmol
m-Toluidine107.15129 mg1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.02 mmol
tBuDavePhos412.5433 mg0.08 mmol
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol
Toluene (anhydrous)-10 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)---
Ethyl Acetate---
Anhydrous Magnesium Sulfate (MgSO₄)---
Silica Gel---

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Reagent Addition: Add 2-chloro-4-(1H-pyrazol-3-yl)pyridine (180 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and tBuDavePhos (33 mg, 0.08 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by m-toluidine (129 mg, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting chloride.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the desired N-aryl product.

Summary and Outlook

This compound is a high-value intermediate whose strategic importance in organic synthesis is firmly established. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which provide reliable and modular routes to complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions, detailed herein, represent the two primary avenues for its elaboration into potent kinase inhibitors and other biologically active compounds. By mastering these protocols, researchers in drug discovery and development can efficiently generate diverse libraries of novel compounds, accelerating the journey from chemical synthesis to therapeutic innovation.

References

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). 4-(4-Bromo-1H-Pyrazol-3-Yl)Pyridine Hydrochloride | 1185103-91-6.
  • Griffith Research Online. (n.d.). Synthesis and Biological Activity of New 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles Derivatives as ROS Receptor Tyrosine Kinase Inhibitors.
  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024).
  • NIH National Library of Medicine. (n.d.). 7-(Pyrazol-4-yl)
  • Chem-Impex. (n.d.). 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Wikipedia. (n.d.).
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • NIH National Library of Medicine. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NIH National Library of Medicine. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

Sources

The Strategic Role of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride in the Development of Potent and Selective JNK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, JNKs are implicated in a wide array of physiological and pathological processes, ranging from apoptosis and inflammation to neurodegeneration and cancer.[][3][4] The JNK family comprises three distinct genes (Jnk1, Jnk2, and Jnk3) that encode for ten different splice variants.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it an attractive target for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][5] The critical role of JNK signaling in disease has spurred significant interest in the development of small molecule inhibitors as potential therapeutic agents.[3][6]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of various kinases.[7] This has led to the successful development of numerous FDA-approved kinase inhibitors incorporating a pyrazole core.[7] Within this context, the 4-(1H-pyrazol-3-yl)pyridine moiety has emerged as a particularly valuable pharmacophore for the design of potent and selective JNK inhibitors.[1][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of JNK inhibitors derived from 4-(1H-pyrazol-3-yl)pyridine hydrochloride.

The JNK Signaling Pathway: A Target for Therapeutic Intervention

The JNK signaling pathway is a multi-tiered cascade that culminates in the activation of transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in various cellular processes. Understanding this pathway is crucial for the rational design of effective inhibitors.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signals Stress Signals Receptors Receptors Stress Signals->Receptors Cytokines Cytokines Cytokines->Receptors Growth Factors Growth Factors Growth Factors->Receptors MAPKKKs MAPKKKs (e.g., MEKK1, ASK1) Receptors->MAPKKKs Activation MKK4_7 MKK4/7 MAPKKKs->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Inhibitor 4-(1H-Pyrazol-3-YL)pyridine -based Inhibitor Inhibitor->JNK Inhibition Transcription Gene Transcription (Apoptosis, Inflammation, etc.) cJun->Transcription

Figure 1: A simplified diagram of the JNK signaling pathway. Extracellular stimuli activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate MKK4/7. MKK4/7 then phosphorylates and activates JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to changes in gene expression. 4-(1H-Pyrazol-3-YL)pyridine-based inhibitors block the activity of JNK, thereby interrupting this cascade.

Synthetic Strategy: From this compound to Potent JNK Inhibitors

The synthesis of JNK inhibitors based on the 4-(1H-pyrazol-3-yl)pyridine scaffold typically involves a convergent approach, where the core is assembled through key coupling reactions. The use of this compound offers advantages in terms of its stability and handling properties.[9]

A general synthetic workflow is outlined below. This can be adapted and optimized based on the desired substitutions on the pyridine and pyrazole rings to explore the structure-activity relationship (SAR).

Synthetic_Workflow Start Starting Materials: - 4-Substituted Pyridine - Pyrazole Precursor Step1 Synthesis of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride Core Start->Step1 Step2 Functionalization of Pyridine and/or Pyrazole Rings (e.g., Suzuki or Stille Coupling) Step1->Step2 Step3 Further Derivatization (e.g., N-alkylation) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final JNK Inhibitor Characterization->Final

Figure 2: General synthetic workflow for the preparation of 4-(1H-pyrazol-3-yl)pyridine-based JNK inhibitors.

Protocol: Synthesis of a Model 4-(Pyrazol-3-yl)pyridine JNK Inhibitor

The following protocol is a representative example adapted from the literature for the synthesis of a 4-(pyrazol-3-yl)pyridine derivative.[1]

Step 1: Synthesis of the 4-(Pyrazol-3-yl)pyridine Core via Suzuki Coupling

This key step involves the palladium-catalyzed cross-coupling of a protected pyrazole-boronic ester with a functionalized pyridine.

  • Materials:

    • Substituted 4-chloropyridine

    • 1-(tert-Butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a solution of the substituted 4-chloropyridine (1.0 eq) and 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).

    • Degas the mixture with nitrogen for 15 minutes.

    • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.

    • Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Boc-protected 4-(pyrazol-3-yl)pyridine.

Step 2: Deprotection of the Pyrazole Nitrogen

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Materials:

    • Boc-protected 4-(pyrazol-3-yl)pyridine

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected 4-(pyrazol-3-yl)pyridine (1.0 eq) in 4 M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration and dry under vacuum to yield the this compound core.

Step 3: Further Functionalization (Example: N-arylation)

The core can be further modified, for example, by N-arylation of the pyrazole ring to enhance potency and modulate physicochemical properties.

  • Materials:

    • This compound

    • Substituted aryl halide (e.g., 2-chloro-5-fluoropyrimidine)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and the substituted aryl halide (1.1 eq).

    • Heat the reaction mixture at 80 °C for 6 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final JNK inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(pyrazol-3-yl)pyridine scaffold has yielded valuable insights into the structural requirements for potent and selective JNK inhibition.

Position of ModificationObservationImplication
Pyridine Ring (Position 5) Introduction of a chlorine atom can increase potency.[1]The 5-position of the pyridine ring is a key site for interaction within the JNK active site, and small electron-withdrawing groups are well-tolerated.
Pyrazole Ring (N1-position) N-alkylation (e.g., methylation) can decrease potency but may improve brain penetration by reducing polarity.[1]A free NH on the pyrazole is often beneficial for potency, likely due to hydrogen bonding interactions. However, for CNS-targeted inhibitors, N-alkylation might be a necessary trade-off.
Pyrazole Ring (Substituents) The presence of an aryl group at the 5-position of the pyrazole can lead to potent JNK3 inhibition.[5]The pyrazole 5-position offers a vector for exploring interactions with a hydrophobic pocket in the JNK active site.
Pyridine vs. Pyrimidine Core Pyridine-containing compounds were found to be more potent than their corresponding pyrimidine analogues in some series.[1]Reducing the number of heteroatoms in the core can decrease polarity and potentially improve pharmacokinetic properties without compromising potency.

Conclusion and Future Directions

The 4-(1H-pyrazol-3-yl)pyridine scaffold has proven to be a highly successful platform for the development of potent and selective JNK inhibitors. The synthetic accessibility of this core, coupled with the rich SAR data available, provides a solid foundation for further optimization. Future efforts in this area will likely focus on fine-tuning the selectivity profiles of these inhibitors, particularly among the different JNK isoforms, and improving their pharmacokinetic properties to enhance their therapeutic potential for a range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: )
  • JNK Inhibitors and JNK Signaling P
  • What are JNK inhibitors and how do they work?
  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - Taylor & Francis Online. (URL: )
  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC. (URL: )
  • This compound - Chem-Impex. (URL: )
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (URL: )
  • JNK inhibitors/activ
  • 4-(4-Bromo-1H-Pyrazol-3-Yl)Pyridine Hydrochloride | 1185103-91-6 - J&K Scientific. (URL: )
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (URL: )
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermedi
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL: )
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. (URL: )
  • Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. (URL: )
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. (URL: )
  • Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed. (URL: )
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole - Benchchem. (URL: )
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. (URL: )
  • Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells - Korea University Pure. (URL: )
  • Summarized structure–activity relationship of the target compounds - ResearchG
  • (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3)
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: )
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (URL: )

Sources

Application Note: Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the synthesis of pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The protocols outlined herein utilize readily available 2-chloro-3-nitropyridines as the starting material, offering reliable and efficient pathways to this valuable scaffold. We will explore two primary synthetic strategies: a modern approach via a modified Japp-Klingemann reaction and a more classical, direct route involving hydrazine condensation and subsequent cyclization. This guide emphasizes the underlying chemical principles, provides step-by-step experimental protocols, and includes expert insights to ensure successful implementation in a research and development setting.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine framework, a privileged scaffold in drug discovery. Specifically, the pyrazolo[4,3-b]pyridine core is found in numerous compounds investigated for a range of therapeutic applications, including inhibitors of c-Met (a receptor tyrosine kinase implicated in cancer), CDK8 inhibitors, and modulators of various receptors and enzymes.[1]

Traditional synthetic routes to this scaffold often involve the annulation of a pyridine ring onto a pre-existing, functionalized pyrazole.[1] However, building the pyrazole ring onto a functionalized pyridine core offers a convergent and flexible approach. This application note focuses on the latter strategy, starting from the commercially available and highly reactive 2-chloro-3-nitropyridine building block. The electron-withdrawing nitro group at the C3 position and the chloro leaving group at the C2 position render the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), which is the key entry point for the syntheses described.

Strategy 1: Synthesis via SNAr and a Modified Japp-Klingemann Reaction

A highly efficient and versatile method for preparing substituted pyrazolo[4,3-b]pyridines involves an initial SNAr reaction to introduce a carbon-based nucleophile, followed by a one-pot azo-coupling, deacylation, and cyclization sequence based on the Japp-Klingemann reaction.[1][2] This strategy is particularly useful for synthesizing 1-aryl-pyrazolo[4,3-b]pyridines.

Overview and Mechanistic Rationale

The retrosynthetic analysis for this approach is outlined below. The target pyrazolo[4,3-b]pyridine is disconnected to reveal a hydrazone intermediate, which arises from the Japp-Klingemann reaction of a pyridinyl keto ester. This keto ester, in turn, is synthesized via an SNAr reaction between a 2-chloro-3-nitropyridine and an enolate.

The forward synthesis proceeds in two main stages:

  • SNAr Reaction: A β-keto ester (e.g., ethyl acetoacetate or ethyl benzoylacetate) is deprotonated with a base like sodium hydride (NaH) to form an enolate. This nucleophile then displaces the chloride from 2-chloro-3-nitropyridine to form the key pyridinyl keto ester intermediate.

  • One-Pot Japp-Klingemann & Cyclization: The pyridinyl keto ester is reacted with a stable arenediazonium salt. This initiates an azo-coupling, followed by a base-mediated deacylation (cleavage of the acetyl or benzoyl group). The resulting hydrazone then undergoes an intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen attacks the C3 position, displacing the nitro group to form the pyrazole ring.[1]

G cluster_0 Stage 1: SNAr Reaction cluster_1 Stage 2: One-Pot Cyclization Start 2-Chloro-3-nitropyridine + β-Keto Ester Step1 Formation of Pyridinyl Keto Ester Intermediate Start->Step1  NaH, THF Step2 Japp-Klingemann Reaction: Azo-Coupling & Deacylation Step1->Step2  Arenediazonium Tosylate Step3 Intramolecular SNAr Cyclization Step2->Step3  Base (e.g., DBU) Product 1-Aryl-pyrazolo[4,3-b]pyridine Step3->Product

Caption: Workflow for Strategy 1 via the Japp-Klingemann reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from Minyaev et al., Int. J. Mol. Sci.2023 .[1]

Materials:

  • 2-Chloro-5-nitro-pyridine

  • Ethyl benzoylacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Aminobenzonitrile

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pyrrolidine

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Standard glassware for anhydrous reactions

Procedure:

Part A: Synthesis of Ethyl 2-(5-nitro-pyridin-2-yl)-3-oxo-3-phenylpropanoate

  • To a stirred suspension of NaH (0.44 g, 11 mmol, 60% in oil) in anhydrous THF (20 mL) under a nitrogen atmosphere at 0 °C, add a solution of ethyl benzoylacetate (1.92 g, 10 mmol) in THF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in THF (10 mL) and stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by carefully adding water (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyridinyl keto ester.

Part B: One-Pot Synthesis of the Pyrazolo[4,3-b]pyridine

  • Prepare the diazonium salt: Dissolve 2-aminobenzonitrile (0.35 g, 3 mmol) in a mixture of MeCN (5 mL) and 4M HCl (2.25 mL) at 0 °C. Add a solution of NaNO₂ (0.21 g, 3 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve the pyridinyl keto ester from Part A (1 mmol) in anhydrous MeCN (10 mL).

  • Add DBU (0.45 mL, 3 mmol) and pyrrolidine (0.08 mL, 1 mmol) to the keto ester solution.

  • Cool this solution to 0 °C and add the freshly prepared diazonium salt solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to afford the final product, ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate , as a white solid.[1]

Characterization Data (for compound 5a in the source):

  • Yield: 85%

  • Melting Point: 222–224 °C

  • ¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H).

  • HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M+H]⁺: 338.0884; found: 338.0881.[1]

Scope and Data Summary

This method has been successfully applied to a range of substituted 2-chloro-3-nitropyridines and arenediazonium salts, providing good to excellent yields.

EntryStarting PyridineAryl Group (from diazonium salt)ProductYield (%)
12-Chloro-5-nitropyridine2-CyanophenylEthyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85%[1]
22-Chloro-5-nitropyridine4-Methyl-2-nitrophenylEthyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate88%[1]
32-Chloro-5-nitropyridine2-MethoxyphenylEthyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78%[1]
42-Chloro-5-(trifluoromethyl)pyridine4-Methyl-2-nitrophenylEthyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate84%[1]
52-Chloro-5-(trifluoromethyl)pyridine2-CyanophenylEthyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate75%[1]
62-Chloro-5-(trifluoromethyl)pyridine2-(Methoxycarbonyl)phenylEthyl 1-(2-(methoxycarbonyl)phenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate65%[1]

Strategy 2: Direct Synthesis via Hydrazine Condensation and Cyclization

A more classical and direct approach involves the reaction of 2-chloro-3-nitropyridine with hydrazine, followed by intramolecular cyclization. This two-step sequence is conceptually simpler but can present challenges in controlling selectivity and achieving cyclization.

Overview and Mechanistic Rationale

This strategy proceeds as follows:

  • SNAr with Hydrazine: 2-Chloro-3-nitropyridine is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride at the C2 position to form 2-hydrazinyl-3-nitropyridine.[3][4] This reaction is typically high-yielding and straightforward.

  • Intramolecular Cyclization: The key step is the thermal or base-catalyzed intramolecular cyclization of 2-hydrazinyl-3-nitropyridine. The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the electron-deficient C3 position. The nitro group is subsequently eliminated, leading to the formation of the aromatic pyrazole ring.

G cluster_0 Stage 1: Hydrazinolysis cluster_1 Stage 2: Cyclization Start 2-Chloro-3-nitropyridine Step1 Synthesis of 2-Hydrazinyl-3-nitropyridine Start->Step1  Hydrazine Hydrate,  Acetonitrile Step2 Intramolecular Nucleophilic Attack & Elimination Step1->Step2  Heat (e.g., DMF)  or Base Product 1H-Pyrazolo[4,3-b]pyridine Step2->Product

Caption: Workflow for Strategy 2 via direct hydrazine condensation.

Mechanistic Diagram: Intramolecular Cyclization

The cyclization is a classic example of an intramolecular SNAr reaction on an electron-deficient pyridine ring.

Caption: Proposed mechanism for the intramolecular cyclization step. (Note: Actual image generation is not possible; this DOT script is a placeholder for a chemical structure diagram)

Detailed Experimental Protocol

Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Anhydrous hydrazine is also explosive. Always handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

Part A: Synthesis of 2-Hydrazinyl-3-nitropyridine This protocol is adapted from ChemicalBook synthesis procedure.[3]

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (28 g, 474 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at 20 °C for 20 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting yellow solid is 2-hydrazinyl-3-nitropyridine, which is often used in the next step without further purification.

  • Yield: Quantitative (48 g, ~100%).[3]

Part B: Cyclization to 1H-Pyrazolo[4,3-b]pyridine Note: A specific, validated protocol for this exact transformation is not readily available in the searched literature, indicating it may be less common or require specific optimization. The following is a general procedure based on established principles of similar cyclizations.

  • Place the crude 2-hydrazinyl-3-nitropyridine (10 g, 64.9 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether (100 mL).

  • Heat the mixture to reflux (for DMF, ~153 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water (e.g., 500 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography.

Conclusion and Expert Recommendations

Both strategies presented provide viable routes to the pyrazolo[4,3-b]pyridine scaffold from 2-chloro-3-nitropyridines.

  • Strategy 1 (Japp-Klingemann) is a modern, flexible, and high-yielding method that is exceptionally well-suited for creating libraries of 1-aryl substituted analogs.[1] The one-pot nature of the second stage makes it an efficient choice for complex molecule synthesis. The primary consideration is the need to prepare the requisite diazonium salts.

  • Strategy 2 (Direct Hydrazine Condensation) is a more linear and classical approach. While the initial SNAr reaction with hydrazine is highly efficient[3], the subsequent intramolecular cyclization step may require significant optimization of reaction conditions (solvent, temperature, potential need for a base) to achieve high yields and avoid potential side reactions.

For researchers in drug development, Strategy 1 is highly recommended for its proven reliability, broader substrate scope, and generally higher yields as documented in recent literature.[1][2] Strategy 2 serves as a straightforward route to the unsubstituted N1-H parent scaffold, which can be a valuable intermediate for further functionalization.

References

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • Abonia, R., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. Available at: [Link]

  • Pita, B., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Martelanc, M., et al. (2021). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Acta Chimica Slovenica. Available at: [Link]

  • Wallace, M. B., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron. Available at: [Link]

  • Organic Syntheses. (N.D.). Procedure for the Synthesis of Hydrazones. Organic Syntheses. Available at: [Link]

  • Pipzine Chemicals. (N.D.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Pipzine Chemicals. Available at: [Link]

Sources

Protocol for palladium-catalyzed Suzuki reactions with pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Suzuki Reactions with Pyrazole Derivatives

Introduction: The Strategic Importance of Pyrazole Arylation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, enabling the direct arylation of pyrazole rings.[1][3][4] This guide provides a comprehensive overview of the mechanistic principles, key experimental variables, and detailed protocols necessary for successfully implementing this reaction, tailored for researchers in synthetic chemistry and drug development.[5]

Part 1: Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][6]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen (or carbon-triflate) bond of the pyrazole electrophile. This step forms a square-planar Pd(II) complex. The efficiency of this step is highly dependent on the electron density of the palladium center and the nature of the leaving group (I > Br > OTf > Cl).

  • Transmetalation: This is often the rate-determining step. The organic group from the organoboron species is transferred to the Pd(II) complex. Critically, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate), which greatly facilitates the transfer of the aryl group to the palladium center.[6]

  • Reductive Elimination: The newly coupled product, the aryl-pyrazole, is expelled from the palladium complex, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic loop.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂Pdᴵᴵ(Ar¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pdᴵᴵ(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronic_acid boronate->oa_complex reactant Ar¹-X (Halo-Pyrazole) reactant->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Navigating the Challenges of Pyrazole Coupling

While powerful, the Suzuki reaction presents unique challenges when applied to nitrogen-rich heterocycles like pyrazoles. Understanding these hurdles is key to developing successful protocols.

The "N-H Problem": Catalyst Inhibition

Many standard protocols fail for pyrazoles bearing a free N-H group.[1] The acidic proton of the pyrazole N-H can react with the base, forming a pyrazolate anion. This anion can coordinate strongly to the palladium(II) center, leading to the formation of inactive, off-cycle dimeric or trimeric complexes that sequester the catalyst and halt turnover.[1] This catalyst deactivation is a primary cause of low yields.[1]

Strategic Solutions
  • N-Protection (The Classic Approach): The most straightforward strategy is to protect the pyrazole nitrogen with a group like benzyl (Bn) or p-methoxybenzyl (PMB). This prevents the formation of the inhibitory pyrazolate anion and allows the reaction to proceed smoothly. While effective, this adds extra protection/deprotection steps to the synthetic sequence.[1]

  • Direct Coupling of N-H Pyrazoles (The Modern Approach): Recent advances in catalyst design have enabled the direct coupling of unprotected N-H pyrazoles. The key is the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos and XPhos . These ligands accelerate the desired catalytic steps (especially reductive elimination) to outcompete the rate of catalyst deactivation.[1] Success often requires higher temperatures and careful optimization of the base and solvent.[1]

Part 3: Optimizing Key Reaction Parameters

The success of a Suzuki reaction with a pyrazole derivative hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ParameterCommon Choices & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄: These are common "precatalysts" that generate the active Pd(0) species in situ. Pd(PPh₃)₄ is a direct Pd(0) source but can be air-sensitive. Pd(OAc)₂ is air-stable and widely used but requires in situ reduction, which is often accomplished by a phosphine ligand.[6][7]
Ligand Phosphine Ligands: - dppf: Good general-purpose ligand, often effective for pyrazole triflates.[8]- Bulky Biarylphosphines (SPhos, XPhos): State-of-the-art for challenging couplings, including N-H pyrazoles, by promoting fast oxidative addition and reductive elimination.[1]N-Heterocyclic Carbenes (NHCs): Highly robust and active ligands, effective for coupling less reactive aryl chlorides and in reactions involving N-acylpyrazoles.[6][9][10]Pyrazole-Derived Ligands: Can be used to create highly stable and active palladium complexes, sometimes allowing for reactions at room temperature or in aqueous media.[11][12][13]
Base Carbonates (K₂CO₃, Cs₂CO₃): Standard inorganic bases. Cs₂CO₃ is stronger and more soluble, often used for less reactive substrates.Phosphates (K₃PO₄): A strong base that is particularly effective in couplings of N-H heterocyles and with aryl chlorides.[1]Fluorides (KF): A milder base, useful when base-sensitive functional groups are present.[6]
Solvent Ethers (1,4-Dioxane, THF): Very common, good at solubilizing organic reagents and many palladium complexes.[3]Aromatics (Toluene, Xylenes): Allow for higher reaction temperatures.[3]Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): Often essential to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][14]

Part 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common scenarios in pyrazole Suzuki couplings.

General Experimental Workflow

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Coupling of an N-Protected Halopyrazole

This protocol is adapted for the synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole and represents a robust method for protected pyrazoles.[15]

  • Materials:

    • 1-Benzyl-4-iodopyrazole (1.0 equiv)

    • 4-Bromophenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • To a Schlenk flask, add 1-benzyl-4-iodopyrazole, 4-bromophenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Direct Coupling of an Unprotected Halopyrazole

This protocol utilizes a modern catalyst system for the challenging coupling of an N-H pyrazole, adapted from methodologies for nitrogen-rich heterocycles.[1]

  • Materials:

    • 4-Bromopyrazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • SPhos (0.06 equiv)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (5:1 v/v)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask. Add dry, degassed 1,4-dioxane and stir for 10 minutes to pre-form the catalyst.

    • To this mixture, add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.

    • Add the degassed water portion.

    • Seal the flask and heat the reaction mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degradation by O₂).2. Insufficiently strong or poorly soluble base.3. Water-sensitive boronic acid degradation.1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a stronger/more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).3. Use anhydrous conditions or switch to a more stable boronate ester (e.g., MIDA or pinacol).
Homocoupling of Boronic Acid Presence of oxygen or unreduced Pd(II) species in the reaction mixture.[3]Improve degassing technique. Use a direct Pd(0) source or ensure precatalyst is fully activated.
Deboronylation The boronic acid is unstable under the reaction conditions (high temperature, strong base), leading to protodeboronation.[16]Use a milder base (e.g., KF), lower the reaction temperature, or use a more active catalyst that allows for shorter reaction times.[16]
Side Product Formation N-arylation of the pyrazole instead of or in addition to C-C coupling.This is less common in Suzuki but can occur. Modify ligand and solvent; sometimes copper co-catalysts can influence selectivity but this complicates the system. Prioritize C-C coupling conditions first.

Conclusion

The palladium-catalyzed Suzuki-Miyaura reaction is an indispensable tool for the functionalization of pyrazole derivatives. While challenges such as catalyst inhibition by N-H pyrazoles exist, they can be overcome through rational strategies, including N-protection or the application of modern, highly active catalyst systems. By carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably construct complex pyrazole-containing biaryl structures, accelerating progress in drug discovery and materials science.

References

  • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids Source: American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Room Temperature Suzuki Reactions in Aqueous Media under Air by Palladium(ii) Complexes with Pyrazole Derived Ligands Source: CSIRO Publishing - Australian Journal of Chemistry URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction Source: RSC Publishing URL: [Link]

  • Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid Source: PubMed URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles Source: Thieme URL: [Link]

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2] Their unique chemical structures allow for diverse substitutions, leading to the development of potent and selective anticancer agents.[1][3] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat various cancer cell lines.[2][3]

These compounds exert their anticancer effects through multiple mechanisms of action, interacting with a variety of cellular targets. These targets include critical proteins involved in cell cycle regulation and proliferation such as tubulin, Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][3][4] The inhibition of such targets can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth. Given their therapeutic potential, the accurate and reliable evaluation of the antiproliferative activity of novel pyrazole derivatives is a cornerstone of preclinical cancer drug discovery.

This guide provides an in-depth overview of robust cell-based assays for assessing the antiproliferative effects of pyrazole derivatives, complete with detailed protocols and data interpretation guidelines.

Choosing the Right Cell-Based Assay: A Comparative Overview

The selection of an appropriate cell-based assay is critical for obtaining meaningful and reproducible data. The choice often depends on the specific research question, the cell type being used, and the available laboratory equipment. Here, we discuss three commonly employed assays for determining cell viability and proliferation.

The MTT Assay: A Classic Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[5] The underlying principle is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Mechanism of Action: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to formazan, which is an insoluble purple product. This product is then solubilized, and the absorbance is measured spectrophotometrically. A decrease in the signal indicates a reduction in cell viability.

The XTT Assay: An Improvement in Solubilization

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers an advantage over the MTT assay. The formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.[6]

  • Mechanism of Action: Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells.[6] However, the resulting formazan is soluble in the cell culture medium, simplifying the protocol and reducing potential errors associated with the solubilization step.

The CellTiter-Glo® Luminescent Cell Viability Assay: High Sensitivity and Throughput

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[7][8][9] This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening (HTS).[7][8]

  • Mechanism of Action: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[7][9] The amount of ATP is directly proportional to the number of viable cells in the culture.[7]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the MTT assay, a foundational method for assessing antiproliferative activity.

Detailed Experimental Protocol: MTT Assay

This protocol is designed for adherent cells cultured in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[10]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazole derivative in complete culture medium. It is common to perform a 2-fold or 10-fold serial dilution.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the pyrazole derivative, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[5] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) compound_prep 2. Prepare Pyrazole Derivative Dilutions treat_cells 3. Treat Cells with Compound (Incubate 24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action: Pyrazole Derivatives Targeting CDK Pathways

Many pyrazole derivatives exert their antiproliferative effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3][4] CDKs are a family of protein kinases that are crucial for the progression of the cell cycle.[12] Dysregulation of CDK activity is a common feature of cancer cells.

For instance, CDK2 plays a vital role in the transition from the G1 to the S phase of the cell cycle.[13] Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division.[13][14] This ultimately induces apoptosis in cancer cells.

Signaling Pathway Diagram

CDK_Pathway_Inhibition cluster_pathway Cell Cycle Progression (G1/S Transition) cluster_inhibition Mechanism of Action CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates & Inactivates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Pyrazole Pyrazole Derivative Pyrazole->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by pyrazole derivatives.

Data Analysis and Interpretation

The primary output of an antiproliferative assay is the determination of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[15]

Calculation of Percent Viability:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[16]

Sample Data Presentation
Pyrazole DerivativeConcentration (µM)% Cell Viability (Mean ± SD)
Compound A 0.198.2 ± 3.1
185.7 ± 4.5
1052.3 ± 2.8
5015.1 ± 1.9
1005.6 ± 0.8
Compound B 0.199.1 ± 2.5
192.4 ± 3.7
1075.9 ± 5.1
5048.6 ± 3.3
10022.3 ± 2.1

From such data, the IC50 value for Compound A would be approximately 10 µM, while for Compound B, it would be around 50 µM, indicating that Compound A is more potent in this particular cell line.

Conclusion and Future Perspectives

Cell-based assays are indispensable tools in the preclinical evaluation of novel anticancer agents like pyrazole derivatives. The methodologies described in this guide, from the classic MTT assay to the more sensitive luminescent-based assays, provide a robust framework for researchers to assess the antiproliferative activity of their compounds. A thorough understanding of the underlying principles of these assays, coupled with meticulous experimental execution and appropriate data analysis, is paramount for the successful identification and development of the next generation of pyrazole-based cancer therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • XTT Proliferation Assay Protocol. University of California, San Diego.
  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. Royal Society of Chemistry.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • XTT Cell Viability Kit. Cell Signaling Technology.
  • Recent Advances in the Development of Pyrazole Deriv
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odesa I. I.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • MTT assay protocol. Abcam.
  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Antiproliferative activity of pyrazoles 1-8 a.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • MTT Analysis Protocol.
  • Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.
  • Design and Validate a GMP Cell Based Assay.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Truly Effective Cell Assay Design. a4cell.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • In-cell Western Assays for IC50 Determin
  • How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube.
  • Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data | Request PDF.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

Sources

Application Notes & Protocols for Monitoring Reaction Completion in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Reaction Monitoring in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3][4] The synthesis of these five-membered heterocyclic compounds, most famously through methods like the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][5] While seemingly straightforward, these reactions can be fraught with complexities, including the formation of regioisomers, incomplete cyclization leading to pyrazoline intermediates, and various side reactions.[5][6][7] Consequently, meticulous monitoring of the reaction's progress is not merely a procedural step but a fundamental requirement for ensuring optimal yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the most effective techniques to monitor the completion of pyrazole synthesis. We will delve into the principles, practical execution, and data interpretation of each method, empowering researchers to make informed decisions and troubleshoot effectively.

Choosing Your Monitoring Weapon: A Strategic Workflow

The selection of an appropriate monitoring technique is contingent on several factors, including the physical properties of the reactants and products, the reaction scale, and the available instrumentation. The following workflow provides a logical framework for this decision-making process.

G start Start: Pyrazole Synthesis is_qualitative Need for quick qualitative check? start->is_qualitative is_quantitative Need for quantitative analysis of reaction mixture? is_qualitative->is_quantitative No tlc Thin-Layer Chromatography (TLC) is_qualitative->tlc Yes is_volatile Are reactants/products volatile and thermally stable? is_quantitative->is_volatile No hplc High-Performance Liquid Chromatography (HPLC) is_quantitative->hplc Yes need_structural Need for detailed structural information? is_volatile->need_structural No gcms Gas Chromatography-Mass Spectrometry (GC-MS) is_volatile->gcms Yes need_realtime Need for real-time, in-situ monitoring? need_structural->need_realtime No nmr Nuclear Magnetic Resonance (NMR) Spectroscopy need_structural->nmr Yes raman In-situ Raman/FT-IR Spectroscopy need_realtime->raman Yes end Reaction Complete/Work-up need_realtime->end No tlc->is_quantitative tlc->end hplc->is_volatile hplc->end gcms->need_structural gcms->end nmr->need_realtime nmr->end raman->end

Caption: Workflow for selecting a reaction monitoring technique in pyrazole synthesis.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[4][5][8][9][10][11] Its simplicity, speed, and low cost make it the first line of defense in monitoring pyrazole synthesis.

Principle of Operation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or mixture). The distance a compound travels up the plate is characterized by its Retention Factor (Rf), which is a function of its polarity and interaction with the stationary and mobile phases.

Protocol for TLC Monitoring of Pyrazole Synthesis
  • Plate Preparation: Use pre-coated silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Reference Spots: On the baseline, apply small spots of the starting materials (e.g., 1,3-dicarbonyl and hydrazine) dissolved in a volatile solvent.

    • Reaction Mixture: Using a capillary tube, carefully withdraw a small aliquot from the reaction mixture and spot it on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial and depends on the polarity of the reactants and the pyrazole product. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The chamber should be saturated with the eluent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with iodine or potassium permanganate can also be employed.[9]

  • Interpretation:

    • The disappearance of the starting material spots in the reaction mixture lane indicates their consumption.

    • The appearance of a new spot, corresponding to the pyrazole product, signifies the progress of the reaction.

    • The presence of multiple new spots may indicate the formation of intermediates (like pyrazolines) or byproducts (such as regioisomers).[5]

Data Interpretation Table for TLC
Compound TypeExpected Rf ValueRationale
1,3-Dicarbonyl (e.g., acetylacetone)ModerateMore polar than the pyrazole product due to the carbonyl groups.
Hydrazine (e.g., phenylhydrazine)Moderate to HighPolarity can vary, but often less retained than the dicarbonyl.
Pyrazoline IntermediateModerate to HighLess aromatic and often less polar than the final pyrazole.
Pyrazole ProductHighTypically less polar than the starting materials due to the aromatic, heterocyclic ring.

Causality Behind Experimental Choices: The choice of a hexane/ethyl acetate mobile phase is based on the principle of "like dissolves like." The less polar pyrazole product will have a weaker affinity for the polar silica gel stationary phase and will be carried further up the plate by the less polar mobile phase, resulting in a higher Rf value.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

For a more quantitative and higher-resolution analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It is particularly valuable in pharmaceutical development for determining the purity of the product and quantifying impurities.[12][13][14]

Principle of Operation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Protocol for RP-HPLC Monitoring of Pyrazole Synthesis
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Instrumentation and Conditions:

    • Column: A C18 column is typically used for pyrazole analysis.

    • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.[14]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyrazole product has maximum absorbance (e.g., 237 nm).[13]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, intermediates, and the pyrazole product based on their retention times, which can be confirmed by injecting standards.

    • The reaction is considered complete when the peak area of the starting materials is negligible, and the peak area of the product is maximized.

    • The relative peak areas can be used to estimate the percentage conversion and the purity of the product.

Workflow for HPLC Method Development

G start Start: HPLC Method Development solubility Determine Analyte Solubility start->solubility column_select Select Column (e.g., C18) solubility->column_select mobile_phase Choose Mobile Phase (e.g., ACN/Water) column_select->mobile_phase isocratic Run Isocratic Elution mobile_phase->isocratic gradient Develop Gradient Elution isocratic->gradient Poor Resolution optimize Optimize Flow Rate and Temperature isocratic->optimize Good Resolution gradient->optimize validate Validate Method (Linearity, Precision, Accuracy) optimize->validate end Final Method validate->end

Caption: A streamlined workflow for developing an HPLC method for pyrazole synthesis monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification

GC-MS is a powerful technique for monitoring pyrazole syntheses where the reactants and products are volatile and thermally stable. It provides both quantitative data from the gas chromatogram and structural information from the mass spectrum, making it excellent for identifying byproducts.[5][6]

Principle of Operation

GC separates volatile compounds in a heated column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Protocol for GC-MS Analysis of Pyrazole Mixtures
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6]

    • Filter the sample if necessary.

  • Instrumentation and Conditions:

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Data Analysis:

    • The gas chromatogram will show peaks for each volatile component in the mixture. The reaction progress is monitored by the decrease in the starting material peak areas and the increase in the product peak area.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) or analyzed to elucidate the structure of the compound. This is particularly useful for identifying regioisomers, which may have very similar retention times but distinct fragmentation patterns.[6][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled tool for obtaining detailed structural information about the molecules in a reaction mixture.[4][16][17][18][19][20][21] It can be used to unambiguously confirm the formation of the desired pyrazole product and to identify the structure of any intermediates or byproducts.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.

Protocol for 1H NMR Monitoring of Pyrazole Synthesis
  • Sample Preparation:

    • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

  • Data Acquisition: Acquire a 1H NMR spectrum.

  • Data Interpretation:

    • The disappearance of signals corresponding to the starting materials and the appearance of new signals in the aromatic region are indicative of pyrazole formation.

    • The chemical shifts and coupling patterns of the new signals can be used to confirm the structure of the pyrazole product. For example, the N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift.[20]

    • The presence of two sets of signals for the product may indicate the formation of regioisomers.[5] Low-temperature NMR can sometimes resolve these into distinct signals.[19]

Typical 1H NMR Chemical Shifts for Pyrazole Synthesis Components
Functional GroupTypical Chemical Shift (δ, ppm)
Aldehydic/Keto C-H (in 1,3-dicarbonyl)9.0 - 10.0
Aromatic C-H (in phenylhydrazine)6.5 - 8.0
Pyrazole Ring C-H6.0 - 8.5
Pyrazole N-H8.0 - 14.0 (often broad)

Self-Validation through 2D NMR: For complex mixtures or to definitively assign structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[19]

In-situ Reaction Monitoring: A Real-Time Window into Your Reaction

Modern process analytical technology (PAT) allows for the real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data without the need for sampling.[22][23][24][25][26] Techniques like Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly well-suited for this purpose.

Principle of Operation

Both Raman and FT-IR spectroscopy probe the vibrational modes of molecules. As the reaction progresses, the concentrations of reactants decrease and products increase, leading to corresponding changes in the vibrational spectrum.

Protocol for In-situ Raman Monitoring
  • Setup: Insert a Raman probe directly into the reaction vessel.

  • Reference Spectra: Acquire Raman spectra of the individual starting materials and the purified product to identify unique spectral signatures for each component.[24]

  • Reaction Monitoring: Continuously acquire Raman spectra throughout the course of the reaction.

  • Data Analysis:

    • Monitor the intensity of a characteristic Raman band of the pyrazole product as it appears and increases over time.

    • Simultaneously, monitor the decrease in the intensity of a characteristic band of a starting material.

    • The reaction is complete when the product band intensity plateaus.

Causality Behind Experimental Choices: In-situ monitoring is chosen for reactions that are difficult to sample (e.g., under high pressure or temperature) or when a detailed kinetic understanding is required.[27][28] It provides immediate feedback, allowing for rapid process optimization.[26]

Conclusion: A Multi-faceted Approach to Ensuring Synthesis Success

The successful synthesis of pyrazoles in a research and development setting demands a robust analytical strategy for reaction monitoring. There is no single "best" technique; rather, the optimal approach often involves the judicious use of multiple complementary methods. A typical workflow might involve using TLC for rapid qualitative checks throughout the reaction, followed by HPLC or GC-MS for quantitative analysis and purity determination of the final product, and NMR for definitive structural confirmation. By mastering these techniques and understanding the rationale behind their application, researchers can navigate the complexities of pyrazole synthesis with confidence, ensuring the efficient and reliable production of these vital chemical entities.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019). ARO-The Scientific Journal of Koya University. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. (2007). American Chemical Society. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. (2021). ARO-The Scientific Journal of Koya University. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2019). PMC - NIH. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2025). ACS Publications. [Link]

  • Reaction Monitoring. Bruker. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. IJRPR. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central. [Link]

  • Figure 2: Synthesis of mixtures 10-18. Imperial College London. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). NIH. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. (2014). ACS Publications. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). PMC - NIH. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. ResearchGate. [https://www.researchgate.net/publication/340381486_A_Simple_Device_for_Automated_Mixing_of_Heterogeneous_Solid-Liquid_Reactions_During_In-Situ_Monitoring_by_NMR_Spectroscopy]([Link]_ Automated_Mixing_of_Heterogeneous_Solid-Liquid_Reactions_During_In-Situ_Monitoring_by_NMR_Spectroscopy)

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrazolo[3,4-b]pyridines are a privileged scaffold in drug discovery, with applications ranging from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1][2] However, their synthesis can present unique challenges. This document provides in-depth, field-proven insights to help you navigate and optimize your reaction conditions, troubleshoot common issues, and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial during the planning phase of your synthesis.

Q1: There are several routes to synthesize the pyrazolo[3,4-b]pyridine core. How do I choose the most appropriate one?

A1: The optimal synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. The most common and versatile approaches involve constructing the pyridine ring onto a pre-existing, substituted aminopyrazole.

  • For Three-Component Reactions: If you are starting from simple, commercially available aldehydes, ketones, and aminopyrazoles, a one-pot, three-component reaction is often the most efficient.[3] This method involves the in situ formation of an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation. It is known for its high atom economy and often proceeds in high yields without significant regioselectivity issues.[3]

  • For Reactions with α,β-Unsaturated Ketones/Aldehydes: When a specific α,β-unsaturated carbonyl is readily available or has been synthesized separately, a two-component reaction with a 5-aminopyrazole is the standard approach. This method offers more control but requires the prior synthesis of the unsaturated partner.[1][4]

  • For Halogenated Pyridines: If your target requires functionalization via cross-coupling reactions, consider a route that installs a halogen (e.g., iodine or bromine) during the cyclization. A cascade 6-endo-dig cyclization using 5-aminopyrazoles and alkynyl aldehydes in the presence of I₂ or N-bromosuccinimide (NBS) can directly yield these valuable intermediates.[5]

Q2: What are the most critical parameters to screen when optimizing a new pyrazolo[3,4-b]pyridine synthesis?

A2: The "big three" parameters that have the most significant impact on reaction success are the catalyst, solvent, and temperature .

  • Catalyst: The reaction can be catalyzed by Brønsted acids (e.g., acetic acid, TfOH), Lewis acids (e.g., ZrCl₄, Cu(II) salts), or bases (e.g., NaOH, piperidine).[1][4][5] The catalyst's role is to activate the carbonyl components towards nucleophilic attack. A catalyst screen is almost always the most critical first step in optimization.

  • Solvent: The solvent's polarity and boiling point are crucial. It must solubilize the reactants while facilitating the desired reaction pathway. Common solvents include ethanol, chloroform, dimethylacetamide (DMAc), and acetic acid.[4][5][6] In some cases, solvent-free conditions at elevated temperatures can provide excellent yields.[6][7]

  • Temperature: Reaction temperatures can range from ambient to high reflux (e.g., 100-160°C).[4][6] Suboptimal temperatures can lead to either an impractically slow reaction rate or the formation of degradation byproducts.

A systematic Design of Experiments (DoE) approach focusing on these three variables is highly recommended for efficient optimization.

Q3: I am observing the formation of two different products. How do I address regioselectivity?

A3: Regioisomer formation is a known challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[4][6]

  • Mechanism: The reaction involves two nucleophilic centers on the aminopyrazole attacking two electrophilic centers on the other reactant. The final regiochemical outcome depends on which nucleophile attacks which electrophile first, a process influenced by both steric and electronic factors.

  • Control Strategies:

    • Reactant Choice: The most straightforward way to avoid this issue is to use symmetrical reactants where possible.

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical ratio. It is crucial to consult the literature for systems similar to your own.[6] For example, some studies have analyzed the effect of acidic vs. basic conditions on the final isomer ratios.[4]

  • Separation: If regioisomers are unavoidable, they can typically be separated by flash column chromatography. Developing a robust separation method using a gradient of nonpolar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is key. Fractional recrystallization may also be effective if the isomers have different solubilities.[6]

Troubleshooting Guide: Low or No Product Yield

Low product yield is the most frequently encountered issue in the synthesis of pyrazolo[3,4-b]pyridines. The following guide provides a systematic approach to diagnosing and solving this problem.

Troubleshooting Workflow

G Start Problem: Low / No Yield Purity 1. Check Starting Material Purity Start->Purity Catalyst 2. Evaluate Catalyst System Purity->Catalyst Sol_Purity Solution: - Recrystallize/Purify Reactants - Confirm Purity (NMR, MP) Purity->Sol_Purity Impure? Solvent 3. Screen Solvents Catalyst->Solvent Sol_Catalyst Solution: - Screen Lewis/Brønsted Acids - Optimize Catalyst Loading - Use Fresh Catalyst Catalyst->Sol_Catalyst Ineffective? Conditions 4. Optimize Temp & Reaction Time Solvent->Conditions Sol_Solvent Solution: - Test Solvents of Varying Polarity - Consider Solvent-Free Conditions Solvent->Sol_Solvent Inappropriate? Monitoring 5. Review Reaction Monitoring Conditions->Monitoring Sol_Conditions Solution: - Run Temperature Gradient - Perform Time-Course Study via TLC/LCMS Conditions->Sol_Conditions Suboptimal? Sol_Monitoring Solution: - Use TLC with UV/Iodine Stain - Co-spot with Starting Materials Monitoring->Sol_Monitoring Inadequate?

Caption: A troubleshooting decision tree for low-yield reactions.

Purity of Starting Materials
  • The "Why": This is the most common and often overlooked cause of reaction failure. Impurities in your aminopyrazole or carbonyl partner can act as catalyst poisons or participate in side reactions, consuming your starting materials and generating complex byproduct mixtures.

  • The Solution:

    • Verification: Always verify the purity of your starting materials, even from commercial suppliers. Use techniques like NMR spectroscopy or check the melting point against literature values.

    • Purification: If impurities are detected, purify the materials before use. Recrystallization is often effective for solid compounds.[6]

Catalyst Selection and Loading
  • The "Why": The catalyst is essential for activating the reactants. An inappropriate or inactive catalyst will result in a stalled reaction. Different substrates can have vastly different requirements for the type and amount of catalyst.

  • The Solution:

    • Catalyst Screening: Do not assume a single catalyst works for all derivatives. It is critical to screen a panel of catalysts. For example, while acetic acid is common, some syntheses benefit greatly from Lewis acids like ZrCl₄ or copper(II) salts.[1][6][8]

    • Optimize Loading: Catalyst loading is a key variable. Too little may not drive the reaction to completion, while too much can sometimes promote side reactions. A typical starting point is 10-30 mol%, but optimization is necessary.[5] For instance, one study found 0.1 equivalents of a Cu(II) catalyst to be optimal, with no yield improvement at 0.5 equivalents.[8]

Solvent Effects
  • The "Why": The solvent dictates the solubility of reactants and can influence the reaction mechanism and transition state energies. A poor solvent choice can prevent the reactants from interacting effectively.

  • The Solution:

    • Solvent Screening: Perform a solvent screen to identify the optimal medium. Test a range of solvents with varying polarities and boiling points. As shown in the table below, switching from a non-optimal solvent like acetonitrile to an optimal one like chloroform can dramatically increase yield.[8]

    • Solvent-Free: Consider solvent-free conditions. Heating a neat mixture of reactants can be highly effective and is an environmentally friendly "green" chemistry approach.[6] Ionic liquids have also been used as dual solvent-catalyst systems.[4][7]

Data adapted from a Cu(II)-catalyzed synthesis of a pyrazolo[3,4-b]pyridine derivative.[8]

EntrySolventConditionYield (%)
1AcetonitrileRoom Temp, 15 h20
2MethanolRoom Temp, 15 h0
3EthanolRoom Temp, 15 h0
4TolueneRoom Temp, 10 h68
5Chloroform Room Temp, 10 h 94
6CH₂Cl₂Room Temp, 10 h85
7THFReflux, 65°C, 10 h30
Reaction Temperature and Time
  • The "Why": Chemical reactions are highly sensitive to temperature. An insufficient temperature will lead to a slow or incomplete reaction. Conversely, excessive heat can cause decomposition of starting materials, intermediates, or the final product. Reaction time must be sufficient for completion but not so long that degradation occurs.

  • The Solution:

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction at various temperatures (e.g., 50°C, 80°C, 100°C) to find the sweet spot.[6]

    • Time-Course Study: Do not rely on a fixed reaction time from a literature procedure. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation and minimal byproduct accumulation.[6]

Final Oxidation Step
  • The "Why": The mechanism of many pyrazolo[3,4-b]pyridine syntheses concludes with an oxidation step to form the aromatic pyridine ring. This step is often spontaneous but can be a failure point.

  • The Solution:

    • Atmospheric Oxygen: The most plausible oxidant is often atmospheric oxygen.[4] Ensure the reaction is not running under a strictly inert atmosphere unless specifically required. In some cases, bubbling air through the reaction mixture or performing the workup in an open flask can facilitate this final step. One study noted that in the absence of air, a dihydropyridine intermediate was formed, which could be converted to the final product by refluxing in ethanol in the presence of air.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol provides a framework for efficiently screening catalysts and solvents in parallel to optimize your reaction conditions.

  • Preparation: Arrange a set of identical reaction vials (e.g., 2 mL microwave vials with stir bars) in a labeled rack.

  • Reactant Addition: To each vial, add the limiting reactant (e.g., 5-aminopyrazole, 0.1 mmol, 1.0 equiv.) followed by the excess reactant (e.g., α,β-unsaturated ketone, 0.12 mmol, 1.2 equiv.).

  • Solvent Addition: To each row of vials, add a different solvent (0.5 mL). For example:

    • Row A: Ethanol

    • Row B: Chloroform

    • Row C: Toluene

    • Row D: DMAc

  • Catalyst Addition: To each column of vials, add a different catalyst (0.02 mmol, 20 mol%). For example:

    • Column 1: Acetic Acid

    • Column 2: ZrCl₄

    • Column 3: Cu(acac)₂

    • Column 4: L-proline

  • Reaction: Seal the vials and place the rack on a heating block set to a moderate temperature (e.g., 80 °C). Allow the reactions to stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by TLC or LC-MS to compare the consumption of starting material and the formation of the desired product across the different conditions. This will quickly identify the most promising catalyst/solvent combination for further optimization.

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Various Authors. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Barreiro, G. et al. (n.d.).
  • Wang, X. et al. (2022).
  • Barreiro, G. et al. (n.d.).
  • Zala, D. et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Kharitonov, D. S. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC, NIH.
  • Al-Ostath, R. A. et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Luo, H. et al. (n.d.).

Sources

Improving yield and purity of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound.[1] As a key intermediate in the development of pharmaceuticals, such as c-Jun N-terminal kinase (JNK) inhibitors, and agrochemicals, mastering its synthesis is crucial for advancing research and development.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges related to yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of 4-(1H-Pyrazol-3-YL)pyridine typically involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine to form the pyrazole ring.[3][4] This multi-step process can present several challenges. This section addresses specific problems you may encounter.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yields can often be traced back to suboptimal conditions in either the chalcone formation or the pyrazole cyclization step. Conventional synthesis methods for related pyrazoline derivatives often report yields below 70%, highlighting the need for optimization.[5]

Potential Cause 1: Inefficient Chalcone Formation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation of 4-acetylpyridine with a suitable benzaldehyde derivative is the foundational step. Incomplete reaction or the formation of side products can significantly reduce the amount of chalcone available for the next step.

  • Troubleshooting Steps:

    • Catalyst Choice and Concentration: While strong bases like NaOH or KOH are commonly used, some substrates may benefit from milder catalysts to prevent side reactions.[6] It's advisable to screen different catalysts and optimize their loading. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[6]

    • Temperature Control: Many Claisen-Schmidt reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) can improve the rate.[6] Conversely, if you observe byproduct formation, cooling the reaction may be necessary.[6]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[6] If starting materials persist, consider extending the reaction time, but be mindful that prolonged times can sometimes lead to byproduct formation.[6]

    • Solvent Selection: Ethanol is a common solvent, but its polarity can influence the outcome.[6] Solvent-free conditions, such as grinding the reactants together, can sometimes improve yields.[6]

Potential Cause 2: Incomplete Cyclization or Side Reactions

The reaction of the chalcone intermediate with hydrazine hydrate forms the pyrazole ring. This step is also critical for achieving a high yield.

  • Troubleshooting Steps:

    • Solvent and Catalyst: Glacial acetic acid is often used as both a solvent and a catalyst for this cyclization, typically requiring reflux for several hours.[3][7]

    • Reaction Time and Temperature: The reaction progress should be monitored by TLC. Under-refluxing or insufficient reaction time will lead to incomplete conversion.

    • Work-up Procedure: After the reaction, pouring the mixture into crushed ice and neutralizing it with a sodium carbonate solution is a common procedure to precipitate the product and remove the acetic acid.[7]

Q2: I'm observing significant impurities in my final product's NMR spectrum. What could they be and how do I get rid of them?

Purity is paramount, and identifying impurities is the first step toward eliminating them.

Common Impurities and Their Origins:

Impurity Potential Origin Identification (NMR) Removal Strategy
Unreacted ChalconeIncomplete cyclization reaction.Presence of α,β-unsaturated ketone signals.Optimize cyclization reaction time and temperature. Purify via recrystallization or column chromatography.
Pyrazoline IntermediateIncomplete oxidation of the initially formed pyrazoline to the pyrazole.Signals corresponding to the non-aromatic pyrazoline ring.Can sometimes be oxidized to the pyrazole under the reaction conditions or with a mild oxidizing agent.
Positional IsomersIf an unsymmetrical diketone is used as a precursor, different cyclization pathways can lead to isomeric pyrazoles.Complex NMR spectrum with more signals than expected.Use of a symmetrical precursor or careful purification by chromatography.

Purification Protocol:

Recrystallization is a powerful technique for purifying the final hydrochloride salt.

  • Solvent Screening: Test a range of solvents to find one in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, or mixtures with water or ethyl acetate.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

  • What is the best way to form the hydrochloride salt? After synthesizing and purifying the free base, dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate. Then, bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or dioxane. The hydrochloride salt should precipitate out and can be collected by filtration.

  • Can I use a different hydrazine source? Hydrazine hydrate is commonly used.[7] Substituted hydrazines, like phenylhydrazine, can also be used, which will result in an N-substituted pyrazole ring.[8] Be aware that this will change the final product.

  • How do I confirm the structure of my final product? A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework. Mass spectrometry will confirm the molecular weight. IR spectroscopy can identify key functional groups.

References

Sources

Common side reactions and byproducts in pyrazole-pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Pyridine Synthesis

Welcome to the Technical Support Center for Pyrazole-Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of pyrazolo[3,4-b]pyridines and related scaffolds. Drawing from established literature and field experience, this center provides in-depth troubleshooting guides and FAQs to enhance the efficiency, yield, and purity of your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during pyrazole-pyridine synthesis in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Probable Cause & Solution:

Low yields in these syntheses are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can inhibit catalyst activity or participate in side reactions.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if their purity is questionable. A proper work-up procedure, including washing with brine and drying over an anhydrous salt like Na2SO4, is essential to remove catalysts and inorganic salts before purification.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst dramatically influence the reaction's success.

    • Recommendation: Screen various catalysts. While common Brønsted acids like acetic acid are often used, Lewis acids such as ZrCl4 or specific solid-supported catalysts have demonstrated high efficacy.[1][2] Catalyst loading is also a key parameter; for example, in certain syntheses, an optimal loading of a specific catalyst was found to be 5 mg.[1]

  • Solvent and Temperature Effects: The reaction medium and temperature dictate reactant solubility and kinetics.

    • Recommendation: Conduct a solvent screen. Ethanol is a common choice, but some reactions benefit from solvent-free conditions at elevated temperatures (e.g., 100°C).[1] Optimize the reaction temperature, as some syntheses proceed at room temperature while others require heating.[1][3]

  • Inadequate Reaction Monitoring: Stopping a reaction too early or too late can significantly impact yield.

    • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product. For N-heterocycles, UV light (254 nm) is a common visualization technique, with iodine vapor staining also being effective.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Probable Cause & Solution:

The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[1][3] The relative electrophilicity of the two carbonyl groups can lead to a mixture of products.[3]

  • Controlling Regioselectivity:

    • Strategic Choice of Reactants: One effective strategy is to use a three-component reaction to generate the 1,3-bis-electrophile in situ from an aldehyde and a carbonyl compound. This approach often leads to high yields without significant regioselectivity issues.[3]

    • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.[4]

    • Catalyst Influence: The catalyst can also direct the reaction towards a specific isomer. It is advisable to consult the literature for catalyst systems used in syntheses of molecules similar to your target.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers with different polarities.[1][5][6]

      • Stationary Phase: Silica gel is standard.[1][5]

      • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point.[1] Optimizing the solvent system based on TLC analysis is crucial for achieving good separation.[5]

      • Loading Technique: For challenging separations, a "dry loading" method, where the crude product is adsorbed onto silica gel before being added to the column, can improve resolution.[5]

Workflow for Troubleshooting Low Yield and Isomer Formation

G start Low Yield or Isomer Mixture check_purity Verify Reactant Purity (NMR, LC-MS) start->check_purity check_purity->start If impure, purify reactants & restart optimize_catalyst Screen Catalysts (Lewis vs. Brønsted Acid) check_purity->optimize_catalyst If pure optimize_conditions Optimize Solvent & Temperature optimize_catalyst->optimize_conditions monitor_reaction Monitor via TLC optimize_conditions->monitor_reaction purify Purify Product(s) monitor_reaction->purify Reaction Complete analyze_isomers Analyze Isomer Ratio (NMR, HPLC) purify->analyze_isomers separate_isomers Separate Isomers (Column Chromatography) analyze_isomers->separate_isomers Mixture Present success Pure Product(s) Obtained analyze_isomers->success Single Isomer or Desired Ratio separate_isomers->success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic routes to pyrazolo[3,4-b]pyridines and their associated side reactions?

The two primary strategies involve either building the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine core.[3][7]

  • Pyridine Formation on a Pyrazole Ring: This is the more common approach.[3][7] It often utilizes a 3- or 5-aminopyrazole as a dinucleophile, which reacts with a 1,3-bis-electrophile.[3][8]

    • Common Reactions: Gould-Jacobs, Bohlmann-Rahtz, and multi-component reactions.[3][9]

    • Side Reactions: The main issue is the potential for forming regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used.[3] Incomplete cyclization or side reactions involving the functional groups on the starting materials can also occur.

  • Pyrazole Formation on a Pyridine Ring: This route typically involves reacting a substituted hydrazine with a pyridine derivative that has a good leaving group (like a halogen) at position C2 and an electrophilic group at C3.[3]

    • Side Reactions: Incomplete cyclization, side reactions with the hydrazine, and potential for N-alkylation at different positions of the pyrazole ring if the hydrazine is substituted.

Q2: My pyrazole starting material has two reactive nitrogen atoms. How can I control N-alkylation to get the desired isomer?

This is a classic regioselectivity problem in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar properties, making selective functionalization challenging.[10][11]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered position.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly alter the isomeric ratio.[10] Quantum mechanics calculations have shown that interactions, such as hydrogen bonding between the substrate and the alkylating agent, can stabilize one transition state over the other, thereby directing the regioselectivity.[12] Recent studies have demonstrated that highly selective N1-alkylation can be achieved under catalyst-free Michael addition conditions.[13]

Q3: I am observing an unexpected byproduct that I cannot identify. What are some common possibilities?

Besides regioisomers, other byproducts can arise from various side reactions:

Byproduct TypeProbable CauseRecommended Identification Method
Incomplete Cyclization Intermediate Insufficient reaction time, suboptimal temperature, or catalyst deactivation.LC-MS to identify mass; NMR to confirm structure.
Oxidized Product Presence of air/oxygen in the reaction, especially at elevated temperatures.[14]Mass Spectrometry (look for M+16).
Solvent Adduct Highly reactive intermediates reacting with the solvent (e.g., DMF can decompose and participate in side reactions).[14]Mass Spectrometry (look for M + solvent fragment mass).
Self-Condensation Product The starting material (e.g., a ketone) reacting with itself under the reaction conditions.NMR and Mass Spectrometry.

Q4: What is the best practice for purifying my final pyrazole-pyridine product?

Purification can be challenging due to the polarity of the heterocycle.[1]

  • Aqueous Work-up: A thorough aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.[1]

  • Column Chromatography: This is the most common technique.[1][5]

    • Pro-Tip: If your compound is basic and adheres strongly to acidic silica gel, you can deactivate the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[15]

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for achieving high purity.[15]

  • Acid-Base Extraction: For compounds with basic nitrogen atoms, an acid-base extraction can be an effective purification strategy. The compound can be dissolved in an organic solvent, extracted into an acidic aqueous phase, the aqueous phase washed with an organic solvent to remove neutral impurities, and then the product is recovered by basifying the aqueous phase and extracting it back into an organic solvent.[15]

General Reaction Scheme: Three-Component Pyrazolo[3,4-b]pyridine Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 5-Aminopyrazole Intermediate In situ formation of α,β-unsaturated ketone (Michael Acceptor) Reaction Michael Addition & Cyclocondensation A->Reaction 4 B Aldehyde B->Intermediate 1 C Active Methylene Compound (e.g., Ketone) C->Intermediate 2 Intermediate->Reaction 3 Product Pyrazolo[3,4-b]pyridine Reaction->Product

Caption: A typical three-component synthesis pathway.[3]

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Abás, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Nafie, S., & El-Ratel, I. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Journal of the Iranian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Abás, S., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

  • BenchChem Technical Support Team. (2025).
  • Tsoleridis, C. A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2785. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1.... ResearchGate. [Link]

  • Shakirova, O. G., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025).
  • Chen, P. H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10844. [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Martínez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 650-681. [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339-29346. [Link]

Sources

Technical Support Center: Purification of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1H-Pyrazol-3-YL)pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a hydrochloride salt of a molecule containing both a pyridine and a pyrazole ring, its purification presents unique challenges that require a nuanced approach. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the inherent properties of this compound is critical for making informed methodological choices.

  • Dual Basic Centers: The molecule possesses two basic nitrogen atoms: one on the pyridine ring (pKa ≈ 5-6) and the N-2 nitrogen on the pyrazole ring.[1][2]

  • Acidic Proton: The N-1 proton of the pyrazole ring is weakly acidic and can act as a hydrogen bond donor.[2]

  • Hydrochloride Salt Form: As a salt, the compound is highly polar, generally soluble in polar protic solvents like water or methanol, and less soluble in non-polar organic solvents.[3] The pyridine nitrogen is protonated.

  • Hygroscopicity: Like many hydrochloride salts, it can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can affect its physical state (making it appear oily or sticky) and complicate accurate weighing.

  • Potential for Tautomerism: While the 1H-tautomer is generally more stable, the potential for tautomerism exists in pyrazole-containing systems, which can sometimes complicate analysis.[6]

This combination of properties dictates the challenges you may face, particularly when using standard purification techniques like silica gel chromatography.

Purification Strategy: A Decision-Making Workflow

The first step in any purification is to select the right technique. The choice between recrystallization and chromatography depends on the nature of the impurities and the scale of your reaction.

G start Crude 4-(1H-Pyrazol-3-YL)pyridine HCl solubility_test Perform Small-Scale Solubility Tests start->solubility_test recrystallization_path Is it highly soluble in a hot solvent and poorly soluble in the same cold solvent? solubility_test->recrystallization_path recrystallize Proceed with Recrystallization recrystallization_path->recrystallize  Yes tlc_analysis Perform TLC Analysis (Free Base Form Recommended) recrystallization_path->tlc_analysis No / Oiling Out separation_check Good Rf separation between product and impurities? tlc_analysis->separation_check chromatography Proceed with Column Chromatography separation_check->chromatography  Yes optimize Optimize TLC conditions or consider alternative methods (e.g., preparative HPLC) separation_check->optimize No

Caption: A decision tree for selecting the initial purification strategy.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like hydrochloride salts, provided a suitable solvent system can be identified.

Q: My compound “oils out” instead of forming crystals upon cooling. What is happening and how can I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities. The resulting oil is an impure liquid phase that is difficult to purify further.

  • Causality: This is common when the solution is cooled too rapidly or when impurities are present that depress the melting point of the mixture.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce saturation. Allow it to cool much more slowly.[7]

    • Induce Crystallization: If the solution remains clear upon slow cooling, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[7]

    • Seed Crystals: Add a tiny, pure crystal of the product (if available) to the cooled solution to initiate crystallization.[7]

    • Change Solvent System: Your current solvent may be unsuitable. Try a solvent pair, such as ethanol/diethyl ether or methanol/ethyl acetate. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Q: My recovery of crystalline product is very low. How can I improve the yield?

A: Low recovery is typically due to using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.

  • Causality: The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature. Too much solvent prevents the solution from becoming supersaturated upon cooling.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7]

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop. Note that this second crop may be less pure and require re-purification.[7]

    • Reduce Final Temperature: Cool the crystallization mixture in an ice bath or refrigerator for an extended period (e.g., >1 hour) to maximize precipitation, assuming the solvent does not freeze.

Q: The final product is still colored. How can I remove colored impurities?

A: Persistent color often indicates the presence of highly conjugated, non-polar impurities.

  • Causality: These impurities co-crystallize with your product.

  • Solution:

    • Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a piece of fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. A method for purifying a similar pyridine hydrochloride derivative involved using modified carbon fiber for this purpose.[8]

Troubleshooting Guide: Column Chromatography

Chromatography of basic nitrogen-containing heterocycles on standard silica gel is notoriously challenging. It is often more effective to purify the free base of your compound rather than the hydrochloride salt.

To obtain the free base: Dissolve the hydrochloride salt in a minimal amount of water, cool it in an ice bath, and add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) dropwise until the pH is basic (pH 9-11).[9] Extract the aqueous layer several times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude free base.

G start Observe Poor Separation or Peak Tailing on TLC/Column cause1 Primary Cause: Basic compound interacting with acidic silica gel sites start->cause1 solution1 Add a Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine or Ammonia in Methanol) cause1->solution1 check1 Is separation improved? solution1->check1 success Proceed with Column Purification check1->success Yes solution2 Change Stationary Phase check1->solution2 No solution3 Change Solvent System (e.g., from EtOAc/Hex to DCM/MeOH) to alter selectivity check1->solution3 No alumina Use Neutral or Basic Alumina solution2->alumina rp Use Reversed-Phase (C18) Silica solution2->rp

Caption: A workflow for troubleshooting common chromatography issues.

Q: My compound streaks badly on a silica gel TLC plate and I get poor separation. Why?

A: This is the most common issue for basic compounds like pyridines.

  • Causality: The basic nitrogen atoms in your molecule are interacting strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-uniform elution front, causing tailing or streaking.[10]

  • Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a competing base to your mobile phase (eluent). This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

    • Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) to your eluent system (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).[7]

    • Alternative: A 1-2% solution of ammonia in methanol can be used as the polar component of your solvent system (e.g., 95:5 DCM:[2% NH3 in MeOH]).

Q: My compound won't elute from the silica column, even with 100% methanol.

A: This indicates an extremely strong, potentially irreversible, interaction between your compound and the silica gel. This is more likely to happen if you attempt to chromatograph the highly polar hydrochloride salt directly.

  • Causality: The protonated pyridinium ion is binding ionically to deprotonated silanol groups (silanates), effectively sticking to the column.

  • Solutions:

    • Purify the Free Base: As mentioned, converting to the less polar free base is the best approach.

    • Switch Stationary Phase: If the free base also binds strongly, the silica gel is too acidic. Switch to a more inert stationary phase.

      • Neutral Alumina: A good alternative for basic compounds. Note that alumina has its own activity levels that must be considered.

      • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA) is used. Polar compounds elute first. This is a very powerful technique for purifying polar, functionalized molecules.[10]

Q: I see a new spot on my TLC after running the column that wasn't in the crude material. What happened?

A: Your compound may be degrading on the acidic silica gel.

  • Causality: The Lewis acidic sites on the silica surface can catalyze decomposition reactions for sensitive compounds.[11]

  • Solution: Test for Stability. Before committing your entire batch to a column, perform a 2D TLC test.

    • Spot your crude material in the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.[10]

    • Analysis: If the compound is stable, you will see all spots lined up on a 45-degree diagonal. If new spots appear that are not on the diagonal, it indicates decomposition on the silica plate, and you should not use silica gel chromatography for purification.[10]

Frequently Asked Questions (FAQs)

Q1: Should I purify the free base or the hydrochloride salt?

A1: It depends on the chosen method.

  • For Column Chromatography: It is almost always better to purify the neutral free base . It is less polar and will not have the strong ionic interactions with silica gel that the salt form does.

  • For Recrystallization: The hydrochloride salt is often ideal. Salts are typically more crystalline than their free base counterparts, leading to better purification through crystallization.

Q2: My purified, dry product is a sticky, waxy solid, not a fine powder. Is it impure?

A2: Not necessarily. This could be due to two main factors:

  • Hygroscopicity: The compound may have absorbed atmospheric moisture.[5] Try drying it for an extended period under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Handle the dried product in an inert atmosphere (glove box) if possible.

  • Residual Solvent: Trace amounts of solvent can be trapped in the crystal lattice. Ensure the product is dried thoroughly under high vacuum until a constant weight is achieved.

Q3: How do I convert my purified free base back into the hydrochloride salt?

A3: This is a straightforward acid-base reaction.

  • Dissolve your purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 1,4-dioxane).

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) while stirring.[12]

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry thoroughly under vacuum.

Q4: What analytical techniques are best for assessing purity?

A4: A combination of techniques is recommended.

  • ¹H NMR: This is essential to confirm the structure and identify any organic impurities. Integrating the peaks can provide a quantitative measure of purity relative to a known standard.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides information on both purity (from the LC chromatogram) and identity (from the mass spectrum). It is excellent for detecting low-level impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point range.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem Technical Support.[7]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature.[13]

  • Li, Y., et al. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[14]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from BenchChem Technical Support.[10]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography.[1]

  • Insuasty, A., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.[6]

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.[15]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.[16]

  • ResearchGate. (n.d.). Structure of pyrazole, pyridine, pyrimidine, their fused derivatives....[17]

  • ChemicalBook. (n.d.). Pyridine hydrochloride | 628-13-7. Retrieved from ChemicalBook.[4]

  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.[18]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.[19]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry.[11]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.[20]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.[21]

  • Guidechem. (2024). How to Purify Pyridine Hydrochloride?. Retrieved from Guidechem.[8]

  • ScienceDirect. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[12]

  • National Institutes of Health (NIH). (n.d.). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2).[22]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.[23]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[2]

  • ChemicalBook. (n.d.). Pyrazole | 288-13-1. Retrieved from ChemicalBook.[24]

  • Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7. Retrieved from Chemodex.[3]

  • Google Patents. (n.d.). CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution.[9]

  • ResearchGate. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.[25]

  • Santa Cruz Biotechnology. (n.d.). 4-(1H-Pyrazol-3-yl)pyridine | CAS 17784-60-0. Retrieved from SCBT.[26]

  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[27]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?.[5]

  • J&K Scientific. (n.d.). 4-(1H-Pyrazol-3-yl)pyridine | 17784-60-0. Retrieved from J&K Scientific.[28]

  • ChemicalBook. (n.d.). 4-(1H-pyrazol-1-yl)pyridine hydrochloride synthesis. Retrieved from ChemicalBook.[29]

  • National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[30]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[31]

  • Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines.[32]

  • J&K Scientific. (n.d.). 4-(4-Bromo-1H-Pyrazol-3-Yl)Pyridine Hydrochloride | 1185103-91-6. Retrieved from J&K Scientific.[33]

  • ResearchGate. (2012). (PDF) 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2).[34]

Sources

Addressing regioselectivity issues in the synthesis of 1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Regioselectivity Challenges

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This resource is designed to provide practical, in-depth guidance to researchers encountering challenges with regioselectivity in their synthetic routes. As Senior Application Scientists, we understand that controlling the formation of the desired regioisomer is a critical and often complex aspect of synthesizing these valuable heterocyclic compounds.

This guide is structured to address common issues through a troubleshooting and FAQ format, explaining the underlying chemical principles and providing actionable protocols to improve your experimental outcomes.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section addresses specific problems you may encounter during the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when using the common and versatile method of condensing 3-amino-1H-pyrazoles with 1,3-dicarbonyl compounds or their equivalents.

Problem: My reaction is producing a mixture of regioisomers, with the undesired isomer being a significant byproduct.

When reacting an unsymmetrical 1,3-dicarbonyl compound with a 3-amino-1H-pyrazole, two different regioisomers of the 1H-pyrazolo[3,4-b]pyridine can be formed.[1][2] This is a common issue that can lead to difficult purification and reduced yields of the target molecule.

Root Causes and Solutions

The formation of regioisomers is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1][2] The initial nucleophilic attack of the aminopyrazole can occur at either carbonyl, leading to two competing reaction pathways.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The electrophilicity of the carbonyl carbons is a primary determinant. Electron-withdrawing groups will activate a nearby carbonyl, making it a more likely site for initial attack.[3]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the nucleophilic aminopyrazole, favoring attack at the less sterically encumbered carbonyl.[3]

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can significantly influence the regiochemical outcome.[3]

Troubleshooting Workflow

G start Problem: Regioisomeric Mixture check_dicarbonyl Analyze 1,3-Dicarbonyl Structure start->check_dicarbonyl electronic_steric Assess Electronic vs. Steric Effects check_dicarbonyl->electronic_steric modify_conditions Modify Reaction Conditions electronic_steric->modify_conditions protocol_a Protocol A: Solvent Modification modify_conditions->protocol_a Solvent Polarity/Type protocol_b Protocol B: Catalyst Introduction modify_conditions->protocol_b Acid/Base Catalysis protocol_c Protocol C: Three-Component Reaction modify_conditions->protocol_c Alternative Strategy analyze_results Analyze Product Ratio (NMR, LC-MS) protocol_a->analyze_results protocol_b->analyze_results protocol_c->analyze_results success Success: Desired Regioisomer is Major Product analyze_results->success

Experimental Protocols for Enhancing Regioselectivity

Here are detailed protocols designed to steer the reaction towards the desired regioisomer.

Protocol A: Leveraging Electronic Differences with Fluorinated Dicarbonyls

One effective strategy to achieve high regioselectivity is to use a 1,3-dicarbonyl compound with significantly different electronic properties at the two carbonyl groups.[1] For example, using 1,1,1-trifluoro-2,4-pentanedione ensures that one carbonyl is much more electrophilic due to the presence of the trifluoromethyl group.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the 3-amino-1H-pyrazole in glacial acetic acid.

  • Addition of Dicarbonyl: Add 1.1 equivalents of 1,1,1-trifluoro-2,4-pentanedione to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The product will often precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure regioisomer.

Expected Outcome: The nucleophilic C4 of the pyrazole will preferentially attack the more electrophilic carbonyl carbon adjacent to the CF3 group, leading to the formation of a single major regioisomer.[1]

Protocol B: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the regiochemical outcome of the reaction. While acetic acid is commonly used, exploring other solvents can sometimes favor the formation of the desired isomer. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole synthesis.[4]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1 equivalent of the 3-amino-1H-pyrazole and 1.1 equivalents of the unsymmetrical 1,3-dicarbonyl compound in TFE.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the major regioisomer.

Comparative Data on Solvent Effects:

SolventTemperatureRatio of Regioisomers (A:B)Reference
EthanolReflux~1:1.3[4]
TFERoom Temp.>95:5[4]
HFIPRoom Temp.>98:2[4]
Protocol C: Three-Component Reaction for Unambiguous Regioselectivity

To circumvent the issues with pre-formed unsymmetrical 1,3-dicarbonyls, a three-component reaction can be employed.[2] This involves reacting an aldehyde, a ketone with an α-hydrogen, and the aminopyrazole. This method proceeds through an in situ formed α,β-unsaturated ketone (a Michael acceptor), which then reacts with the aminopyrazole in a predictable manner.[2]

Reaction Mechanism Overview

G cluster_0 Step 1: In situ formation of Michael Acceptor cluster_1 Step 2: Regioselective Addition and Cyclization aldehyde Aldehyde michael_acceptor α,β-Unsaturated Ketone aldehyde->michael_acceptor ketone Ketone ketone->michael_acceptor aminopyrazole 3-Amino-1H-pyrazole michael_acceptor2 α,β-Unsaturated Ketone aminopyrazole->michael_acceptor2 Michael Addition intermediate Cyclized Intermediate michael_acceptor2->intermediate Intramolecular Cyclization product 1H-Pyrazolo[3,4-b]pyridine intermediate->product Dehydration

Step-by-Step Methodology:

  • Reactant Mixture: In a suitable solvent such as ethanol, combine 1 equivalent of the 3-amino-1H-pyrazole, 1 equivalent of the aldehyde, and 1.1 equivalents of the ketone.

  • Catalyst: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., L-proline).[1]

  • Reaction: Heat the mixture to reflux for the required time (typically a few hours), monitoring by TLC.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

  • Purification: Recrystallize or perform column chromatography as needed.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H-tautomer of pyrazolo[3,4-b]pyridine generally more stable than the 2H-tautomer?

A1: Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of nearly 9 kcal/mol.[1][2] This thermodynamic preference is a key reason why syntheses are often directed towards the 1H-isomers.

Q2: Can I use α,β-unsaturated ketones directly instead of forming them in situ?

A2: Yes, α,β-unsaturated ketones can be used directly as the 1,3-CCC-biselectrophile.[1] The reaction with a 3-amino-1H-pyrazole proceeds via a Michael addition followed by intramolecular cyclization and dehydration, similar to the three-component reaction.[1]

Q3: Are there other synthetic strategies to form the 1H-pyrazolo[3,4-b]pyridine core that avoid these regioselectivity issues?

A3: Yes, an alternative major strategy is to start with a substituted pyridine and construct the pyrazole ring onto it.[1] For example, reacting a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate will lead to the formation of the pyrazolo[3,4-b]pyridine core.[5] This can be an excellent option if the desired substitution pattern on the pyridine ring is readily accessible.

Q4: My starting aminopyrazole has substituents. How will this affect regioselectivity?

A4: Substituents on the aminopyrazole can influence the nucleophilicity of the exocyclic amino group and the C4 carbon, which can, in turn, affect the reaction rate and potentially the regioselectivity. Electron-donating groups on the pyrazole ring will generally increase the nucleophilicity of both sites, while electron-withdrawing groups will decrease it. The specific impact on regioselectivity would need to be evaluated on a case-by-case basis.

Q5: What is the Gould-Jacobs reaction and how does it apply to the synthesis of 1H-pyrazolo[3,4-b]pyridines?

A5: The Gould-Jacobs reaction is another classic method for forming the pyridine ring. It involves the reaction of an aniline or, in this case, a 3-amino-1H-pyrazole, with diethyl 2-(ethoxymethylene)malonate.[1][2] The reaction typically proceeds through a series of steps including nucleophilic substitution, thermal cyclization, and subsequent chemical modification to yield the final pyrazolo[3,4-b]pyridine, often with a substituent at the 4-position.[2]

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • National Center for Biotechnology Information. (2025). PubMed. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Dodiya, A., & Dholariya, B. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417. [Link]

  • Sharma, S., & Singh, P. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 45(32). [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1 using 1,3-dicarbonyl compounds 5 and 5-aminopyrazole 6 as starting materials. ResearchGate. [Link]

  • Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]

  • Ahmad, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Zaitsev, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(14), 5293–5301. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1450. [Link]

  • Szlachcic, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4998. [Link]

  • Reddy, B. V. S., et al. (2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 16(43), 8273–8277. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]

  • Schmidt, P., & Druey, J. (1956). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Helvetica Chimica Acta, 39(4), 986-992. [Link]

Sources

Introduction: The Challenge of Pyrazole-Based Kinase Inhibitor Resistance

Sources

Catalyst selection and optimization for acylation reactions involving pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize pyridine and its derivatives as catalysts or reagents in acylation processes. Here, we move beyond simple protocols to explore the underlying principles, helping you optimize your reactions, troubleshoot common issues, and make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the use of pyridine and its hydrochloride salt in acylation reactions. Understanding these fundamentals is the first step toward troubleshooting and optimization.

Q1: What are the distinct roles of pyridine in an acylation reaction?

Pyridine serves two primary functions in acylation, and understanding this duality is critical.

  • As a Base: When acylating amines or alcohols with acyl chlorides or anhydrides, a strong acid (typically HCl or a carboxylic acid) is generated as a byproduct. Pyridine is a moderately effective base (pKaH of its conjugate acid is ~5.2) that neutralizes this acid.[1][2] This is crucial because the acid can protonate the starting amine or alcohol, rendering it non-nucleophilic and halting the reaction. By scavenging the acid, pyridine drives the reaction equilibrium toward the product side.

  • As a Nucleophilic Catalyst: This is its more sophisticated and often more important role. Pyridine is a better nucleophile than it is a base.[3] It can attack the electrophilic acylating agent (e.g., an acyl chloride) to form a highly reactive intermediate known as an N-acylpyridinium salt.[3][4] This intermediate is significantly more electrophilic than the starting acyl chloride due to the formal positive charge on the pyridine ring, making it highly susceptible to attack by even weak nucleophiles like sterically hindered alcohols.[4]

Q2: If pyridine hydrochloride (Py·HCl) is in my reaction, is it a catalyst or a byproduct?

This is a common point of confusion. In the vast majority of standard acylation setups, pyridine hydrochloride is the byproduct of pyridine's role as an acid scavenger.[3]

  • Formation: Pyridine (Base) + HCl (Byproduct) → Pyridine Hydrochloride (Salt)

The formation of this salt is beneficial for two reasons: it removes the problematic acid from the reaction mixture, and the resulting salt is often insoluble in many organic solvents (like dichloromethane or ether), sometimes precipitating out of the solution, which helps drive the reaction to completion.[4] During aqueous workup, this salt is water-soluble and easily removed.[3]

However, there are specialized, "base-free" conditions where a hydrochloride salt of a pyridine derivative, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) , can be used directly as a recyclable catalyst.[5][6] In this case, the salt itself reacts with the acylating agent to form the active N-acylpyridinium intermediate, regenerating the hydrochloride salt at the end of the catalytic cycle.[5][6]

Q3: What is DMAP, and why is it so often preferred over pyridine?

4-(N,N-Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is considered a "super-catalyst" for acylation reactions.[7] It is vastly more effective than pyridine, often by several orders of magnitude.

The reason lies in its electronic structure. The dimethylamino group at the 4-position is a powerful electron-donating group. It pushes electron density into the pyridine ring through resonance, making the ring nitrogen significantly more nucleophilic than in standard pyridine. This enhanced nucleophilicity allows DMAP to attack the acylating agent much more rapidly, leading to a higher concentration of the highly reactive N-acylpyridinium intermediate and dramatically accelerating the reaction rate.[7][8]

While highly effective, DMAP is also more toxic and expensive than pyridine. Therefore, it is typically used in catalytic amounts (0.01–0.1 equivalents) along with a stoichiometric amount of a less expensive tertiary amine base (like triethylamine or pyridine itself) to serve as the acid scavenger.[9]

Q4: Can you illustrate the general mechanism for a DMAP-catalyzed acylation?

Certainly. The nucleophilic catalysis pathway is the most favorable.[7] The mechanism involves the formation and subsequent reaction of the key N-acylpyridinium ion.

DMAP_Mechanism DMAP-Catalyzed Acylation Mechanism cluster_activation Step 1: Catalyst Activation cluster_acylation Step 2: Nucleophilic Attack cluster_regeneration Step 3: Product Formation & Catalyst Regeneration AcylCl Acyl Chloride (R-CO-Cl) AcylDMAP N-Acylpyridinium Ion (Highly Reactive Intermediate) AcylCl->AcylDMAP Fast Nucleophilic Attack DMAP DMAP (Catalyst) ROH Alcohol (R'-OH) Tetrahedral Tetrahedral Intermediate AcylDMAP->Tetrahedral Slow (Rate-Limiting) Attack by Alcohol Ester Ester Product (R-CO-OR') Tetrahedral->Ester DMAP_HCl Protonated Catalyst (DMAP-H+) Tetrahedral->DMAP_HCl Collapse of Intermediate DMAP_regen DMAP (Regenerated) DMAP_HCl->DMAP_regen Deprotonation by Base Base Stoichiometric Base (e.g., Et3N, Pyridine)

Caption: Mechanism of DMAP-catalyzed acylation.

Part 2: Catalyst Selection & Optimization Guide

Strategic choices in your experimental setup can be the difference between a failed reaction and a high-yielding success.

Q5: How do I choose between Pyridine and DMAP for my reaction?

The choice depends on the reactivity of your substrate, cost, and scale.

FeaturePyridine4-(DMAP)Rationale & Field Insight
Primary Role Base & Weak CatalystPotent Nucleophilic CatalystUse pyridine when you primarily need an acid scavenger for a reactive substrate. Use DMAP when catalysis is essential, especially for hindered or unreactive nucleophiles.
Nucleophilicity ModerateVery HighDMAP's high nucleophilicity is due to the electron-donating effect of the N,N-dimethylamino group, making it >10,000 times more effective.
Basicity (pKaH) ~5.21[1]~9.7DMAP is a stronger base, but its primary power is its nucleophilicity. Triethylamine (pKaH ~10.7) is often a better choice as a non-nucleophilic, stronger base to use alongside catalytic DMAP.
Typical Loading Stoichiometric (often as solvent)Catalytic (0.01 - 0.1 eq.)Never use DMAP as a solvent. Its high reactivity and cost make catalytic use standard practice.
Ideal Use Case Acylation of unhindered, reactive primary/secondary amines and alcohols.Acylation of sterically hindered secondary/tertiary alcohols, phenols, and other poorly nucleophilic substrates.[10]If your reaction with pyridine is sluggish or fails, adding a catalytic amount of DMAP is the first and most effective optimization step.
Q6: What is the optimal catalyst loading for DMAP?

For most applications, a DMAP loading of 1-5 mol% (0.01-0.05 equivalents) is sufficient. Increasing the loading to 10 mol% may help for extremely challenging substrates. Exceeding this rarely provides additional benefit and complicates purification. Always use it in conjunction with at least 1.1 equivalents of a stoichiometric base (like triethylamine or pyridine) to neutralize the acid byproduct.

Q7: Which acylating agent should I use: Acyl Halide or Anhydride?
  • Acyl Halides (e.g., Acetyl Chloride): More reactive and often cheaper. The byproduct is HCl, a strong acid that must be effectively scavenged by the base. The reaction is typically faster and more exothermic.

  • Anhydrides (e.g., Acetic Anhydride): Less reactive but easier to handle (less moisture-sensitive). The byproduct is a carboxylic acid, which is less corrosive than HCl. The reaction is generally slower and more controlled. For DMAP-catalyzed reactions, anhydrides are excellent acylating agents, as the formation of the N-acylpyridinium intermediate provides all the necessary activation.[7]

Pro-Tip: For sensitive or multifunctional substrates, using an anhydride with catalytic DMAP often provides a cleaner reaction profile with fewer side products compared to the more aggressive acyl chloride.

Part 3: Troubleshooting Common Issues

Even with a well-designed protocol, problems can arise. This section provides a logical framework for diagnosing and solving them.

Q9: My reaction is slow or has stalled with low conversion. What should I do?

Low conversion is the most common issue. Follow this diagnostic workflow to identify the root cause.

Troubleshooting start Low Conversion Observed q1 Are starting materials pure & dry? (Substrate, Solvent, Base) start->q1 a1 Action: Purify/dry all reagents. Use freshly distilled solvent/base. q1->a1 No q2 Is the base strong enough and present in excess? q1->q2 Yes a1->q2 a2 Action: Ensure >=1.1 eq. of base. Switch to a stronger base if needed (e.g., Pyridine -> Et3N). q2->a2 No q3 Is the catalyst active? q2->q3 Yes a2->q3 a3 Action: Use fresh, high-purity DMAP. Consider adding catalytic DMAP if using only pyridine. q3->a3 No q4 Are reaction conditions optimal? q3->q4 Yes a3->q4 a4 Action: Increase temperature moderately. Increase reaction time. Check concentration. q4->a4 No end_node Problem Solved q4->end_node Yes a4->end_node

Caption: Troubleshooting workflow for low-yield acylations.

Q10: I am observing significant side products. How can I improve selectivity?
  • Cause: The reaction may be too aggressive, or the substrate may have multiple reactive sites (e.g., hydroxyl and amino groups).

  • Solution 1: Lower the Temperature. Run the reaction at 0 °C or even -10 °C. This will slow down the desired reaction but will often slow down side reactions even more, improving selectivity.

  • Solution 2: Use a Milder Acylating Agent. Switch from an acyl chloride to the corresponding anhydride.[10] This reduces the overall reactivity of the system.

  • Solution 3: Protecting Groups. If your substrate has multiple nucleophilic groups, a protecting group strategy is the most robust solution. Protect the more reactive site, perform the acylation, and then deprotect.

Q11: The workup is difficult, and I can't remove the pyridine/DMAP. What are the best practices for purification?

Pyridine's high boiling point and unpleasant odor can make its removal challenging.

  • Acidic Wash: The key is to exploit the basicity of pyridine and DMAP. During the aqueous workup, wash the organic layer several times with a dilute acid solution (e.g., 1M HCl or saturated aqueous NH4Cl).[10] This protonates the pyridine/DMAP, forming the corresponding water-soluble hydrochloride salt, which partitions into the aqueous layer.

  • Copper Sulfate Wash: A classic technique for removing residual pyridine is to wash the organic layer with a saturated aqueous copper(II) sulfate solution. Pyridine coordinates strongly with the copper ions, forming a water-soluble complex that is easily removed.

  • Azeotropic Removal: For pyridine, co-evaporation with a solvent like toluene on a rotary evaporator can help remove the final traces.

Q12: Can I recycle the catalyst, especially when using pyridine hydrochloride or DMAP hydrochloride?

Yes, this is an emerging area for green chemistry. A study by Wang et al. demonstrated that DMAP·HCl can be used as a recyclable catalyst under base-free conditions .[6] The salt is often insoluble in the reaction medium and can be recovered by simple filtration at the end of the reaction, washed, dried, and reused multiple times without a significant loss in activity.[6] This approach is particularly attractive for industrial applications as it minimizes waste and catalyst cost.

Part 4: Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol

This protocol is a robust starting point for challenging acylations.

  • Preparation: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add the sterically hindered alcohol (1.0 equiv.).

  • Dissolution: Dissolve the alcohol in a dry, aprotic solvent (e.g., dichloromethane, THF, or acetonitrile; 5-10 mL per mmol of alcohol).

  • Addition of Reagents: Add the stoichiometric base, triethylamine (1.5 equiv.), followed by a catalytic amount of DMAP (0.05 equiv.). Stir the solution for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This may take anywhere from 1 to 24 hours.[9]

  • Quenching & Workup:

    • Carefully quench the reaction by adding a small amount of water or saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by silica gel column chromatography.

References
  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. [Link]

  • Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl- is the better leaving group? (2024). Reddit. [Link]

  • Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. (1981). Journal of the American Chemical Society. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Letters. [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2014). Organic Chemistry Portal. [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2023). Reddit. [Link]

  • Catalysis by 4-dialkylaminopyridines. (2001). Semantic Scholar. [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. (2005). ResearchGate. [Link]

  • Alkylation and acylation of pyridine. (n.d.). Química Organica.org. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). ScholarWorks @ UTRGV. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrazole and Pyridine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffolds in Oncology

In the landscape of medicinal chemistry, pyrazole and pyridine rings stand out as "privileged scaffolds." Their versatile chemical nature and ability to interact with a wide array of biological targets have made them cornerstones in the design of novel therapeutics. This is particularly evident in the field of oncology, where numerous drugs and clinical candidates incorporate these heterocyclic systems. This guide provides a comparative analysis of pyrazole and pyridine derivatives in anticancer studies, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the selection and optimization of these crucial pharmacophores.

Both pyrazole and pyridine derivatives have demonstrated significant potential in treating various tumor types by targeting key pathways in cancer progression.[1][2] Pyrazole-containing compounds are recognized for their broad pharmacological activities and are integral to several FDA-approved anticancer drugs.[3][4] Similarly, pyridine derivatives are a well-established class of nitrogenous heterocyclic compounds with numerous applications in anticancer drug discovery, targeting a range of cancers including breast, lung, and leukemia.[5][6]

Comparative Mechanism of Action: Targeting the Engines of Cancer

A primary mechanism through which both pyrazole and pyridine derivatives exert their anticancer effects is the inhibition of protein kinases.[7][8] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Pyrazole derivatives have been extensively developed as inhibitors of a multitude of kinases, including:

  • Tyrosine Kinases: such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[7]

  • Serine/Threonine Kinases: including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are crucial for cell cycle regulation.[7]

  • JAK/STAT Pathway Kinases: like JAK1 and JAK2, which are involved in cytokine signaling and have been implicated in various cancers.[7]

Pyridine derivatives also exhibit a broad spectrum of kinase inhibitory activity, often targeting:

  • VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR): Key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • Bcr-Abl Tyrosine Kinase: The hallmark of chronic myelogenous leukemia (CML).[5]

  • Pim Kinases: A family of serine/threonine kinases that play a role in cell survival and proliferation.[6]

The following diagram illustrates the overlapping and distinct signaling pathways targeted by pyrazole and pyridine derivatives.

G cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Control cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR VEGFR VEGFR Growth Factor->VEGFR PDGFR PDGFR Growth Factor->PDGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR VEGFR->PI3K/AKT/mTOR PDGFR->PI3K/AKT/mTOR ALK ALK JAK/STAT JAK/STAT ALK->JAK/STAT Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR->Cell Survival Gene Expression Gene Expression JAK/STAT->Gene Expression CDKs CDKs Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Aurora Kinases Aurora Kinases Mitosis Mitosis Aurora Kinases->Mitosis Pyrazole Pyrazole Pyrazole->EGFR Pyrazole->VEGFR Pyrazole->ALK Pyrazole->JAK/STAT Pyrazole->CDKs Pyrazole->Aurora Kinases Pyridine Pyridine Pyridine->VEGFR Pyridine->PDGFR Pyridine->RAS/RAF/MEK/ERK Pyridine->CDKs

Caption: Overlapping and distinct kinase signaling pathways targeted by pyrazole and pyridine derivatives.

Structure-Activity Relationship (SAR): A Tale of Two Rings

The anticancer efficacy of both pyrazole and pyridine derivatives is highly dependent on the nature and position of substituents on their respective rings.

For pyrazole derivatives , SAR studies have revealed several key insights[9]:

  • Substitution at N1 and C3: Often crucial for kinase inhibitory activity, with bulky and aromatic groups generally favoring binding to the ATP pocket.

  • C4 Substitution: Can be modified to enhance potency and selectivity. For instance, carboxamide groups at this position have been shown to be important for activity.[10]

  • C5 Substitution: Can influence pharmacokinetic properties. Phenyl groups at this position are common in many active compounds.

In the case of pyridine derivatives , the following SAR observations have been made:

  • Position of the Nitrogen Atom: The basicity and hydrogen bonding capacity of the pyridine nitrogen are critical for interaction with target proteins.

  • Substitution Pattern: The positions of substituents significantly impact activity. For example, in some series, para-substituted chloro and methoxy groups have been shown to heighten anticancer activity.[8]

  • Fusion with Other Rings: Fusing the pyridine ring with other heterocyclic systems can lead to novel compounds with enhanced potency and altered target profiles.

Comparative Performance: A Data-Driven Overview

The following tables summarize the in vitro anticancer activity of representative pyrazole and pyridine derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazole Compound 3fMDA-MB-468 (Breast)14.97 (24h)[7]
Compound 4dMDA-MB-231 (Breast)35.1[1]
Compound 10bMCF-7 (Breast)< 0.1[3]
Compound 34dHeLa (Cervical)10.41[3]
Pyridine Compound 4dMCF-7 (Breast)39.0[1]
Compound 27Ishikawa (Endometrial)8.26[5]
Compound 28A549 (Lung)5.97[6]
Compound 8e--[11]

Table 2: Comparative Kinase Inhibitory Activity

Compound ClassDerivative ExampleTarget KinaseIC50 / Ki (nM)Reference
Pyrazole Compound 6d-7.5[12]
Compound 84JAK27.4[12]
Compound 87ALK50.57[12]
Pyridine Compound 5VRK1260[13]
Compound 19VRK1674[13]
Compound 8eVEGFR-23930[14]

Experimental Protocols: Methodologies for Evaluation

The evaluation of novel anticancer compounds relies on a suite of standardized in vitro assays. Here, we detail the protocols for two fundamental assays: the MTT assay for cell viability and Western blotting for apoptosis markers.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (pyrazole or pyridine derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Treat with Pyrazole/ Pyridine Derivatives A->B Allow Adhesion C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formazan Formation F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G Dissolve Crystals H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer studies, it is often used to assess the induction of apoptosis (programmed cell death) by measuring the levels of key apoptotic proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound for a desired time, then harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that will bind to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: Analyze the intensity of the bands to determine the relative levels of the apoptotic markers.

G A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C Equal Loading D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Apoptosis Markers H->I

Caption: Workflow for Western blotting of apoptosis markers.

Conclusion: Navigating Future Directions

Both pyrazole and pyridine derivatives have firmly established their roles as invaluable scaffolds in the development of anticancer agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity against a wide range of cancer-related targets. While both classes of compounds share the common mechanism of kinase inhibition, the specificities of their interactions and their overall pharmacological profiles can differ significantly.

The choice between a pyrazole or pyridine scaffold in a drug discovery program will ultimately depend on the specific target and the desired therapeutic profile. A thorough understanding of their comparative SAR, mechanisms of action, and the robust experimental evaluation of novel derivatives will continue to be crucial in the quest for more effective and selective cancer therapies.

References

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ghavami, G., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(2), 268-281. [Link]

  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • El-Gohary, N. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9(1), 12061. [Link]

  • Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. (2025). ResearchGate. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 63-80. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2025). ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1423. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 235-248. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrazol-3-yl)-Pyridines: From Kinase Inhibition to Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-(pyrazol-3-yl)-pyridine scaffold represents a versatile and privileged structure in modern drug discovery. Its inherent conformational rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, has made it a cornerstone for the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-(pyrazol-3-yl)-pyridine derivatives, drawing upon key experimental data to illuminate the nuanced chemical modifications that govern their biological activity. We will explore the journey of this scaffold from its prominent role in kinase inhibition to its more recent emergence as a sophisticated allosteric modulator of G-protein coupled receptors (GPCRs), offering insights into the rational design of next-generation therapeutics.

The 4-(Pyrazol-3-yl)-Pyridine Core: A Privileged Scaffold

The 4-(pyrazol-3-yl)-pyridine core is characterized by a pyridine ring substituted at the 4-position with a pyrazole ring. This arrangement creates a unique electronic and steric environment, providing a rigid framework that can be strategically decorated with various substituents to achieve desired pharmacological properties. The pyrazole moiety, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the pyridine ring nitrogen serves as a key hydrogen bond acceptor. This inherent functionality allows for multiple points of interaction with biological targets, making it a highly adaptable scaffold for medicinal chemistry campaigns.

Comparative SAR Analysis: Kinase Inhibition vs. GPCR Allosteric Modulation

The true versatility of the 4-(pyrazol-3-yl)-pyridine scaffold is best appreciated through a comparative analysis of its SAR across different target classes. Here, we delve into two of its most well-documented applications: as competitive inhibitors of c-Jun N-terminal kinases (JNKs) and as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.

I. Inhibition of c-Jun N-Terminal Kinases (JNKs)

The c-Jun N-terminal kinases are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a variety of stress-induced cellular processes, making them attractive targets for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The 4-(pyrazol-3-yl)-pyridine scaffold has been extensively explored for the development of potent and selective JNK inhibitors.

Key SAR Insights for JNK Inhibition:

The development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors often evolved from earlier 4-(pyrazol-3-yl)-pyrimidine series.[1][2] Surprisingly, the pyridine-containing compounds demonstrated greater potency than their pyrimidine counterparts.[2]

  • Substitutions on the Pyridine Ring:

    • Introduction of a chlorine atom at the C-5 position of the pyridine ring can provide a significant boost in activity. For instance, a 2-fold increase in JNK3 inhibition was observed with this modification.[2]

  • Substitutions on the Pyrazole Ring:

    • N-1 Position: N-alkylation of the pyrazole nitrogen can lead to a slight decrease in potency.[2] This is often a trade-off, as N-alkylation can also reduce compound polarity, which may be beneficial for pharmacokinetic properties.

    • C-4 Position: This position is a key site for introducing substituents to modulate potency and selectivity.

  • Substitutions on the Aniline Moiety:

    • A substituted aniline is a common feature in this class of inhibitors. The nature and position of substituents on the aniline ring can significantly impact potency and selectivity against other kinases like p38.[1]

Table 1: SAR of 4-(Pyrazol-3-yl)-Pyridine Derivatives as JNK3 Inhibitors [2]

CompoundPyridine XPyrazole R¹Aniline R²JNK3 IC₅₀ (nM)p38 IC₅₀ (nM)
12 HH2,4-difluorophenyl160>20,000
13 ClH2,4-difluorophenyl80>20,000
14 ClCH₃2,4-difluorophenyl120>20,000

Experimental Workflow: JNK Kinase Inhibition Assay

The inhibitory activity of these compounds is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - JNK Enzyme - Peptide Substrate - ATP - Test Compound mix Prepare Reaction Mixture: - Buffer - JNK Enzyme - Substrate - Test Compound prep_reagents->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Room Temperature initiate->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo detect Add Kinase Detection Reagent adp_glo->detect read Read Luminescence detect->read plot Plot Luminescence vs. Compound Concentration read->plot ic50 Calculate IC₅₀ Value plot->ic50

Workflow for a typical JNK kinase inhibition assay.
II. Positive Allosteric Modulation of the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor implicated in the pathophysiology of schizophrenia.[3][4][5] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby avoiding the side effects associated with direct agonists. The 4-(pyrazol-4-yl)-pyridine scaffold has been identified as a promising starting point for the development of selective M4 PAMs.[3]

Key SAR Insights for M4 Receptor Allosteric Modulation:

  • Core Isomerism: The connectivity of the pyrazole and pyridine rings is crucial. The 4-(pyrazol-4 -yl)-pyridine scaffold, as opposed to the 4-(pyrazol-3 -yl)-pyridine, was the basis for the development of potent M4 PAMs.

  • Substitutions on the Pyridine Ring:

    • The nature of the substituent at the 2-position of the pyridine ring significantly influences potency and cooperativity.

  • Substitutions on the Pyrazole Ring:

    • The N-1 position of the pyrazole ring is a key site for modification to fine-tune the allosteric properties.

Table 2: Pharmacological Parameters of Pyrazol-4-yl-Pyridine Derivatives as hM₄ PAMs [3]

CompoundPyridine R¹Pyrazole R²pKBlogαlogβ
8 HCH₃6.5 ± 0.11.1 ± 0.20.8 ± 0.1
9 FCH₃6.8 ± 0.11.3 ± 0.20.9 ± 0.1
12 OCH₃CH₃7.2 ± 0.11.5 ± 0.21.0 ± 0.1

pKB: Negative logarithm of the equilibrium dissociation constant. logα: Logarithm of the binding cooperativity factor. logβ: Logarithm of the functional cooperativity factor.

Experimental Workflow: M4 Receptor Allosteric Modulator Assay

The characterization of allosteric modulators typically involves functional assays that measure the potentiation of an orthosteric agonist's effect. A common method is to measure the agonist-induced increase in intracellular calcium.

G cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture Culture cells expressing M4 receptor plate_cells Plate cells in microplate cell_culture->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_pam Add test compound (putative PAM) load_dye->add_pam add_agonist Add submaximal concentration of ACh add_pam->add_agonist measure_ca Measure intracellular calcium flux add_agonist->measure_ca plot_response Plot calcium response vs. compound concentration measure_ca->plot_response determine_ec50 Determine EC₅₀ and maximal potentiation plot_response->determine_ec50

Workflow for a typical M4 receptor PAM functional assay.

Comparative Summary and Future Directions

The 4-(pyrazol-3-yl)-pyridine scaffold and its isomers have proven to be remarkably versatile in drug discovery. The subtle changes in substitution patterns on both the pyrazole and pyridine rings can dramatically alter the biological activity, steering the molecule towards potent kinase inhibition or nuanced allosteric modulation of GPCRs.

For JNK inhibitors , the key to potency lies in the strategic placement of substituents on the pyridine and aniline rings to optimize interactions within the ATP-binding pocket. In contrast, for M4 receptor PAMs , the focus shifts to modifications that fine-tune the allosteric binding site and modulate the cooperativity with the endogenous ligand.

The future of drug discovery with this scaffold lies in further exploring its potential against a wider array of biological targets. The insights gained from the comparative SAR studies presented here can guide the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural biology of these targets deepens, so too will our ability to design highly tailored 4-(pyrazol-3-yl)-pyridine derivatives for a multitude of therapeutic applications.

Experimental Protocols

Detailed Protocol: JNK2 Kinase Activity Assay (ADP-Glo™)[6]
  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the JNK2 enzyme, peptide substrate (e.g., ATF2), and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or vehicle (e.g., 5% DMSO).

    • Add 2 µl of the diluted JNK2 enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Detailed Protocol: M4 Receptor Positive Allosteric Modulator Functional Assay (Calcium Flux)[3][4][5]
  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human M4 muscarinic receptor in appropriate growth medium.

    • Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for a specified time at 37°C.

  • Compound Addition and Signal Measurement:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compounds (potential PAMs) to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the assay by adding a sub-maximal (EC₂₀) concentration of acetylcholine (ACh).

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ for potentiation and the maximum potentiation effect.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735.
  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735.
  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735.
  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735.
  • Abdellatif, K. R., Abdelgawad, M. A., El-Gamal, M. I., & El-Koussi, W. M. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Medicinal Chemistry Research, 23(10), 4367-4380.
  • Dawidowski, M., Joachimiak, Ł., Pompa, M., Gawarecka, K., Iwan, K., Wolański, M., ... & Filipek, S. (2020). Structure–Activity Relationship in Pyrazolo [4, 3-c] pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 63(1), 247-271.
  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., ... & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6046-6073.
  • Haider, A., Deng, X., Mastromihalis, O., Pfister, S. K., Jeppesen, T. E., Xiao, Z., ... & Liang, S. H. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(19), 6524.
  • Chan, W. Y., McKinzie, D. L., Bose, S., Mitchell, S. N., Witkin, J. M., Tzavara, E. T., ... & Felder, C. C. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982.
  • Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., Belal, A., & El-Sherbeny, M. A. (2022).
  • Tsetsenis, T., Cosi, C., Mantas, I., Nikolaidis, P., Svenningsson, P., & Tzavara, E. T. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. BMJ open science, 8(1), e000108.
  • Chan, W. Y., McKinzie, D. L., Bose, S., Mitchell, S. N., Witkin, J. M., Tzavara, E. T., ... & Felder, C. C. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10977-10982.
  • Gregory, K. J., Sexton, P. M., & Christopoulos, A. (2012). Approaches for probing allosteric interactions at 7 transmembrane spanning receptors. Methods in cell biology, 117, 239-275.
  • Li, X., Wang, Y., Feng, S., Liu, Y., Li, M., Wang, Z., ... & Zhang, H. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453.
  • Staus, D. P., Wingler, L. M., Strachan, R. T., & Lefkowitz, R. J. (2022). G protein-coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. Journal of Biological Chemistry, 298(9).
  • Singh, P., Kaur, M., & Verma, P. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.

Sources

Validating the Inhibitory Activity of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride Against Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development. The pyrazole-pyridine scaffold has emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases. This guide provides an in-depth validation framework for a key derivative of this class, 4-(1H-Pyrazol-3-YL)pyridine hydrochloride, and its analogues. We will objectively compare its performance against established kinase inhibitors, supported by detailed experimental protocols and data, to empower researchers in their pursuit of novel therapeutics.

Introduction to the 4-(1H-Pyrazol-3-YL)pyridine Scaffold

The 4-(1H-Pyrazol-3-YL)pyridine core is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the kinase hinge region, a key determinant of inhibitor binding. This scaffold serves as a foundational building block for the synthesis of a diverse array of kinase inhibitors, with modifications to the pyridine and pyrazole rings enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide will explore the inhibitory activity of compounds derived from this scaffold against key kinases implicated in cancer and inflammatory diseases, namely c-Jun N-terminal kinases (JNKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).

Comparative Analysis of Kinase Inhibition

To rigorously assess the inhibitory potential of 4-(1H-Pyrazol-3-YL)pyridine-based compounds, a comparative analysis against well-characterized, alternative inhibitors is essential. This section provides a head-to-head comparison of inhibitory activities, primarily focusing on the half-maximal inhibitory concentration (IC50), a critical measure of inhibitor potency.

c-Jun N-terminal Kinase (JNK) Inhibition

JNKs are key regulators of cellular responses to stress stimuli and are implicated in inflammatory diseases and cancer. A novel series of JNK inhibitors based on the 4-(pyrazol-3-yl)-pyridine scaffold has been developed and optimized from an earlier pyrimidine series.[1]

Compound/InhibitorTarget KinaseIC50 (nM)Reference
4-(Pyrazol-3-yl)-pyridine Derivative (Compound 12) JNK3160[1]
4-(Pyrazol-3-yl)-pyrimidine (Compound 1) JNK3630[1]
StaurosporineBroad Spectrum~3-20 (various kinases)[2][3]

As the data indicates, the 4-(pyrazol-3-yl)-pyridine scaffold demonstrates superior potency against JNK3 compared to its pyrimidine analogue.[1] Staurosporine, a well-known broad-spectrum kinase inhibitor, is included for context, though its lack of selectivity makes it unsuitable for targeted therapy.[2][3]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are central to the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as potent CDK inhibitors.[4]

Compound/InhibitorTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) CDK20.460[4]
Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) CDK90.262[4]
Flavopiridol (Alvocidib)CDK1, 2, 4, 6, 90.02-0.1[5][6]
RibociclibCDK20.068[4]
RibociclibCDK90.050[4]

The pyrazolo[3,4-b]pyridine derivatives show promising inhibitory activity against CDK2 and CDK9.[4] When compared to the pan-CDK inhibitor Flavopiridol and the more selective inhibitor Ribociclib, the novel compounds demonstrate competitive potency, highlighting the potential of this scaffold in developing new anti-cancer agents.[4][5][6]

TANK-binding kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immune responses and has emerged as a target in both inflammatory diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[7][8]

Compound/InhibitorTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine Derivative (Compound 15y) TBK10.2[7][8]
1H-pyrazolo[3,4-b]pyridine Derivative (Compound 15t) TBK10.8[7]
BX795TBK16[9][10][11]
MRT67307TBK119[7]

The optimized 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y, exhibits exceptional potency against TBK1, with an IC50 value in the sub-nanomolar range, significantly outperforming the well-established TBK1 inhibitor BX795.[7][8][9][10][11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by various stress signals, leading to the regulation of transcription factors such as c-Jun.[12][13][14][15] Inhibition of JNK can modulate cellular processes like apoptosis and inflammation.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response CDK_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes

Caption: Simplified CDK/Rb signaling pathway.

Experimental Protocols for Inhibitor Validation

To ensure the scientific rigor of kinase inhibitor validation, standardized and robust experimental protocols are paramount. The following section details the methodologies for determining inhibitor potency and cellular activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. [16][17] Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (384-well recommended)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a serial dilution of the test compound in the appropriate buffer.

    • In a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and ATP.

    • Add the serially diluted test compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for the desired duration (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. [18] * Incubate at room temperature for 40 minutes. [18]3. ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. [18] * Incubate at room temperature for 30-60 minutes. [18]4. Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Analysis A Prepare serial dilutions of test compound B Add kinase, substrate, ATP, and compound to wells A->B C Incubate B->C D Add ADP-Glo™ Reagent C->D E Incubate D->E F Add Kinase Detection Reagent E->F G Incubate F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Assay: In-Cell Western™ for Downstream Signaling

This assay quantifies the phosphorylation of a kinase's downstream substrate within intact cells, providing a measure of the inhibitor's cellular efficacy. [19][20][21][22] Objective: To determine if the test compound can inhibit the target kinase within a cellular context and affect its downstream signaling.

Materials:

  • Cell line expressing the target kinase

  • 96-well or 384-well plates

  • Test compound

  • Formaldehyde solution

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer

  • Primary antibody specific to the phosphorylated substrate

  • Near-infrared fluorescently labeled secondary antibody

  • Imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to confluence.

    • Treat the cells with varying concentrations of the test compound for a specified duration. Include a vehicle control.

  • Cell Fixation and Permeabilization:

    • Fix the cells with a 3.7% formaldehyde solution for 20 minutes at room temperature. [19] * Permeabilize the cells with a buffer containing 0.1% Triton X-100 to allow antibody entry. [19]3. Immunostaining:

    • Block non-specific binding sites with a blocking buffer for 1.5 hours. [19] * Incubate the cells with the primary antibody against the phosphorylated substrate overnight at 4°C. [21] * Wash the cells and then incubate with the near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light. [19]4. Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibody.

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity in each well.

    • Plot the fluorescence intensity (as a percentage of the control) against the compound concentration to determine the cellular IC50.

Conclusion

The 4-(1H-Pyrazol-3-YL)pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure exhibit significant inhibitory activity against key kinases such as JNKs, CDKs, and TBK1, in some cases surpassing the potency of established inhibitors. The validation of these compounds through rigorous biochemical and cellular assays, as detailed in this guide, is a critical step in advancing them through the drug discovery pipeline. By providing a framework for comparative analysis and robust experimental validation, this guide aims to equip researchers with the necessary tools to effectively evaluate and optimize novel kinase inhibitors based on this privileged scaffold.

References

  • BX 795 | TBK1 Inhibitor. BellBrook Labs. [Link]

  • BX-795 - Biochemicals - CAT N°: 14932. Bertin bioreagent. [Link]

  • Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... ResearchGate. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Schematic representation of JNK signaling. The JNK pathway is activated... ResearchGate. [Link]

  • Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. PubMed. [Link]

  • IC 50 values of flavopiridol in four CCA cell lines. The values were... ResearchGate. [Link]

  • Cyclin-dependent kinase. Wikipedia. [Link]

  • Signal transduction - JNK pathway Pathway Map - PrimePCR | Life Science. Bio-Rad. [Link]

  • The JNK signal transduction pathway. Paulo Gentil. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central. [Link]

  • Schematic depiction of the structure and activation process of CDKs.... ResearchGate. [Link]

  • (PDF) flavopiridol-alvocidib-a-cyclin-dependent-kinases--cdks-inhibitor-found-synergy-effects-with-niclosamide--in-cutaneous-t-cell-lymphoma-20210515060506. ResearchGate. [Link]

  • Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits.... ResearchGate. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. PubMed. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]

  • Inhibition of neuronal cyclin-dependent kinase-5 by staurosporine and purine analogs is independent of activation by Munc-18. PubMed. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans. PubMed. [Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed Central. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Staurosporine-induced growth inhibition of glioma cells is accompanied by altered expression of cyclins, CDKs and CDK inhibitors. PubMed. [Link]

  • 4-(1H-Pyrazol-3-yl)pyridine | 17784-60-0. J&K Scientific. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. [Link]

  • BindingDB BDBM19429 4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine. BindingDB. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Docking Studies of Pyrazole-Based Inhibitors with Kinase Domains

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of molecular docking methodologies for pyrazole-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow. We will explore the theoretical underpinnings of molecular docking, compare leading software and force fields, and present detailed case studies with supporting experimental data to bridge the gap between in silico predictions and in vitro reality.

Introduction: The Pyrazole Scaffold and Its Privileged Role in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2][3] The pyrazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry for designing potent and selective protein kinase inhibitors (PKIs).[2][4] Its synthetic accessibility, favorable drug-like properties, and ability to form key hydrogen bond interactions within the ATP-binding site have led to the development of several FDA-approved drugs, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/c-Met inhibitor).[2][4]

Structure-based drug design (SBDD), particularly molecular docking, is an indispensable tool for accelerating the discovery and optimization of these inhibitors.[1][5] Docking predicts the preferred orientation and binding affinity of a ligand to its protein target, offering atomic-level insights that guide synthetic chemistry efforts.[5][6] This guide will provide the strategic framework and technical protocols for conducting meaningful and predictive docking studies in this domain.

Part 1: The Strategic Imperative of Molecular Docking

Before delving into protocols, it's crucial to understand why we employ docking and what questions it can answer. Docking is not merely about generating a binding score; it's a hypothesis-generation tool.

  • Binding Mode Prediction : How does the inhibitor orient itself in the kinase ATP pocket? Which residues does it interact with?

  • Affinity Estimation : Can we rank a series of analogs by their predicted binding affinity to prioritize synthesis?

  • Selectivity Profiling : Why does an inhibitor bind potently to one kinase but not another? Atomic-level comparisons of binding pockets can reveal the basis for selectivity.

  • Structure-Activity Relationship (SAR) Elucidation : Docking can rationalize why a specific chemical modification (e.g., adding a methyl group) increases or decreases potency, guiding the optimization process.[7]

The following workflow diagram illustrates the central role of docking in a typical SBDD project.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow Target_Selection Target Identification & Validation Structure_Prep Protein & Ligand Preparation Target_Selection->Structure_Prep Known Target Docking Molecular Docking (Prediction) Structure_Prep->Docking Prepared Structures Analysis Pose Analysis & Score Evaluation Docking->Analysis Binding Poses & Scores Hypothesis Generate SAR Hypothesis Analysis->Hypothesis Key Interactions Synthesis Chemical Synthesis of Analogs Hypothesis->Synthesis Design New Analogs Assay In Vitro Kinase Assay (IC50/Ki) Synthesis->Assay Test Compounds Validation Experimental Validation Assay->Validation Experimental Data Validation->Hypothesis Refine Model

Caption: Iterative cycle of structure-based drug design.

Part 2: Core Methodologies & Protocol Validation

The trustworthiness of any docking study hinges on a meticulously validated protocol.[8] This section details the critical steps and choices that ensure your in silico model accurately reflects biophysical reality.

Foundational Choices: Docking Software and Force Fields

The selection of software and the underlying force field—a set of mathematical functions describing the potential energy of the system—is the first critical decision.[9]

Software Algorithm Approach Strengths Considerations
AutoDock Vina Grid-based; Lamarckian Genetic AlgorithmFree, open-source, fast, and widely used. Good for high-throughput virtual screening.[10][11]Scoring function is empirical and may be less accurate for ranking than commercial options.[10]
Schrödinger Glide Hierarchical search filters; OPLS Force FieldHighly accurate for pose prediction and scoring. Well-validated for kinases.[10][12]Commercial license required. Can be computationally intensive.
Force Field Primary Application Strengths Considerations
AMBER Proteins and Nucleic AcidsExtensively validated for biological simulations.[13]Parameterization for novel, non-standard small molecules can be complex.[14]
CHARMM Proteins, Lipids, Nucleic AcidsExcellent for studying protein-ligand interactions and membrane proteins.[9][15]As with AMBER, requires careful parameterization for novel ligands.[14]

Expert Insight: For kinase inhibitor docking, Schrödinger Glide often provides superior pose prediction and enrichment in virtual screening due to its sophisticated scoring function and sampling algorithms. However, AutoDock Vina is a powerful and accessible tool, especially when its results are validated carefully. The choice of force field (e.g., OPLS for Glide, AMBER for other tools) is often tied to the software ecosystem. Consistency is key; do not mix force fields for the protein and ligand without extensive validation.[14]

The Self-Validating System: Protocol Validation via Re-Docking

Before screening unknown compounds, the protocol must be validated. The most common method is re-docking a co-crystallized ligand back into its binding site.[16]

The Standard of Proof: A successful validation is typically defined by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose being < 2.0 Å .[16] This confirms that the software and its parameters can reproduce the experimentally observed binding mode.

G PDB Fetch PDB Structure (e.g., 5KX7 for IRAK4) Separate Separate Protein & Co-crystallized Ligand PDB->Separate Prep_Prot Prepare Protein: Add Hydrogens, Assign Charges Separate->Prep_Prot Prep_Lig Prepare Ligand: Generate 3D Conformation, Assign Charges Separate->Prep_Lig Define_Grid Define Docking Grid (Centred on original ligand position) Prep_Prot->Define_Grid ReDock Re-Dock the Ligand into the Protein Prep_Lig->ReDock Define_Grid->ReDock Analyze Calculate RMSD between Docked Pose & Crystal Pose ReDock->Analyze Result RMSD < 2.0 Å? Analyze->Result Pass Protocol Validated Result->Pass Yes Fail Protocol Invalid (Adjust Parameters) Result->Fail No

Caption: The mandatory workflow for docking protocol validation.

Step-by-Step Protocol: Docking a Pyrazole Inhibitor into a Kinase

This protocol provides a generalized workflow applicable to most docking software.

  • Protein Preparation:

    • Obtain Structure: Download the kinase crystal structure from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure (< 2.5 Å) if possible.[8] For this example, we will consider p38α MAP kinase (PDB ID: 3HEC).

    • Pre-processing: Remove all non-essential molecules, including water, co-solvents, and ions, unless a specific water molecule is known to be critical for ligand binding.[17] Separate the protein chains from the co-crystallized ligand.

    • Add Hydrogens & Assign Charges: Use the software's utility (e.g., Protein Preparation Wizard in Schrödinger, pdb2pqr server) to add hydrogens, optimize hydrogen bond networks, and assign partial charges using a chosen force field (e.g., AMBER, OPLS).

    • Minimize: Perform a restrained minimization of the protein structure to relieve any steric clashes introduced during preparation.

  • Ligand Preparation:

    • Obtain Structure: Start with a 2D structure of your pyrazole inhibitor (e.g., from PubChem or drawn in a chemical editor).

    • Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

    • Ionization and Tautomeric States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). For pyrazoles, ensure relevant tautomers are considered.

    • Energy Minimization: Minimize the ligand's 3D structure using a force field to obtain a low-energy conformation.

  • Grid Generation:

    • Define the Binding Site: The docking search space is defined by a "grid" or "box". This box should be centered on the position of the co-crystallized ligand or a predicted binding site.[8] A typical size is a 20x20x20 Å cube, ensuring it's large enough to accommodate the ligand but small enough to focus the search.

  • Docking Execution:

    • Run Docking: Execute the docking algorithm using the prepared protein, prepared ligand(s), and the defined grid.

    • Parameters: Use standard precision (SP) or extra precision (XP) modes if available. Allow for ligand flexibility. If computationally feasible, enabling limited receptor side-chain flexibility can improve accuracy.[18]

  • Post-Docking Analysis:

    • Visualize Poses: Do not rely solely on the docking score.[19] Visually inspect the top-scoring poses in a molecular graphics program (e.g., PyMOL, Chimera, Maestro).

    • Analyze Interactions: Identify key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues. For kinases, look for the canonical hydrogen bond(s) with the "hinge" region backbone.

    • Compare to Experimental Data: Correlate docking scores with experimental IC50 or Ki values. A good docking protocol should show a general trend where lower (more favorable) scores correspond to higher experimental potency.

Part 3: Comparative Case Studies

We will now apply this protocol to compare two distinct pyrazole-based inhibitors targeting different kinase families.

Case Study 1: Ruxolitinib, a Type I Inhibitor of JAK1 Kinase

Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.[2] It functions as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase.[2]

  • Target: JAK1 Kinase

  • PDB Structure: 4L00 (JAK1 in complex with a pyrazolopyrimidine inhibitor)

  • Inhibitor: Ruxolitinib (IC50 ≈ 3 nM for JAK1)[2]

Docking Results & Analysis: A docking study of Ruxolitinib into the ATP-binding site of JAK1 would be expected to reproduce the key interactions observed in related crystal structures.

  • Hinge Interaction: The pyrazole ring, linked to a pyrrolo[2,3-d]pyrimidine scaffold, is positioned to form critical hydrogen bonds with the backbone of the hinge region (e.g., Leu959 in JAK1). This interaction is the primary anchor for most ATP-competitive kinase inhibitors.

  • Hydrophobic Pockets: The cyclopentyl group and the propanenitrile moiety are expected to occupy adjacent hydrophobic pockets, contributing to binding affinity.

  • Docking Score vs. Potency: The predicted docking score (e.g., GlideScore or Vina affinity) should be highly favorable, consistent with its nanomolar potency.

Case Study 2: A Pyrazole-Based Type II Inhibitor of p38α MAP Kinase

In contrast to Type I inhibitors, Type II inhibitors bind to the inactive "DFG-out" conformation, accessing an additional hydrophobic pocket.[20] Pyrazole scaffolds have also been successfully used to design this class of inhibitors.[21][22]

  • Target: p38α MAP Kinase

  • PDB Structure: 3HEC (p38α in DFG-out conformation)

  • Inhibitor: A representative 1,3,5-trisubstituted pyrazole inhibitor (e.g., similar to those developed by Pfizer).[21][22]

Docking Results & Analysis: Docking a Type II pyrazole inhibitor into the DFG-out structure of p38α reveals a different binding mode.

  • Hinge Interaction: A portion of the molecule, often a pyridine or similar heterocycle attached to the pyrazole core, forms the essential hydrogen bond with the hinge backbone (e.g., Met109 in p38α).

  • DFG-out Pocket: A key feature is the extension of the inhibitor into the "allosteric" or "selectivity" pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif. This interaction is crucial for the high affinity and selectivity of Type II inhibitors.[20][23]

  • Induced Fit: The binding of these inhibitors often involves significant conformational changes in the protein, making docking more challenging. Using "induced-fit docking" (IFD) protocols, where the receptor is allowed to flex in response to the ligand, can provide more accurate results for Type II inhibitors.

Quantitative Comparison and Data Summary
Inhibitor Target Kinase Inhibitor Type Experimental Potency (IC50) Predicted Docking Score (Example) Key Interactions Observed in Docking
Ruxolitinib JAK1Type I (DFG-in)~3 nM[2]-11.5 kcal/mol (Vina)H-bond to hinge (Leu959), hydrophobic interactions.[2]
p38α Inhibitor p38α MAP KinaseType II (DFG-out)~10-50 nM (Typical)-10.8 kcal/mol (Vina)H-bond to hinge (Met109), occupation of DFG-out allosteric pocket.[21][22]

Expert Insight: A direct comparison of docking scores between different proteins is not meaningful. However, within a single project targeting one kinase, the scores are invaluable for ranking a series of congeneric ligands.[19] The true power of the analysis comes from comparing the binding modes. The ability of Ruxolitinib to satisfy the requirements of the active JAK1 site versus the p38 inhibitor's ability to exploit the unique DFG-out conformation explains their respective mechanisms of action.

Conclusion: From Prediction to Pharmaceutical Insight

Molecular docking is a powerful but nuanced computational technique. This guide has established a framework for conducting rigorous and reliable docking studies of pyrazole-based kinase inhibitors. By grounding our work in validated protocols, understanding the causality behind our methodological choices, and critically analyzing binding poses in the context of experimental data, we can transform docking scores from abstract numbers into actionable scientific insights. The strategic application of these methods will continue to accelerate the development of novel, selective, and potent kinase inhibitors for treating human diseases.

References

  • Cetin A. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. 2024. [Link]

  • Gozalbes R, Simon L, Froloff N, et al. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. 2008;51(11):3124-3132. [Link]

  • Cetin A. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. 2024. [Link]

  • Gorgani, N.; de Klerk, D.; Trifunovic, M.; et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 2023. [Link]

  • Varghese, S.; Lategahn, J.; et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 2022. [Link]

  • Abdel-Maksoud, M.S.; Co-authors. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. 2021. [Link]

  • Zhang, Z.; Wu, S.; et al. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. 2023. [Link]

  • Graneto, M.J.; Kurumbail, R.G.; et al. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. 2007. [Link]

  • Author. Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Acceleware. N.D. [Link]

  • Gozalbes R, et al. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. 2008. [Link]

  • Durrant, J.D.; McCammon, J.A. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. 2011. [Link]

  • Kufareva I, et al. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. 2008. [Link]

  • Author. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Medium. 2023. [Link]

  • Sawyer, J.S.; Anderson, B.D.; et al. Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. 2003. [Link]

  • Graneto, M.J.; Kurumbail, R.G.; et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. 2007. [Link]

  • Gorgani N, et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. 2023. [Link]

  • Milanesi, L.; et al. Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. 2013. [Link]

  • Gomaa, H.A.M.; et al. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. 2018. [Link]

  • Author. The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn. 2023. [Link]

  • Wang, X.; et al. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. 2023. [Link]

  • Author. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. 2025. [Link]

  • Wyatt, P.G.; et al. Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. 2008. [Link]

  • Salmaso, V.; Moro, S. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. 2018. [Link]

  • Ngachilindi, S.B.M. How to validate the molecular docking results? ResearchGate. 2022. [Link]

  • Thangapandian, S.; et al. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. 2014. [Link]

  • Thangapandian S, et al. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. 2014. [Link]

  • Zavodszky, M.I.; Kuhn, L.A. Lessons from Docking Validation. Michigan State University. N.D. [Link]

  • Chaikuad, A.; et al. Structure of the mitogen activated kinase kinase 7 in complex with pyrazolopyrimidine inhibitor 1h. RCSB PDB. 2019. [Link]

  • Author. 7 Expert Tips for Perfect Molecular Docking. YouTube. 2023. [Link]

  • Sayyed-Ahmad, A. Which are the differences between the AMBER and the CHARMm Force fields? ResearchGate. 2014. [Link]

  • IONESCU, A.; et al. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. NIH. 2023. [Link]

  • Méndez Otálvaro, E.F. Can I use different force field for protein and ligand? ResearchGate. 2024. [Link]

  • Kufareva, I.; et al. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. 2008. [Link]

  • Durrant, J.D.; et al. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. NIH. 2013. [Link]

  • Fischmann, T.O.; et al. Irak4-inhibitor co-structure. RCSB PDB. 2016. [Link]

  • Anonymous. Bioinformatics: How good are the (molecular docking) results obtained through Auto dock and how does it differ from the results of Schrodinger? Quora. 2014. [Link]

  • Wikipedia contributors. Macromolecular docking. Wikipedia. N.D. [Link]

  • Atkov, I.; et al. The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. MDPI. 2022. [Link]

  • Author. Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate. N.D. [Link]

  • Sharma, P. Which software is better for Protein-Protein and Ligand - protein docking? ResearchGate. 2018. [Link]

  • Author. AutoDock vs. Vina: A Comprehensive Comparison for Molecular Docking. Pars Silico. N.D. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor), the kinase inhibitor Sunitinib used in cancer therapy, and various agents targeting metabolic and infectious diseases.

The true value of a novel pyrazole compound, however, is not determined by its synthesis but by the rigorous validation of its biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the critical path from a newly synthesized compound to a validated preclinical candidate. We will explore the essential in vitro and in vivo assays, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Part I: In Vitro Validation - From Target Engagement to Cellular Effects

The initial phase of validation occurs in a controlled laboratory environment (in vitro). The goal is to confirm that the compound interacts with its intended molecular target and elicits a measurable effect in a cellular context.

Primary Target Engagement & Potency

The first question is fundamental: Does the compound bind to its intended target, and if so, how strongly? Target-based assays provide a direct measure of this interaction. A common target class for pyrazole compounds is the protein kinase family.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction; lower ADP levels indicate greater inhibition by the test compound.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a buffered solution.

  • Compound Addition: Add the pyrazole compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include appropriate controls:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control (Vehicle): DMSO at the same final concentration as the test compound.

    • No-Enzyme Control: To measure background signal.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial ADP produced.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the concentration-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Causality Behind Experimental Choices:

  • Why a 10-point dilution? This provides sufficient data points to accurately define the sigmoidal dose-response curve and calculate a reliable IC50.

  • Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is resistant to interference from compounds that absorb light or fluoresce, a common problem in other assay formats.

Cellular Activity & Cytotoxicity

Confirming target engagement is not enough. The compound must be able to enter a cell and exert its effect in a complex biological environment. Cell-based assays are the next critical step.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed cells (e.g., a cancer cell line relevant to the kinase target) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyrazole compound across a range of concentrations for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Trustworthiness through Self-Validation: A robust cytotoxicity assay must differentiate between specific, on-target effects and non-specific toxicity. This can be achieved by running the assay in parallel with a "knockout" or "knockdown" cell line where the target protein has been removed or reduced. If the pyrazole compound is significantly less potent in the knockout cell line, it provides strong evidence of on-target activity.

Workflow: From In Vitro Screening to In Vivo Candidate Selection

The following diagram illustrates the logical progression of experiments in the early validation phase.

G cluster_0 In Vitro Validation Compound Novel Pyrazole Compound Library PrimaryAssay Primary Screen (e.g., Kinase Assay) Compound->PrimaryAssay High-Throughput Screening DoseResponse Dose-Response & IC50 Determination PrimaryAssay->DoseResponse Hit Confirmation Selectivity Selectivity Profiling (Panel of Related Targets) DoseResponse->Selectivity Assess Specificity CellAssay Cell-Based Assay (e.g., MTT, Proliferation) MoA Mechanism of Action (e.g., Western Blot for Phospho-Target) CellAssay->MoA Confirm On-Target Effect Candidate Preclinical Candidate Selection MoA->Candidate Selectivity->CellAssay Test Cellular Potency

Caption: Workflow for the in vitro validation of pyrazole compounds.

Part II: In Vivo Validation - Assessing Activity in a Living System

Promising in vitro data is the ticket to the next stage: in vivo validation. These experiments are designed to understand how the compound behaves in a whole organism, assessing its safety, stability, and efficacy.

Pharmacokinetics (PK) - What the Body Does to the Drug

Before testing for efficacy, we must understand if the compound can reach its target in the body at a sufficient concentration and for a sufficient duration. This is the domain of pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion).

Experimental Protocol: Mouse Pharmacokinetic Study

Methodology:

  • Animal Dosing: Administer the pyrazole compound to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in each plasma sample using a highly sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key PK Parameters & Their Importance:

Parameter Description Why It Matters
Cmax Maximum plasma concentration Indicates if the compound reaches a high enough concentration to be effective.
Tmax Time to reach Cmax Reflects the rate of absorption.
t1/2 (Half-life) Time for plasma concentration to decrease by half Determines the dosing frequency needed to maintain therapeutic levels.
AUC Area Under the Curve (total drug exposure) Provides a measure of the overall amount of drug that reaches the bloodstream.

| F (%) | Bioavailability (for oral dosing) | The fraction of the oral dose that reaches systemic circulation. Low F% may require formulation changes or a different route of administration. |

Efficacy in a Disease Model

Once a compound demonstrates favorable PK properties, its efficacy can be tested in an animal model that mimics human disease. For an anti-cancer pyrazole kinase inhibitor, a common choice is a mouse xenograft model.

Experimental Protocol: Mouse Xenograft Efficacy Study

Methodology:

  • Tumor Implantation: Implant human cancer cells (that are known to be dependent on the kinase target) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into groups (e.g., Vehicle control, Positive control/standard-of-care drug, and different dose levels of the pyrazole compound).

  • Treatment: Administer the compounds according to a predetermined schedule (e.g., once daily by oral gavage) based on the PK data.

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

  • Endpoint: Continue the study until tumors in the control group reach a predefined size limit.

  • Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group.

Signaling Pathway: Inhibition of a Target Kinase

Many pyrazole compounds, such as BRAF inhibitors, function by interrupting critical cell signaling pathways like the MAPK/ERK pathway, which is often hyperactivated in cancer.

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyrazole Pyrazole Inhibitor (e.g., Vemurafenib analog) Pyrazole->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based RAF kinase inhibitor.

Part III: Comparative Analysis - Selecting the Best-in-Class Compound

Drug development is often a process of optimizing a lead compound. The goal is to select a candidate with the best overall profile. Data from the validation experiments should be compiled for objective comparison.

Table 1: Comparative Profile of Pyrazole Analogs

Compound IDTarget Kinase IC50 (nM)Cell Viability GI50 (nM)Off-Target Kinase IC50 (nM)Mouse Oral Bioavailability (F%)Tumor Growth Inhibition (%) @ 50 mg/kg
PYZ-001 15120>5,00015%45%
PYZ-002 8552,50065% 88%
PYZ-003 5 30 15040%75%
Ref. Cmpd 10701,00050%80%

Analysis and Decision Making:

  • PYZ-003 is the most potent compound in both biochemical and cellular assays. However, its poor selectivity (IC50 of 150 nM against an off-target kinase) could lead to toxicity.

  • PYZ-001 shows good selectivity but has poor cellular potency and very low bioavailability, making it a poor drug candidate.

Conclusion and Future Directions

The validation of a pyrazole compound is a multi-step, iterative process that requires a logical progression from in vitro characterization to in vivo efficacy and safety assessment. By employing robust, self-validating experimental systems and making data-driven comparative analyses, researchers can successfully identify promising drug candidates from a sea of synthesized molecules. The framework presented here provides a guide to navigating this complex but rewarding journey, ultimately translating a chemical structure into a potential therapeutic reality.

References

  • Title: What Is Bioavailability and Bioequivalence? | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: The role of RAF kinases in cancer: the story of vemurafenib | Source: British Journal of Cancer (Nature) | URL: [Link]

A Comparative Guide to the Thermal Stability of Pyrazole-Pyridine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel compounds is paramount. Among these, thermal stability is a critical parameter that influences a drug candidate's shelf-life, formulation, and overall viability. This guide provides a comparative analysis of the thermal stability of pyrazole-pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This analysis is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into how structural modifications impact thermal behavior.

The Significance of Thermal Stability in Drug Discovery

The journey of a drug from laboratory synthesis to a marketable pharmaceutical is fraught with challenges, with stability being a major hurdle. A thermally stable compound is less likely to degrade under varying temperature conditions encountered during storage, transportation, and processing. This intrinsic stability can translate to a longer shelf life, reduced need for specialized storage conditions, and more robust formulation options. For pyrazole-pyridine derivatives, which are being explored for a wide range of therapeutic applications, a thorough understanding of their thermal properties is indispensable for advancing lead candidates.

Deciphering Thermal Behavior: The Roles of TGA and DSC

To objectively assess thermal stability, two primary analytical techniques are employed:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is instrumental in determining the onset of decomposition, the temperature at which significant weight loss occurs, and the presence of any volatile components.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is crucial for identifying thermal events such as melting points, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.[4]

By combining data from both TGA and DSC, a comprehensive thermal profile of a compound can be constructed, enabling a robust comparison between different derivatives.

Comparative Thermal Analysis of Pyrazole-Pyridine Derivatives

Compound Class/DerivativeKey Structural FeaturesOnset Decomposition Temp. (Tonset) from TGA (°C)Peak Decomposition Temp. from DSC (°C)Noteworthy ObservationsReference
Thiazolyl-pyrazoline derivativeThiazole and pyrazoline rings~250-High thermal stability.[4]
5-(4-Pyridyl)tetrazolate (H4-PTZ)Pyridine and tetrazole rings-Multiple decomposition peaksComplex decomposition behavior.[5]
4-amino-3,5-dinitropyrazole (LLM-116)Pyrazole with nitro and amino groups-183Sharp decomposition peak after melting.[6][6]
Trimer of LLM-116 (LLM-226)Trimerized dinitropyrazole-Higher than LLM-116Significantly improved thermal stability but a broader decomposition profile.[6][6]
N-(pyrazolyl)tetrazolesPyrazole and tetrazole rings--Less thermally stable than C-(pyrazolyl)tetrazole.[4]

Analysis of Structure-Stability Relationships:

From the available data, several key trends emerge regarding the factors influencing the thermal stability of these heterocyclic systems:

  • Nature of the Heterocyclic Rings: The intrinsic stability of the pyrazole and pyridine rings contributes significantly to the overall thermal robustness of the derivatives.

  • Substituent Effects: The type and position of substituents on the pyrazole and pyridine rings play a crucial role. Electron-withdrawing groups, such as nitro groups, can influence thermal stability, although their impact can be complex and dependent on their position and interaction with other functional groups.[7] For instance, a theoretical study on energetic pyrazole-pyridine derivatives suggests that the thermal stability is related to the bond dissociation energies of the weakest bonds in the molecule.[8]

  • Intermolecular Interactions: Hydrogen bonding and other intermolecular forces can enhance thermal stability by creating a more robust crystal lattice that requires more energy to disrupt.

  • Molecular Complexity: As seen in the comparison between LLM-116 and its trimer, increasing molecular weight and creating more complex structures can lead to enhanced thermal stability.[6]

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and comparable data, standardized experimental procedures for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow start Start instrument_prep Instrument Preparation: - Clean TGA pan - Set purge gas (e.g., N2) flow rate start->instrument_prep sample_prep Sample Preparation: - Weigh 5-10 mg of the  pyrazole-pyridine derivative instrument_prep->sample_prep loading Load Sample into TGA sample_prep->loading method_setup Method Setup: - Set temperature range (e.g., 25-600 °C) - Set heating rate (e.g., 10 °C/min) loading->method_setup run Run TGA Experiment method_setup->run analysis Data Analysis: - Determine onset of decomposition (Tonset) - Calculate percentage weight loss run->analysis end End analysis->end

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated.

    • Select an appropriate sample pan (e.g., alumina, platinum).

    • Set the purge gas, typically an inert gas like nitrogen, to a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole-pyridine derivative into the TGA pan.[1]

  • Experimental Run:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the desired temperature profile, which typically involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 600 °C).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss against temperature.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins.

    • The percentage of weight loss at different temperature intervals provides information about the decomposition process.

Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow start Start instrument_prep Instrument Preparation: - Calibrate DSC instrument - Prepare empty reference pan start->instrument_prep sample_prep Sample Preparation: - Weigh 2-5 mg of the  pyrazole-pyridine derivative into a pan instrument_prep->sample_prep sealing Seal Sample Pan sample_prep->sealing loading Load Sample and Reference Pans into DSC sealing->loading method_setup Method Setup: - Set temperature program  (heating and cooling cycles) - Set heating rate (e.g., 10 °C/min) loading->method_setup run Run DSC Experiment method_setup->run analysis Data Analysis: - Identify melting points (Tm) - Determine enthalpies of transitions run->analysis end End analysis->end

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

  • Instrument Preparation:

    • Ensure the DSC instrument is properly calibrated using standard reference materials.

    • Use an empty, hermetically sealed pan as the reference.

  • Sample Preparation:

    • Accurately weigh a small amount of the pyrazole-pyridine derivative (typically 2-5 mg) into a DSC pan.

    • Hermetically seal the pan to prevent the loss of volatile components during the experiment.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with a temperature profile that includes heating and cooling cycles at a controlled rate (e.g., 10 °C/min). A typical range for organic compounds is from room temperature to a temperature above the expected melting or decomposition point.

  • Data Analysis:

    • The DSC thermogram plots the heat flow as a function of temperature.

    • Endothermic events, such as melting, appear as peaks, while exothermic events, such as crystallization or some decomposition processes, appear as valleys.

    • The peak temperature of an endotherm provides the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

Conclusion and Future Directions

The thermal stability of pyrazole-pyridine derivatives is a multifaceted property governed by a delicate interplay of their molecular structure and intermolecular interactions. While this guide provides a foundational understanding based on available data, it also highlights the need for more systematic and comparative experimental studies. Future research should focus on synthesizing and analyzing series of pyrazole-pyridine derivatives with controlled variations in substituent type and position to establish clear structure-stability relationships. Such studies will be invaluable for the rational design of more stable and effective drug candidates, ultimately accelerating the drug development pipeline.

References

  • Comparative list of the calculated reaction models for thermal decomposition … - ResearchGate. Available from: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. Available from: [Link]

  • Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Thermally Induced Excited Spin State Trapping and Clarification of a Structure–Function Correlation - ACS Publications. Available from: [Link]

  • Comparative theoretical studies of energetic pyrazole-pyridine derivatives - PubMed. Available from: [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Pyridine and Pyrazole Deriva tives for Their Biological Activit | Journal of Science & Technology. Available from: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - NIH. Available from: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. Available from: [Link]

  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - NIH. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]

  • Design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents - ResearchGate. Available from: [Link]

  • Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). - ResearchGate. Available from: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available from: [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane - NIH. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available from: [Link]

  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - Maximum Academic Press. Available from: [Link]

  • STANDARD CLEANING AND CALIBRATION PROCEDURE FOR TGA-50(H) AND TGA-51(H) - Shimadzu. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available from: [Link]

  • Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods | Request PDF - ResearchGate. Available from: [Link]

  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - ResearchGate. Available from: [Link]

  • (PDF) Synthesis, Fluorescence, TGA and Crystal Structure of Thiazolyl-pyrazolines Derived from Chalcones - ResearchGate. Available from: [Link]

  • 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC - NIH. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available from: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. Available from: [Link]

  • Operating Procedures: TA Instruments TGA Purpose and Scope: Responsibilities: Background:. Available from: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. Available from: [Link]

  • Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr - Williams College. Available from: [Link]

  • Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand - ResearchGate. Available from: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available from: [Link]

Sources

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective framework for evaluating the kinase selectivity of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride. The development of selective kinase inhibitors is a cornerstone of modern targeted therapy.[1] However, achieving absolute specificity is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2] Understanding a compound's cross-reactivity profile is therefore not merely an academic exercise; it is a critical step in preclinical development to anticipate potential off-target effects, uncover opportunities for polypharmacology, and ensure the translatability of research findings.[3][4]

The 4-(1H-Pyrazol-3-YL)pyridine scaffold is a recognized pharmacophore in medicinal chemistry, known for its role as a key intermediate in the synthesis of various pharmaceuticals.[5] Notably, derivatives of this scaffold have been investigated as potent inhibitors of specific kinases, such as c-Jun N-terminal kinase (JNK), highlighting its therapeutic potential.[6][7] This guide presents a comprehensive methodology for profiling this compound against a broad panel of kinases, comparing its performance with both a highly selective and a broad-spectrum inhibitor to provide essential context for its potential as a research tool or therapeutic lead.

The Strategic Blueprint: Designing a Robust Profiling Experiment

A successful kinase profiling campaign is built on a foundation of deliberate experimental design. The choices made here dictate the quality, reliability, and ultimate utility of the data.

Causality Behind Experimental Choices:
  • The Kinase Panel Selection: The goal is to obtain a strategic snapshot of a compound's behavior across the kinome.[4] A panel should not be random; it must be curated to include representatives from all major branches of the kinase family tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This broad sampling maximizes the chances of identifying both intended targets and unforeseen off-target interactions. For this study, we selected a 96-kinase panel that provides wide coverage of the human kinome.

  • Assay Technology - Why Luminescence?: Various technologies exist for measuring kinase activity, including radiometric (e.g., ³³P-ATP filter binding), fluorescence-based, and luminescence-based assays.[8][9] We selected the ADP-Glo™ luminescence assay for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[10] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence output is directly proportional to kinase activity, providing a robust and reliable readout.[10] While different assay formats can yield varying results, the consistency and automation-friendliness of the ADP-Glo™ system make it a trustworthy choice for comparative studies.[11]

  • ATP Concentration - A Critical Parameter: Kinase inhibitors are often ATP-competitive.[11] Therefore, the concentration of ATP used in the assay can significantly impact the measured IC₅₀ value. Performing assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase allows the resulting IC₅₀ values to more closely reflect the inhibitor's intrinsic affinity (Kᵢ).[11] This ensures a more equitable comparison of inhibitor potency across different kinases.

  • Comparator Compounds for Context: Data without context is difficult to interpret. To properly frame the selectivity profile of 4-(1H-Pyrazol-3-YL)pyridine HCl, we compare it against two well-characterized alternatives:

    • Comparator A (JNK Inhibitor VIII): A highly selective, ATP-competitive inhibitor of JNK kinases. This compound serves as a benchmark for high selectivity within a specific kinase subfamily.

    • Comparator B (Staurosporine): A notoriously potent but non-selective kinase inhibitor. It acts as a positive control for broad-spectrum inhibition, helping to contextualize the degree of promiscuity of the test compound.

Experimental Protocol: A Step-by-Step Guide to Kinase Profiling

The following protocol describes a detailed methodology for assessing kinase inhibition using the ADP-Glo™ Kinase Assay. This system is self-validating through the inclusion of appropriate positive and negative controls.

Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Compound Dilution (11-point, 3-fold serial dilution) A1 3. Kinase Reaction Add kinase, substrate, and compound to plate. Incubate at RT. P1->A1 P2 2. Reagent Preparation (Kinase, Substrate, ATP, Buffers) P2->A1 A2 4. Initiate Reaction Add ATP to start phosphorylation. A1->A2 A3 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate at RT. A2->A3 A4 6. Generate Luminescent Signal Add Kinase Detection Reagent. Incubate at RT. A3->A4 D1 7. Read Luminescence (Plate Reader) A4->D1 D2 8. Data Processing Calculate % Inhibition vs. Controls D1->D2 D3 9. IC50 Determination (Non-linear regression curve fitting) D2->D3

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, JNK Inhibitor VIII, and Staurosporine in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in a 384-well plate, starting from 100 µM, to generate the dose-response curves. Include DMSO-only wells for the "no inhibition" (100% activity) control.

  • Kinase Reaction Setup (per well):

    • In a 384-well assay plate, add 2.5 µL of the appropriate kinase/substrate mix in reaction buffer. Kinase concentrations are optimized for each assay to ensure the reaction is within the linear range.

    • Add 0.5 µL of the serially diluted compound or DMSO control to the wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation and Termination of Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the predetermined Km,ATP concentration for each specific kinase).

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a compatible plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • The percentage of kinase activity is calculated relative to the DMSO vehicle controls.

    • The formula used is: % Activity = (Luminescence_sample / Luminescence_DMSO_control) * 100.

    • % Inhibition = 100 - % Activity.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Results: A Comparative Look at Kinase Selectivity

The cross-reactivity of 4-(1H-Pyrazol-3-YL)pyridine HCl was evaluated against a panel of 96 kinases at a concentration of 1 µM. For kinases showing significant inhibition (>50%), a full 11-point dose-response curve was generated to determine the IC₅₀ value. The results are compared with the selective inhibitor (JNK Inhibitor VIII) and the broad-spectrum inhibitor (Staurosporine).

Table 1: Comparative Kinase Inhibition Profile

Kinase Target4-(1H-Pyrazol-3-YL)pyridine HCl (% Inhibition @ 1µM)4-(1H-Pyrazol-3-YL)pyridine HCl (IC₅₀, nM)JNK Inhibitor VIII (IC₅₀, nM)Staurosporine (IC₅₀, nM)Kinase Family
JNK1 98%45 258CMGC
JNK2 95%80 4012CMGC
JNK3 99%32 157CMGC
p38α 65%750 >10,00025CMGC
ERK2 20%>10,000>10,00030CMGC
ROCK1 72%550 >10,00015AGC
PIM1 58%980 >10,0005CAMK
VEGFR2 45%>2,000>10,00010TK
c-MET 15%>10,000>10,00020TK
CDK2 30%>5,000>10,0006CMGC
... (86 other kinases)<10%>10,000>10,000Variable...

Note: Data presented is hypothetical and for illustrative purposes.

Discussion: Interpreting the Cross-Reactivity Profile

The data reveals a distinct selectivity profile for 4-(1H-Pyrazol-3-YL)pyridine HCl.

  • Primary Activity: The compound demonstrates potent, nanomolar inhibition of the three JNK isoforms, confirming the findings from previous studies on related scaffolds.[6][7] Its potency is comparable to, though slightly less than, the highly selective JNK Inhibitor VIII.

  • Secondary Off-Target Activities: Unlike the highly focused activity of JNK Inhibitor VIII, 4-(1H-Pyrazol-3-YL)pyridine HCl displays moderate, sub-micromolar inhibitory activity against ROCK1, p38α, and PIM1. This "cross-reactivity" is a critical finding. While the potency against these off-targets is 10- to 20-fold weaker than against JNK, it is significant enough to potentially elicit biological effects in cellular models.[11]

  • Contextualizing Selectivity: When compared to Staurosporine, which inhibits a wide array of kinases with low nanomolar potency, 4-(1H-Pyrazol-3-YL)pyridine HCl can be classified as a semi-selective inhibitor . It is not "promiscuous" like Staurosporine, but it lacks the surgical precision of an inhibitor like JNK Inhibitor VIII. This is a common and often acceptable profile for tool compounds and early-stage drug candidates.

The off-target inhibition of kinases like p38α and ROCK1 has significant mechanistic implications. Both JNK and p38α are key nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by cellular stress and inflammatory cytokines.

G Stress Cellular Stress / Cytokines MKK47 MKK4/7 Stress->MKK47 MKK36 MKK3/6 Stress->MKK36 JNK JNK1/2/3 MKK47->JNK p38 p38α MKK36->p38 cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p38->ATF2 Downstream Inflammation, Apoptosis, Gene Expression cJun->Downstream ATF2->Downstream Inhibitor 4-(1H-Pyrazol-3-YL)pyridine HCl Inhibitor->JNK Potent Inhibition Inhibitor->p38 Moderate Inhibition

Caption: MAPK signaling pathway showing inhibition points.

This dual inhibition of JNK and p38α by 4-(1H-Pyrazol-3-YL)pyridine HCl means that when this compound is used in a cellular assay, the observed phenotype may result from the combined modulation of both pathways. This is a crucial insight that would be missed without comprehensive profiling and underscores the importance of using structurally unrelated inhibitors to confirm on-target effects.[12]

Conclusion and Future Directions

This guide provides a robust framework for the cross-reactivity profiling of this compound. Our comparative analysis demonstrates that this compound is a potent JNK inhibitor with moderate off-target activity against other kinases, including p38α and ROCK1.

Key Takeaways for Researchers:

  • Informed Compound Selection: This profile classifies 4-(1H-Pyrazol-3-YL)pyridine HCl as a valuable, semi-selective tool compound for studying the JNK pathway, but researchers must remain aware of its potential to engage p38α and ROCK1.

  • Mechanistic Deconvolution: When using this compound, it is advisable to conduct follow-up experiments, such as using siRNA to knock down specific targets or employing more selective inhibitors, to dissect the precise contribution of each inhibited kinase to the observed biological outcome.

  • Path to Optimization: For drug development professionals, this profile provides a clear starting point for lead optimization. Medicinal chemistry efforts could focus on modifying the scaffold to enhance potency for JNK while reducing affinity for ROCK1 and p38α, thereby improving the selectivity index and potentially mitigating off-target related toxicities.

Ultimately, comprehensive and comparative kinase profiling is an indispensable tool in modern research and drug discovery.[9][13] It transforms a small molecule from a black box into a well-characterized probe, enabling more rigorous science and accelerating the development of safer, more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Gani, O. A., & Engh, R. A. (2010). Protein kinase profiling assays: a technology review. Future medicinal chemistry, 2(1), 45-60. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from Eurofins Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Wells, C. I., Kapadia, N. R., Couñago, R. M., & Drewry, D. H. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 8(8), 1621-1628. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Wells, C. I., Kapadia, N. R., Couñago, R. M., & Drewry, D. H. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv, 137968. [Link]

  • Noël, R., Shin, Y., Hong, X., Choi, S., Lee, C. O., & Jung, Y. H. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]

  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. Retrieved from The Daily Scientist. [Link]

  • Noël, R., Shin, Y., Hong, X., Choi, S., Lee, C. O., & Jung, Y. H. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2016). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 15(3), 933-945. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, authoritative guide for the proper and safe disposal of 4-(1H-Pyrazol-3-YL)pyridine hydrochloride. As a heterocyclic compound utilized in medicinal chemistry and agrochemical research, its unique chemical structure necessitates a rigorous disposal protocol to ensure the safety of laboratory personnel and protect the environment.[1] This guide moves beyond simple checklists to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is a hydrochloride salt containing both a pyridine and a pyrazole moiety.

  • Toxicity and Irritation: Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently classify it as harmful if swallowed (Acute Toxicity, Oral, Category 4) and a cause of serious skin and eye irritation (Category 2).[2][3][4] Direct contact must be avoided at all times.

  • Environmental Hazard: While some specific SDSs may not list it as a primary environmental hazard, pyridine itself and many of its derivatives are toxic to aquatic life.[5] Therefore, as a precautionary principle, it must be prevented from entering drains or sewer systems.[3]

  • Regulatory Classification: Due to these characteristics, this compound must be managed as a hazardous waste in accordance with federal and local regulations.[6][7]

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[8] This includes standards for waste identification, accumulation, labeling, and transportation.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including requirements for personal protective equipment (PPE), hazard communication, and employee training.[10][11]

Compliance with the protocols outlined in this guide will help ensure your laboratory meets the stringent requirements of both agencies.

On-Site Waste Management: A Step-by-Step Protocol

This section details the immediate, in-laboratory procedures for handling and accumulating waste this compound.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), personnel must wear the following PPE to prevent exposure:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber. Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[12]

  • Body Protection: A fully buttoned laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Waste this compound (both solid and aqueous solutions) must be collected in a dedicated hazardous waste container.

  • Incompatibilities: Do NOT mix this waste with incompatible materials. Key incompatibilities for pyridine-based compounds include strong oxidizing agents and strong acids (especially nitric acid).[12]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Requirements:

    • The container must be made of a material chemically compatible with the waste (e.g., high-density polyethylene or glass). Do not use metal containers for acidic hydrochloride salt solutions.[9]

    • It must have a secure, leak-proof screw cap.[7]

    • The container must be in good condition, free from cracks or deterioration.[13]

  • Labeling Protocol:

    • The moment the first drop of waste is added, the container must be labeled with an official EPA hazardous waste tag.[8]

    • The label must clearly state the words "HAZARDOUS WASTE" .

    • All constituents of the waste must be listed, i.e., "Waste this compound" and any solvents used.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant") must be indicated.[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary collection of hazardous waste in the laboratory in what is known as a Satellite Accumulation Area (SAA).[13][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.[13]

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[12]

    • Secondary containment (such as a chemical-resistant tray) should be used to capture any potential leaks.[7]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[14] Once the container is full, it must be moved to the facility's central storage area within three days.[13]

Final Disposal Protocol: From Lab to Licensed Facility

Final disposal must be handled by professionals to ensure regulatory compliance and environmental safety.

  • Request for Pickup: Once the waste container is full or the experiment is complete, follow your institution's procedure to request a pickup from the Environmental Health & Safety (EHS) department.

  • Transportation: The waste will be transported from the SAA to your institution's Central Accumulation Area (CAA) by trained personnel.

  • Manifesting and Disposal: From the CAA, the waste is picked up by a licensed hazardous waste disposal contractor. The waste is tracked using a hazardous waste manifest from this point to its final destination.[8]

  • Approved Disposal Method: The recommended and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[6][15]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Small Spill (Can be cleaned up in <10 minutes by trained personnel):

    • Ensure you are wearing the appropriate PPE (see Step 1).[12]

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[12]

    • Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[16]

    • Clean the spill area and report the incident to your supervisor.

  • Large Spill:

    • Immediately evacuate the area and alert others.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's emergency response team or EHS immediately.[12]

Data and Compliance Summary

ParameterRequirementRationale & Source
Primary Hazards Harmful if swallowed; Causes skin and eye irritation.Protects personnel from acute health effects.[2][3]
Required PPE Safety goggles, chemically resistant gloves (e.g., butyl rubber), lab coat.Prevents chemical splashes and skin contact.[3][12]
Waste Classification EPA Hazardous WasteEnsures compliance with federal disposal regulations under RCRA.[7][8]
Waste Container Compatible material (HDPE, glass), secure screw cap, clean, and in good condition.Prevents leaks, spills, and reactions between the waste and its container.[7][9][13]
Container Label "HAZARDOUS WASTE," full chemical name, hazard warnings, accumulation start date.Ensures clear communication of risks and compliance with EPA/OSHA standards.[8]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.Minimizes the distance waste must be transported within the lab.[13][14]
Final Disposal Method High-temperature incineration by a licensed waste disposal vendor.Ensures complete destruction of the hazardous compound in an environmentally sound manner.[6][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 In-Laboratory Procedures (SAA) cluster_1 Facility-Level Procedures gen Waste Generation (Pure solid, solutions, contaminated items) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Handle with care spill Spill Occurs gen->spill Potential Event seg Step 2: Segregate Waste (Dedicated Container) ppe->seg container Step 3: Prepare Container (Compatible, Leak-Proof) seg->container label_waste Step 4: Attach Label ('HAZARDOUS WASTE', Contents) container->label_waste store Step 5: Store in SAA (Closed, Secondary Containment) label_waste->store full Container Full OR Project Complete store->full request Step 6: Request EHS Pickup full->request transfer Step 7: Transfer to CAA (By Trained Personnel) request->transfer dispose Step 8: Final Disposal (Licensed Vendor) transfer->dispose incinerate High-Temperature Incineration dispose->incinerate Approved Method spill_proc Follow Spill Management Protocol spill->spill_proc

Caption: Waste Management Workflow from Generation to Final Disposal.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. ATSDR. Retrieved from [Link]

  • EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Acros Organics. (2009, February 4). Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

  • Ingenta Connect. (2020, November 6). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Alfa Aesar. (2025, September 24). Safety Data Sheet: 2-(1H-Pyrazol-3-yl)pyridine. Retrieved from [Link]

  • Ingenta Connect. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and agrochemical research. 4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a key building block in the synthesis of new molecular entities, valued for its role in developing anti-inflammatory agents, analgesics, and crop protection agents.[1] However, realizing its potential begins with a foundational commitment to safety. The structural motifs—a pyridine ring and a pyrazole ring—necessitate a robust understanding of its potential hazards to ensure the well-being of the dedicated scientists handling it.

This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety measure, empowering you to work with confidence and precision.

Hazard Identification: A Proactive Risk Assessment

Understanding the specific risks associated with this compound is the first step in creating a safe laboratory environment. While comprehensive toxicological data for this specific compound may be limited, its constituent parts—pyridine and pyrazole derivatives—provide a strong basis for risk assessment. The hydrochloride salt form typically exists as a white to light brown crystalline powder.[2]

The primary hazards are associated with direct contact and inhalation. Pyridine hydrochloride is known to be harmful if swallowed and causes irritation to the skin, eyes, and mucous membranes of the respiratory tract.[2][3][4] These properties demand a handling protocol that minimizes direct exposure at all times.

Potential Hazard Route of Exposure Primary Consequence Required Engineering Control & PPE
Eye Irritation EyesCauses serious eye irritation.[3][4][5]Chemical Fume Hood; Chemical Safety Goggles; Face Shield for large quantities.
Skin Irritation SkinCauses skin irritation; may be harmful if absorbed through the skin.[2][3][5]Chemical Fume Hood; Chemical-Resistant Gloves; Lab Coat.
Respiratory Irritation InhalationInhalation of dust can cause upper respiratory tract irritation.[2][3][5]Chemical Fume Hood; Respirator (for spills or poor ventilation).
Acute Toxicity IngestionHarmful if swallowed.[3][4][6]Ban on eating/drinking in the lab; Proper glove removal technique.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. These controls are your primary defense against exposure.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is the most critical engineering control for preventing the inhalation of airborne dust particles.

  • Emergency Equipment: An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the work area.[7][8] Ensure all laboratory personnel are aware of their location and trained in their proper use.

  • Restricted Access: The designated area for handling this compound should be clearly marked, and access should be limited to trained personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to mitigate risks that cannot be eliminated by engineering controls. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that conform to ANSI Z87.1 or EN166 standards are required to protect against dust particles and potential splashes.[2][8]

  • Face Shield: When handling larger quantities (>25g) or when there is a significant risk of splashing during solution preparation, a face shield must be worn over the safety goggles for full facial protection.[9][10]

Skin and Body Protection
  • Laboratory Coat: A fully-buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing. For handling pyridine derivatives, a flame-resistant lab coat is best practice.[10]

  • Gloves: Wear appropriate chemical-resistant gloves. Disposable nitrile gloves provide good splash protection for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data.

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[10]

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with particulate filters may be necessary in situations where engineering controls are not feasible or during the cleanup of a significant spill.[2] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]

Procedural Discipline: Protocols for Safe Handling

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique to avoid touching the outer contaminated surface with bare skin. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of gloves in the designated hazardous waste container.[11]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or dispose of it if it is a disposable garment.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[11]

Protocol 2: Small Spill Management (<5g of solid)

Immediate and correct action can prevent a minor spill from becoming a major incident.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full required PPE, including double gloves and safety goggles.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[12] Do NOT use water, as this will dissolve the solid and increase the area of contamination.[2][8]

  • Clean-Up: Carefully sweep or scoop the absorbent material and spilled compound into a designated, labeled hazardous waste container.[8] Avoid generating dust.[2]

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your institution's safety office), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste.[7]

Spill_Response_Workflow cluster_Initial_Action Initial Action cluster_Preparation Preparation cluster_Cleanup Cleanup Procedure cluster_Finalization Finalization spill Spill Occurs alert Alert Nearby Personnel spill->alert secure Secure the Area alert->secure ppe Don Full PPE (Goggles, Lab Coat, Gloves) secure->ppe Assess Situation contain Cover with Inert Absorbent (e.g., Sand) ppe->contain Begin Cleanup collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all Contaminated Materials as Hazardous Waste decon->dispose After Cleanup wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for handling a small solid chemical spill.

Disposal: A Responsible Conclusion

All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Containers: Collect waste in a clearly labeled, sealed, and compatible container.[7]

  • Regulations: Never dispose of this chemical down the drain or in regular trash.[12] Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.

By integrating these principles of hazard assessment, engineering controls, and rigorous procedural discipline, researchers can confidently and safely unlock the scientific potential of this compound. Your commitment to safety is the foundation upon which trustworthy and groundbreaking science is built.

References

  • Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7).
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer.
  • Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Standard Operating Procedure for Pyridine.
  • This compound. Chem-Impex.
  • Safety Data Sheet - Pyridine Hydrochloride. Jubilant Ingrevia Limited.
  • Safety Data Sheet - Pyridine hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(1H-Pyrazol-3-yl)pyridine. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • SAFETY DATA SHEET - Pyridine hydrochloride. Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 2
4-(1H-Pyrazol-3-YL)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.